molecular formula C24H47NO3 B3026379 C6 L-threo Ceramide CAS No. 189894-80-2

C6 L-threo Ceramide

Cat. No.: B3026379
CAS No.: 189894-80-2
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-WBJAFTEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C6 L-threo Ceramide is a bioactive sphingolipid and cell-permeable analog of naturally occurring ceramides. This compound is cytotoxic to U937 cells in vitro (IC50 = 18 μM). It is metabolically inactive and, unlike C6 L-erythro ceramide, this compound cannot be converted to C6 glucosylceramide by ceramide glucosyltransferase. This compound enhances IL-4 production induced by phorbol 12-myristate 13-acetate (PMA; ) in EL4 T cells when used at a concentration of 10 μM.>

Properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-WBJAFTEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of C6 L-threo Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of C6 L-threo Ceramide

Introduction

This compound is a synthetic, cell-permeable analog of naturally occurring ceramides, belonging to the class of bioactive sphingolipids. As a stereoisomer of the natural D-erythro configuration, its L-threo form exhibits distinct metabolic and signaling properties that make it a valuable tool for cellular research.[1][2][3] Unlike its D-erythro counterpart, which can be readily metabolized into more complex sphingolipids, L-threo-ceramide is metabolically inactive in key pathways, such as the conversion to glucosylceramide.[1][2][4] This resistance to metabolism allows it to exert more direct and sustained effects on specific cellular signaling cascades, primarily those involved in apoptosis, cell cycle arrest, and immunomodulation. This guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

The primary mechanism of this compound revolves around its ability to act as a signaling molecule, directly or indirectly modulating the activity of key proteins in cellular pathways. Its metabolic stability is a crucial feature, distinguishing its actions from the broader effects of natural ceramides which are subject to rapid enzymatic conversion.

Stereospecific Metabolism

The stereochemistry of this compound is fundamental to its mechanism. While natural D-erythro ceramides serve as substrates for enzymes like glucosylceramide synthase (GCS), the L-threo isomer is not recognized by this enzyme.[1][4] This prevents its conversion into glucosylceramide, a critical step in the formation of complex glycosphingolipids. This metabolic block is significant because the glycosylation of ceramides is often linked to multidrug resistance in cancer cells, as it effectively removes the pro-apoptotic ceramide from the cell.[5] However, studies have shown that L-threo-ceramide can be metabolized to L-threo-sphingomyelin by sphingomyelin synthase, indicating a selective metabolic pathway.[2][3][6]

G cluster_0 D-erythro-C6-Ceramide (Natural) cluster_1 L-threo-C6-Ceramide (Synthetic Isomer) D_Cer D-erythro-C6-Ceramide D_GlcCer Glucosylceramide D_Cer->D_GlcCer GCS D_SM Sphingomyelin D_Cer->D_SM SM Synthase L_Cer L-threo-C6-Ceramide L_GlcCer Glucosylceramide (Blocked Pathway) L_Cer->L_GlcCer GCS (Inactive) L_SM Sphingomyelin L_Cer->L_SM SM Synthase

Metabolic fate of C6 Ceramide stereoisomers.
Modulation of Protein Kinase C (PKC) Pathways

Ceramides are known regulators of the Protein Kinase C (PKC) family. Specifically, C6 ceramide has been shown to cause the inactivation of PKCα.[7][8] This is not a direct inhibition but an indirect effect, proposed to be mediated by a Ceramide-Activated Protein Phosphatase (CAPP), such as Protein Phosphatase 2A (PP2A).[8] Ceramide treatment leads to the dephosphorylation of PKCα, rendering it inactive.[7][8] This prevents downstream signaling, such as the phosphorylation of the retinoblastoma (Rb) protein, contributing to cell cycle arrest.[7] It is important to note that some studies suggest stereospecificity in this pathway, with L-threo forms of C2-ceramide being unable to activate PP2A, unlike their D- and L-erythro counterparts.[8]

cer This compound pp2a Protein Phosphatase 2A (CAPP) cer->pp2a Activates pkc_active PKCα (Active) (Phosphorylated) pp2a->pkc_active Dephosphorylates pkc_inactive PKCα (Inactive) (Dephosphorylated) pkc_active->pkc_inactive downstream Downstream Targets (e.g., Rb protein) pkc_active->downstream Phosphorylates pkc_inactive->downstream Inhibition of Downstream Signaling

This compound-mediated inactivation of PKCα.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1] The pro-apoptotic signaling of ceramides is complex and can involve multiple intersecting pathways.

  • Mitochondrial Pathway : Ceramides can directly affect mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and caspase-3), leading to PARP degradation and apoptosis.[9][10]

  • AMPK/mTORC1 Axis : In combination with chemotherapeutic agents like doxorubicin, C6 ceramide enhances the activation of AMP-activated protein kinase (AMPK).[11] Activated AMPK subsequently inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth and proliferation, thereby sensitizing cancer cells to apoptosis.[11]

  • Akt Inhibition : The pro-survival Akt/PKB pathway is a key target of ceramide. C6-ceramide can activate Protein Kinase C zeta (PKCζ), which then directly associates with and inhibits Akt.[12][13] This suppression of Akt-dependent survival signals pushes the cell towards apoptosis.

  • Oxidative Stress : A modified cationic version of L-threo-C6-ceramide was shown to induce the activation of NADPH oxidase (Nox2), leading to the generation of reactive oxygen species (ROS).[14] This oxidative stress contributes to mitochondrial dysfunction, caspase-3 activation, and ultimately, cell death.[14]

References

An In-depth Technical Guide on the Core Functions of C6 L-threo Ceramide in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 L-threo Ceramide (N-hexanoyl-L-threo-sphingosine) is a synthetic, cell-permeable analog of naturally occurring ceramides. As a bioactive sphingolipid, it plays a crucial role in various cellular processes, making it a valuable tool for research in cell signaling, apoptosis, and cancer biology. Unlike its D-erythro stereoisomer, which often mimics the effects of endogenous ceramides, the L-threo isomer exhibits distinct and sometimes opposing biological activities. This guide provides a comprehensive overview of the core functions of this compound in cells, with a focus on its mechanism of action, effects on signaling pathways, and its utility as a research tool.

Core Functions and Cellular Effects

This compound is primarily recognized for its cytotoxic and pro-apoptotic effects in various cell types, particularly in cancer cell lines. Its distinct stereochemistry leads to a unique profile of interactions with cellular machinery compared to other ceramide analogs.

Induction of Apoptosis

A primary function of this compound is the induction of programmed cell death, or apoptosis. Studies have shown that it can trigger apoptosis in a dose- and time-dependent manner in several cancer cell lines. The apoptotic cascade initiated by this compound involves both caspase-dependent and independent pathways. Key events include:

  • Mitochondrial Pathway Activation : this compound can induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.

  • Caspase Activation : The release of cytochrome c leads to the activation of caspase cascades, including the executioner caspase-3, which is responsible for the cleavage of various cellular substrates and the morphological changes associated with apoptosis.

Inhibition of Protein Phosphatases

A defining characteristic of this compound, in contrast to its D-erythro counterpart, is its role as an inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). While D-erythro ceramides are known to activate these phosphatases, the L-threo isomer exerts an inhibitory effect[1][2][3]. This inhibition has significant downstream consequences for cellular signaling.

Modulation of the Akt/mTOR Signaling Pathway

The inhibition of PP1 and PP2A by this compound directly impacts the Akt/mTOR signaling pathway, a critical regulator of cell survival, growth, and proliferation. By inhibiting the phosphatases that normally dephosphorylate and inactivate Akt, this compound can paradoxically lead to a sustained or even increased phosphorylation of Akt in some contexts. However, the predominant effect observed in many cancer cell lines is the inhibition of the pro-survival Akt/mTOR pathway, contributing to its anti-cancer activity. The precise mechanism is complex and may be cell-type specific, but it is a key area of investigation for its therapeutic potential.

Quantitative Data on Cellular Effects

The following tables summarize quantitative data on the effects of this compound in various cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
C6Rat Glioma4.33 ± 1.04 µM24 h[4]
A549Human Lung Adenocarcinoma10.67 ± 1.53 µM24 h[4]

Table 2: Effect of this compound on Cell Viability

Cell LineConcentration% Viability ReductionExposure TimeReference
Kupffer Cells20 µM10%2 h[5]
Kupffer Cells30 µM49%2 h[5]
MyLa25 µM67.3%24 h[6][7]
HuT7825 µM56.2%24 h[6][7]
MyLa100 µM91.4%24 h[6][7]
HuT78100 µM89.9%24 h[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

In Vitro Protein Phosphatase Assay

This assay measures the direct effect of this compound on the activity of purified PP1 or PP2A.

Materials:

  • Purified PP1 or PP2A enzyme

  • This compound

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1% β-mercaptoethanol)

  • Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the phosphatase assay buffer and the purified enzyme.

  • Add different concentrations of this compound or vehicle control to the reaction mixture.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding the phosphorylated substrate.

  • Incubate for a specific time (e.g., 30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the amount of dephosphorylated product. For pNPP, this can be done by measuring the absorbance at 405 nm.

  • Calculate the percentage of phosphatase inhibition relative to the vehicle control.

Western Blot Analysis of Akt/mTOR Pathway

This technique is used to analyze the phosphorylation status of key proteins in the Akt/mTOR pathway following treatment with this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Western blotting detection reagents (ECL)

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

C6_L_threo_Ceramide_Apoptosis_Pathway C6_L_threo_Ceramide This compound Mitochondrion Mitochondrion C6_L_threo_Ceramide->Mitochondrion Induces release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis pathway.

C6_L_threo_Ceramide_Phosphatase_Inhibition_Pathway C6_L_threo_Ceramide This compound PP1 Protein Phosphatase 1 (PP1) C6_L_threo_Ceramide->PP1 PP2A Protein Phosphatase 2A (PP2A) C6_L_threo_Ceramide->PP2A Akt_P Phospho-Akt (Active) PP1->Akt_P Dephosphorylates PP2A->Akt_P Dephosphorylates Akt Akt (Inactive) mTOR_P Phospho-mTOR (Active) Akt_P->mTOR_P Activates Cell_Survival Cell Survival & Proliferation mTOR_P->Cell_Survival Promotes mTOR mTOR (Inactive)

Caption: Inhibition of PP1/PP2A by this compound.

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection Cell_Culture Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blot experimental workflow.

Conclusion

This compound serves as a potent tool for investigating cellular signaling pathways, particularly those involved in apoptosis and cell survival. Its unique ability to inhibit protein phosphatases PP1 and PP2A distinguishes it from other ceramide analogs and provides a specific mechanism for modulating the Akt/mTOR pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further research into the nuanced, cell-type-specific effects of this compound will continue to illuminate its potential as a therapeutic agent and a valuable molecular probe.

References

The Core Signaling Pathway of C6 L-threo Ceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 L-threo Ceramide, a synthetic, cell-permeable analog of naturally occurring ceramides, has garnered significant attention in cellular biology and drug development for its potent pro-apoptotic and anti-proliferative effects across a range of cancer cell lines. Unlike its D-erythro counterpart, the L-threo isomer is metabolically more stable, as it is not a substrate for ceramide glucosyltransferase, making it a valuable tool for dissecting ceramide-mediated signaling pathways.[1] This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Signaling Mechanisms of this compound

This compound exerts its cellular effects primarily through the induction of apoptosis, a form of programmed cell death. This is achieved through the modulation of several key signaling cascades, often converging on the mitochondria and the executioner caspases. The principal pathways involved are the activation of protein phosphatase 1 (PP1) and the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK), alongside the inhibition of the pro-survival Akt/mTOR signaling axis.

Activation of Protein Phosphatase 1 (PP1) and Inhibition of the Akt/mTOR Pathway

A pivotal event in this compound-induced apoptosis is the activation of Protein Phosphatase 1 (PP1).[2][3] PP1, a serine/threonine phosphatase, acts as a tumor suppressor by dephosphorylating and inactivating key pro-survival proteins. One of the primary targets of PP1 in this context is the serine/threonine kinase Akt (also known as Protein Kinase B).

This compound treatment leads to the activation of PP1, which directly dephosphorylates Akt at serine 473, leading to its inactivation.[4][5] The dephosphorylation and subsequent inactivation of Akt have profound downstream consequences, most notably the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[6][7] mTOR, a central regulator of cell growth, proliferation, and survival, is a downstream effector of Akt. By inhibiting the Akt/mTOR axis, this compound effectively shuts down pro-survival signals, tipping the cellular balance towards apoptosis.[3]

C6 C6 L-threo Ceramide PP1 PP1 (Protein Phosphatase 1) C6->PP1 Activates Akt Akt (Protein Kinase B) PP1->Akt Dephosphorylates (Inactivates) mTOR mTOR (mammalian Target of Rapamycin) Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth Inhibition mTOR->Survival Promotes C6 C6 L-threo Ceramide Txnip Txnip (Thioredoxin-interacting protein) C6->Txnip Upregulates ASK1 ASK1 (Apoptosis signal-regulating kinase 1) Txnip->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 Activates MKK36 MKK3/6 ASK1->MKK36 Activates JNK JNK MKK47->JNK Activates p38 p38 MAPK MKK36->p38 Activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis C6 C6 L-threo Ceramide Bcl2 Bcl-2 family (e.g., Bax, Bak) C6->Bcl2 Regulates Casp8 Caspase-8 C6->Casp8 Activates Mito Mitochondria Bcl2->Mito Induces MOMP CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8->Casp3 Activates PARP PARP (cleavage) Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western Western Blot Analysis (Signaling Proteins) Treatment->Western Caspase Caspase Activity Assay Treatment->Caspase CytoC Cytochrome c Release Assay Treatment->CytoC End Data Analysis & Conclusion Viability->End Apoptosis->End Western->End Caspase->End CytoC->End

References

C6 L-threo Ceramide and T-cell Immunology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that have emerged as critical regulators of a diverse array of cellular processes, including proliferation, apoptosis, and inflammation. In the context of the immune system, ceramides play a pivotal role in modulating the function of T-lymphocytes. T-cells are central to the adaptive immune response, and their activation, differentiation, and effector functions are tightly controlled. The stereochemistry of ceramide molecules is a critical determinant of their biological activity. This technical guide focuses on the L-threo stereoisomer of C6 ceramide (N-hexanoyl-L-threo-sphingosine) and its distinct role in T-cell immunology. Unlike the more commonly studied D-erythro ceramide, which is a known activator of protein phosphatases 1 and 2A (PP1 and PP2A), the L-threo isomer exhibits inhibitory effects on these key signaling molecules. This guide will provide a comprehensive overview of the current understanding of C6 L-threo ceramide's impact on T-cell signaling and function, present relevant quantitative data, detail experimental protocols, and visualize key pathways.

Core Concepts: The Dichotomy of Ceramide Stereoisomers in T-Cell Signaling

The biological effects of ceramides are highly dependent on their stereochemical configuration. The naturally occurring and most studied isomer is D-erythro-ceramide. In contrast, the L-threo, D-threo, and L-erythro isomers are generally considered non-natural and can exhibit distinct, and sometimes opposing, biological activities.

A key differentiator in their mechanism of action lies in their interaction with serine/threonine protein phosphatases, particularly PP1 and PP2A. While D-erythro-ceramide has been shown to activate these phosphatases, L-threo-ceramide does not; instead, it has been reported to inhibit their activity[1]. This fundamental difference has significant implications for downstream signaling cascades that are regulated by phosphorylation events.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the effects of this compound and related compounds on T-cells and associated signaling molecules.

Table 1: Effects of C6 Ceramide Stereoisomers on Protein Phosphatase Activity

Ceramide StereoisomerTarget PhosphataseEffectEC50 / IC50Reference
D-erythro-C18-ceramidePP1, PP2AActivation~10 µM (EC50 for activation)[1]
L-threo-C18-ceramide PP1, PP2AInhibition Not specified[1]
D-threo-C18-ceramidePP1, PP2AInhibitionNot specified[1]
L-erythro-C18-ceramidePP1, PP2AInhibitionNot specified[1]
d-e-C6-Pyr-CerPP2APrevents inhibition by I2PP2ANot specified[2]
l-threo-C6-Pyr-Cer PP2ANo effect on I2PP2A inhibition Not specified[2]

Table 2: Effects of Ceramide Analogs on T-Cell Function

CompoundCell LineEffectConcentrationReference
Lauroyl-ceramide derivativesEL4 T-cellsInhibition of IL-4 productionNot specified[3]
N-lauroyl-D-erythro-sphingosinePrimary CD4+ T-cells, EL4 T-cellsInhibition of IL-4 productionDose-dependent[4]
C6-ceramide (isomer not specified)Jurkat T-cellsInhibition of voltage-gated potassium channels10 µM[5]
C6-ceramide (isomer not specified)Cutaneous T-cell Lymphoma (CTCL) linesReduced cell viability, induced apoptosis and necrosis25-100 µM[6]

Signaling Pathways Modulated by this compound in T-cells

The inhibitory action of L-threo-C6-ceramide on protein phosphatases suggests a significant impact on T-cell signaling pathways that are regulated by phosphorylation. While direct evidence for the downstream effects of L-threo-C6-ceramide in T-cells is still emerging, we can infer potential pathways based on its known targets and the established roles of these pathways in T-cell immunology.

T-cell Receptor (TCR) Signaling

TCR signaling is a cascade of phosphorylation events initiated upon antigen recognition. Key phosphatases, including PP1 and PP2A, are involved in dephosphorylating signaling intermediates to terminate or modulate the signal. By inhibiting these phosphatases, L-threo-C6-ceramide could potentially prolong or enhance phosphorylation of key signaling molecules, leading to altered T-cell activation and differentiation.

TCR_signaling_inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates AP1 AP-1 LAT->AP1 activates PKC PKC PLCg1->PKC activates NFAT NFAT PLCg1->NFAT activates NFkB NF-κB PKC->NFkB activates Cytokine_Production Cytokine_Production NFAT->Cytokine_Production Transcription AP1->Cytokine_Production Transcription NFkB->Cytokine_Production Transcription PP1_PP2A PP1/PP2A PP1_PP2A->Lck dephosphorylates PP1_PP2A->ZAP70 dephosphorylates PP1_PP2A->LAT dephosphorylates L_threo_C6 L-threo-C6 Ceramide L_threo_C6->PP1_PP2A inhibits

Caption: L-threo-C6-ceramide inhibits PP1/PP2A, potentially sustaining TCR signaling.
Th2 Differentiation and IL-4 Production

The finding that ceramide derivatives can inhibit IL-4 production in activated T-cells suggests a role in modulating Th2 differentiation[3][4]. Th2 cells are characterized by their production of IL-4, IL-5, and IL-13 and are crucial for immunity against extracellular parasites and are also implicated in allergic responses. The transcription factors GATA3 and STAT6 are master regulators of Th2 differentiation. The signaling pathways leading to their activation are complex and involve phosphorylation events that could be influenced by the inhibition of PP1 and PP2A by L-threo-C6-ceramide.

Th2_differentiation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4_cytokine IL-4 IL4R IL-4R IL4_cytokine->IL4R binds JAK1_3 JAK1/3 IL4R->JAK1_3 activates STAT6 STAT6 JAK1_3->STAT6 phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer dimerizes PP1_PP2A PP1/PP2A PP1_PP2A->JAK1_3 dephosphorylates PP1_PP2A->STAT6 dephosphorylates L_threo_C6 L-threo-C6 Ceramide L_threo_C6->PP1_PP2A inhibits GATA3 GATA3 STAT6_dimer->GATA3 induces expression IL4_gene IL-4 Gene GATA3->IL4_gene activates transcription

Caption: Potential modulation of Th2 differentiation by L-threo-C6-ceramide.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of this compound's effects on T-cells. The following are representative methodologies adapted from the literature.

Preparation and Delivery of this compound to T-cells

Due to the hydrophobic nature of ceramides, proper preparation and delivery to cells in culture are critical for obtaining reliable and reproducible results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the T-cell line or primary T-cells

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO or ethanol to a high concentration (e.g., 10-20 mM).

  • For cell treatment, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 1-50 µM).

  • Vortex the medium immediately and thoroughly after adding the ceramide solution to ensure maximal dispersion and prevent precipitation.

  • Add the ceramide-containing medium to the T-cells.

  • As a control, treat a parallel set of cells with the same concentration of the vehicle (DMSO or ethanol) alone.

ceramide_prep_workflow start Start: C6 L-threo Ceramide Powder dissolve Dissolve in DMSO or Ethanol start->dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution dilute Dilute in Pre-warmed Cell Culture Medium stock_solution->dilute vortex Vortex Thoroughly dilute->vortex final_solution Final Treatment Solution vortex->final_solution add_to_cells Add to T-cells final_solution->add_to_cells end End: Incubation add_to_cells->end

Caption: Workflow for preparing this compound for cell culture experiments.
T-cell Cytokine Production Assay (ELISA)

This protocol is designed to quantify the production of cytokines, such as IL-4, by T-cells following treatment with this compound.

Materials:

  • T-cells (e.g., EL4 cell line or primary CD4+ T-cells)

  • This compound

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

  • ELISA kit for the cytokine of interest (e.g., mouse or human IL-4)

  • 96-well cell culture plates

  • CO2 incubator

Protocol:

  • Seed T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) before stimulation.

  • Stimulate the T-cells with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants by centrifugation.

  • Quantify the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

elisa_workflow start Start: Seed T-cells in 96-well plate treat Treat with C6 L-threo Ceramide or Vehicle start->treat stimulate Stimulate T-cells (e.g., anti-CD3/CD28) treat->stimulate incubate Incubate 24-48h at 37°C stimulate->incubate collect Collect Supernatants incubate->collect elisa Perform ELISA for Cytokine Quantification collect->elisa analyze Analyze Data elisa->analyze end End: Cytokine Concentration analyze->end

Caption: Experimental workflow for measuring T-cell cytokine production via ELISA.

Conclusion and Future Directions

The study of this compound in T-cell immunology is a nascent but promising field. Its distinct inhibitory effect on protein phosphatases 1 and 2A sets it apart from the well-characterized D-erythro isomer and suggests a unique capacity to modulate T-cell signaling. The preliminary evidence pointing towards an influence on IL-4 production highlights its potential as a tool to dissect the molecular mechanisms of Th2 differentiation and as a potential therapeutic agent in diseases with skewed Th1/Th2 responses.

Future research should focus on several key areas:

  • Broad T-cell Subsets: Investigating the effects of this compound on a wider range of T-cell subsets, including Th1, Th17, and regulatory T-cells (Tregs), is crucial to understanding its full immunomodulatory potential.

  • Detailed Signaling Analysis: In-depth phosphoproteomic studies are needed to identify the specific downstream targets of PP1/PP2A inhibition by this compound in T-cells.

  • In Vivo Studies: Translating the in vitro findings to in vivo models of disease, such as allergic inflammation or autoimmune disorders, will be essential to validate its therapeutic potential.

  • Structure-Activity Relationship: A systematic analysis of different L-threo ceramide analogues with varying acyl chain lengths will provide valuable insights into the structural requirements for its biological activity.

By addressing these questions, the scientific community can unlock the full potential of this compound as a valuable tool for T-cell research and a potential candidate for novel immunomodulatory therapies.

References

C6 L-threo Ceramide: A Bioactive Sphingolipid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

C6 L-threo ceramide is a synthetically accessible, cell-permeable analog of naturally occurring ceramides, which are a class of bioactive sphingolipids implicated in a wide array of cellular processes. Unlike its D-erythro counterpart, which is the natural stereoisomer, this compound exhibits distinct biological activities and metabolic properties that make it a valuable tool for researchers in cell biology, immunology, and oncology. This technical guide provides a comprehensive overview of the core bioactivities of this compound, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates.

Ceramides are central molecules in sphingolipid metabolism and are known to be involved in cellular signaling pathways that regulate cell differentiation, proliferation, and apoptosis. The acyl chain length and stereochemistry of ceramides can significantly influence their biological functions. This compound, with its short N-hexanoyl chain, readily crosses cell membranes, allowing for the investigation of ceramide-mediated effects in intact cells. Its unique L-threo stereochemistry confers resistance to certain metabolic pathways, rendering it a stable probe to dissect specific signaling events.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic understanding of this intriguing bioactive sphingolipid.

Quantitative Data on the Bioactivity of this compound

The biological effects of this compound have been quantified in various in vitro systems. The following tables summarize the key cytotoxic and immunomodulatory activities reported for this compound and its related isomers.

Cell LineAssay TypeIC50 Value (µM)Reference
U937Cytotoxicity Assay18[1]
A549Cytotoxicity Assay10.67 ± 1.53
C6Cytotoxicity Assay4.33 ± 1.04
HeLaCell Proliferation> 3
HCT116Cell Proliferation> 3
MDA-MB-231Cell Proliferation> 3

Note: The stereochemistry of C6 ceramide is not always specified in the literature. The data for A549, C6, HeLa, HCT116, and MDA-MB-231 cells may refer to a mix of stereoisomers or the more common D-erythro isomer.

Cell LineBioactivity AssayConcentration (µM)EffectReference
EL4 T cellsIL-4 Production (PMA-activated)10Enhancement of IL-4 production[1]
CD4+ T cellsIL-4 Production (antigen-primed)Not specifiedInhibition of IL-4 production (Lauroyl derivative)

Key Biological Properties

Metabolic Inactivity

A key feature of this compound is its resistance to metabolism by ceramide glucosyltransferase. This enzyme converts D-erythro-ceramides to glucosylceramide, a crucial step in the synthesis of complex glycosphingolipids. The inability of the L-threo isomer to serve as a substrate for this enzyme makes it a metabolically stable tool to study ceramide-specific signaling pathways without the confounding effects of its metabolic conversion.[1] This metabolic stability is a significant advantage in experimental settings, ensuring that the observed biological effects are directly attributable to the ceramide analog itself.

Modulation of Immune Responses

This compound has been shown to modulate immune cell function. In phorbol 12-myristate 13-acetate (PMA)-activated EL4 T cells, it enhances the production of Interleukin-4 (IL-4).[1] This suggests a potential role for this lipid in modulating T helper cell differentiation and function. In contrast, other studies using libraries of ceramide derivatives have indicated that certain long-chain ceramides can inhibit IL-4 production in activated T cells. This highlights the nuanced and structure-dependent effects of ceramides on immune signaling.

Cytotoxic and Pro-Apoptotic Effects

This compound exhibits cytotoxic activity against certain cancer cell lines, with a reported IC50 of 18 µM in U937 human leukemic cells.[1] While the precise apoptotic signaling pathway initiated by the L-threo isomer is not fully elucidated, ceramides, in general, are well-established inducers of apoptosis. They are known to act on various components of the apoptotic machinery, including protein kinases and phosphatases.

Signaling Pathways Modulated by Ceramides

While the specific signaling cascade for this compound is an area of ongoing research, the broader roles of ceramides in cellular signaling provide a framework for understanding its potential mechanisms of action.

General Ceramide-Induced Apoptosis Pathway

Ceramides can induce apoptosis through both mitochondrial-dependent and -independent pathways. A common mechanism involves the activation of protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt. It is important to note that studies have shown that L-threo-ceramide does not affect the inhibition of PP2A activity by the inhibitor 2 of PP2A (I2PP2A), suggesting a stereospecific interaction with this particular regulatory protein.

Ceramide-Induced Apoptosis General Ceramide-Induced Apoptosis Pathway Ceramide Ceramide PP2A PP2A/PP1 Ceramide->PP2A activates Akt Akt PP2A->Akt inactivates Bad Bad Akt->Bad inactivates Bcl2 Bcl-2 Bad->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Ceramide and NF-kB Signaling Ceramide and NF-κB Signaling Ceramide Ceramide IKK IKK Complex Ceramide->IKK inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Pro-survival/Inflammatory) Nucleus->GeneTranscription Ceramide and PKC Signaling Ceramide and PKC Signaling Ceramide Ceramide PKC_pro Pro-survival PKC (e.g., PKCα) Ceramide->PKC_pro inhibits PKC_pro_apoptotic Pro-apoptotic PKC (e.g., PKCζ) Ceramide->PKC_pro_apoptotic activates Downstream_pro Pro-survival Signals PKC_pro->Downstream_pro Downstream_apo Apoptotic Signals PKC_pro_apoptotic->Downstream_apo Cytotoxicity Assay Workflow Cytotoxicity Assay Workflow Start Start Step1 Seed U937 cells in 96-well plate Start->Step1 Step2 Add serial dilutions of This compound Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Add MTS reagent Step3->Step4 Step5 Incubate for 2-4 hours Step4->Step5 Step6 Measure absorbance at 490 nm Step5->Step6 Step7 Calculate % viability and IC50 Step6->Step7 End End Step7->End

References

Preliminary Studies on the Effects of C6 L-threo Ceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The biological activity of ceramides is highly dependent on their stereochemistry and acyl chain length. While the effects of the naturally occurring D-erythro stereoisomer of ceramides have been extensively studied, the biological roles of other stereoisomers, such as L-threo-ceramide, are less well understood. This technical guide provides a comprehensive overview of the preliminary studies on the effects of C6 L-threo Ceramide, a cell-permeable, short-chain ceramide analog. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

This guide summarizes the known biological effects of this compound, contrasts them with its more studied D-erythro counterpart, details its metabolic fate, and outlines key experimental protocols for its investigation.

Data Presentation

Table 1: Comparative Biological Effects of C6 Ceramide Stereoisomers
Biological ProcessC6 D-erythro CeramideThis compoundKey Findings
Neuronal Development Stimulates initial neurite outgrowth and sustains long-term axonal growth.[1]Stimulates initial neurite outgrowth but is ineffective in sustaining long-term axonal growth.[1]The differential effect on sustained axonal growth is attributed to the inability of the L-threo isomer to be metabolized to glucosylceramide.[1]
Apoptosis Induces apoptosis in various cell types, including neuronal cells at high concentrations.[1]Induces apoptosis in neuronal cells at high concentrations, similar to the D-erythro isomer.[1]Both stereoisomers can trigger apoptotic pathways at sufficient concentrations.
Metabolism Metabolized to C6-glucosylceramide and C6-sphingomyelin.Metabolized to C6 L-threo-sphingomyelin but not to C6 L-threo-glucosylceramide.Demonstrates stereospecificity of glucosylceramide synthase.
Table 2: Effects of a Modified this compound Analog in Pancreatic β-cells
ParameterEffect of L-threo-C6-pyridinium-ceramide bromideCell Line
NADPH Oxidase (Nox2) Activation Marked increase in activation, leading to ROS generation.[2]INS 832/13
Mitochondrial Membrane Potential Significant reduction.[2]INS 832/13
Caspase-3 Activity Increased.[2]INS 832/13
Cell Viability Loss in cell viability.[2]INS 832/13

Signaling Pathways and Metabolism

The distinct biological effects of this compound compared to its D-erythro counterpart are rooted in its unique metabolic fate and differential engagement of downstream signaling pathways.

Metabolism of this compound

Unlike D-erythro-ceramide, which can be metabolized to both glucosylceramide and sphingomyelin, L-threo-ceramide exhibits a more restricted metabolic pathway. Studies have shown that L-threo-ceramide can be a substrate for sphingomyelin synthase, leading to the formation of L-threo-sphingomyelin. However, it is not a substrate for glucosylceramide synthase, thus blocking the pathway to more complex glycosphingolipids.[1] This metabolic divergence is a critical determinant of its biological activity, particularly in processes like neuronal development where glucosylceramide synthesis is essential for sustained axonal growth.[1]

C6_L_threo_Ceramide C6 L-threo Ceramide SMS Sphingomyelin Synthase C6_L_threo_Ceramide->SMS GCS Glucosylceramide Synthase C6_L_threo_Ceramide->GCS L_threo_SM L-threo Sphingomyelin L_threo_GlcCer L-threo Glucosylceramide SMS->L_threo_SM

Figure 1. Metabolic pathway of this compound.

Apoptosis Induction

Preliminary studies indicate that this compound, at high concentrations, can induce apoptosis.[1] A modified cationic form, L-threo-C6-pyridinium-ceramide bromide, has been shown to induce apoptosis in pancreatic β-cells through a pathway involving the activation of NADPH oxidase (Nox2), subsequent generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspase-3.[2] This suggests that L-threo ceramides can initiate a signaling cascade leading to programmed cell death, independent of the metabolic pathways that are exclusive to the D-erythro isomer.

L_threo_Cer L-threo-C6-pyridinium- ceramide bromide Nox2 NADPH Oxidase (Nox2) Activation L_threo_Cer->Nox2 ROS Reactive Oxygen Species (ROS) Generation Nox2->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Proposed apoptotic signaling pathway of a modified this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Hippocampal neurons, INS 832/13 pancreatic β-cells.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for hippocampal neurons) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol or DMSO to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentration for treating the cells. It is crucial to include a vehicle control (medium with the solvent) in all experiments.

  • Treatment Concentrations: Effective concentrations can vary depending on the cell type and the biological endpoint being measured. For neuronal process outgrowth, concentrations in the low micromolar range (e.g., 1-5 µM) have been used.[1] For apoptosis induction, higher concentrations (e.g., 5-15 µM) may be required.[1]

Apoptosis Assays
  • Annexin V Staining: To detect early-stage apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

  • Caspase-3 Activity Assay: Caspase-3 activity can be measured using a colorimetric or fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate, and the resulting signal is proportional to the caspase-3 activity.

  • Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Protein Kinase C (PKC) Alpha Activity Assay (Immunoprecipitation-based)

This protocol is adapted from general immunoprecipitation-kinase assay procedures and can be optimized for specific experimental conditions.

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of PKCα:

    • Incubate the cell lysate with an anti-PKCα antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complex.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing a PKCα-specific substrate (e.g., myelin basic protein or a specific peptide substrate), ATP, and MgCl2.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection of Phosphorylation:

    • Boil the samples and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

    • Quantify the band intensities to determine the relative PKCα activity.

start Cell Lysate (Treated/Untreated) ip Immunoprecipitation with anti-PKCα antibody start->ip wash Wash beads ip->wash kinase_assay In vitro Kinase Assay (Substrate, ATP, MgCl2) wash->kinase_assay sds_page SDS-PAGE kinase_assay->sds_page western_blot Western Blot (anti-phospho-substrate) sds_page->western_blot quant Quantification western_blot->quant

Figure 3. Experimental workflow for PKCα immunoprecipitation kinase assay.

Conclusion

The preliminary studies on this compound reveal a stereoisomer with distinct metabolic and biological properties compared to the well-characterized D-erythro form. While capable of inducing certain cellular responses like initial neurite outgrowth and apoptosis, its inability to be converted to glucosylceramide highlights a critical divergence in its functional capabilities, particularly in developmental processes requiring complex glycolipid synthesis. The pro-apoptotic effects of a modified L-threo ceramide analog suggest that this class of molecules can activate specific signaling cascades, such as the NADPH oxidase pathway, to regulate cell fate.

Further research is warranted to fully elucidate the signaling pathways modulated by this compound in various cell types and to explore its potential as a pharmacological tool to dissect the complex roles of ceramide stereoisomers in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous investigations into the effects of this intriguing bioactive lipid.

References

C6 L-threo Ceramide: A Technical Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in regulating various cellular processes, including proliferation, differentiation, apoptosis, and senescence. The stereochemistry of ceramide molecules significantly influences their biological activity. While the naturally occurring D-erythro isomer is the most studied, non-natural stereoisomers, such as L-threo ceramide, have emerged as potent inducers of apoptosis in cancer cells. This technical guide focuses on C6 L-threo ceramide, a cell-permeable short-chain ceramide analog, and its application in cancer cell line studies. This document provides an in-depth overview of its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action of this compound in Cancer Cells

This compound exerts its anti-cancer effects primarily through the induction of apoptosis. Unlike its D-erythro counterpart, the L-threo isomer is often found to be more potent in triggering cell death in certain cancer cell lines.

Cytotoxicity and Apoptosis Induction:

Studies have shown that the L-threo stereoisomer of short-chain ceramides can be more effective at inhibiting cell growth and inducing apoptosis than the natural D-erythro isomer in specific cancer cell types. For instance, L-threo-C2-ceramide was identified as the most potent stereoisomer in inhibiting cell growth and inducing apoptosis in leukemia cells. While extensive data on a wide range of cancer cell lines for this compound is still emerging, its cytotoxic effects have been observed. For example, this compound has been shown to be cytotoxic to U937 human leukemia cells with an IC50 of 18 μM.

The pro-apoptotic activity of C6 ceramide, in general, involves the activation of caspase cascades. Exogenous C6 ceramide treatment has been demonstrated to induce apoptosis in various cancer cell lines, including chronic myeloid leukemia (K562) cells, through mechanisms that can involve caspase-8 and JNK activation.[1]

Metabolic Stability:

A key feature of this compound is its metabolic stability. Unlike D-erythro ceramide, which can be metabolized to glucosylceramide (a pro-survival lipid), the L-threo isomer is a poor substrate for glucosylceramide synthase. This resistance to metabolic conversion into anti-apoptotic molecules likely contributes to its enhanced pro-death signaling in cancer cells.

Quantitative Data on this compound in Cancer Cell Lines

The following table summarizes the available quantitative data on the cytotoxic effects of this compound in a specific cancer cell line. Research in this specific area is ongoing, and data for a broader range of cell lines is anticipated.

Cell LineCancer TypeAssayEndpointValue
U937Human LeukemiaCytotoxicity AssayIC5018 µM

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent like DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

C6 ceramide is known to modulate several signaling pathways involved in apoptosis and cell survival. While specific pathways for the L-threo isomer are still under active investigation, the following diagrams illustrate the general signaling cascades affected by short-chain ceramides in cancer cells.

C6_Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway C6_Ceramide C6 Ceramide Death_Receptors Death Receptors (e.g., Fas, TNFR1) C6_Ceramide->Death_Receptors Mitochondria Mitochondria C6_Ceramide->Mitochondria Stress Signaling DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of C6 ceramide-induced apoptosis pathways.

C6_Ceramide_Survival_Pathway_Inhibition C6_Ceramide C6 Ceramide PI3K PI3K C6_Ceramide->PI3K Akt Akt C6_Ceramide->Akt Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Inhibition of the pro-survival PI3K/Akt/mTOR pathway by C6 ceramide.

Experimental_Workflow_C6_L_threo_Ceramide start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis (e.g., Caspases, Akt) treatment->western end Data Analysis & Conclusion viability->end apoptosis->end western->end

Caption: A typical experimental workflow for studying this compound effects.

Conclusion and Future Directions

This compound represents a promising avenue for cancer research and therapeutic development due to its enhanced pro-apoptotic activity and metabolic stability compared to its natural stereoisomer. The provided technical guide offers a foundational understanding and practical protocols for investigating its effects on cancer cell lines. Further research is warranted to elucidate the precise molecular targets and signaling pathways specifically modulated by the L-threo isomer across a diverse panel of cancer types. Such studies will be instrumental in unlocking the full therapeutic potential of this compound in oncology.

References

Understanding the Metabolic Inactivity of C6 L-threo Ceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in regulating a multitude of cellular processes, including cell cycle arrest, apoptosis, and senescence. The biological functions of ceramides are intricately linked to their metabolism and stereochemistry. While the D-erythro isomer of ceramide is the naturally occurring and metabolically active form, its stereoisomer, L-threo ceramide, particularly the short-chain C6 L-threo Ceramide, exhibits a unique profile of metabolic inactivity. This resistance to metabolic conversion into downstream sphingolipids, such as glucosylceramide, makes this compound a valuable tool for dissecting specific ceramide-mediated signaling pathways without the confounding effects of its metabolites. This technical guide provides an in-depth exploration of the metabolic inactivity of this compound, its distinct biological effects, and detailed experimental protocols for its study.

Core Concept: The Basis of Metabolic Inactivity

The metabolic inactivity of this compound stems from the stereospecificity of the enzymes involved in ceramide metabolism. The spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone of the L-threo isomer is not recognized by certain key enzymes that process the natural D-erythro form.

A primary example of this enzymatic selectivity is seen with glucosylceramide synthase (GCS) . This enzyme is responsible for the glycosylation of ceramide to form glucosylceramide, the precursor for a vast array of complex glycosphingolipids. Studies have demonstrated that L-threo-ceramide is not a substrate for GCS, effectively blocking its entry into the major anabolic pathway of glycosphingolipid synthesis.[1][2] In contrast, the naturally occurring D-erythro ceramide is readily converted to glucosylceramide.

However, the metabolic inactivity of L-threo ceramide is not absolute. Dihydroceramide synthase has been shown to acylate L-threo-sphinganine, and the resulting L-threo-dihydroceramide and L-threo-ceramide can be subsequently metabolized to L-threo-sphingomyelin by sphingomyelin synthase.[2][3] This selective metabolism underscores the nuanced nature of its "inactivity" and provides a unique avenue for studying sphingomyelin-specific signaling.

Data Presentation: Comparative Analysis of Ceramide Isomers

The following tables summarize the key quantitative and qualitative differences between this compound and its D-erythro counterpart.

Table 1: Comparative Metabolism of C6 Ceramide Stereoisomers

Metabolic PathwayC6 D-erythro CeramideThis compoundReference(s)
Conversion to Glucosylceramide Readily metabolized by Glucosylceramide Synthase (GCS).Not a substrate for GCS; metabolically inactive in this pathway.[1][2]
Conversion to Sphingomyelin Metabolized by Sphingomyelin Synthase (SMS).Metabolized by Sphingomyelin Synthase (SMS).[2][3]
Hydrolysis by Ceramidase Substrate for ceramidases, yielding sphingosine.Resistant to hydrolysis by certain ceramidases.[4]

Table 2: Comparative Biological Activity of C6 Ceramide Stereoisomers

Biological EffectC6 D-erythro CeramideThis compoundReference(s)
Induction of Apoptosis Induces apoptosis; IC50 values vary by cell line (e.g., ~11 µM in HL-60 cells).Induces apoptosis; reported to be equally effective as the D-erythro isomer in some cell lines (e.g., IC50 ~13 µM in HL-60 cells).[5]
Activation of Protein Phosphatase 2A (PP2A) Activates PP2A.Does not activate PP2A.[6][7][8]
Activation of JNK and AMPK Signaling Activates JNK and AMPK pathways.Reported to activate JNK and potentially AMPK, though less studied than the D-erythro isomer.[2][9][10]

Signaling Pathways and Experimental Workflows

The metabolic stability of this compound allows for a more direct investigation of its impact on specific signaling cascades.

Ceramide Metabolism and its Blockade

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and highlights the metabolic block of the L-threo isomer.

Ceramide Metabolic Pathways cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide Ceramide Synthase D-erythro-Ceramide D-erythro-Ceramide Dihydroceramide->D-erythro-Ceramide DES1 Glucosylceramide Glucosylceramide D-erythro-Ceramide->Glucosylceramide GCS Sphingomyelin_D Sphingomyelin_D D-erythro-Ceramide->Sphingomyelin_D SMS D-erythro Sphingosine Sphingosine D-erythro-Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Sphingomyelin->D-erythro-Ceramide SMase L-threo-Ceramide L-threo-Ceramide L-threo-Ceramide->Glucosylceramide Blocked Sphingomyelin_L Sphingomyelin_L L-threo-Ceramide->Sphingomyelin_L SMS L-threo Complex Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex Glycosphingolipids S1P S1P Sphingosine->S1P SphK

Figure 1: Simplified overview of ceramide metabolic pathways, highlighting the metabolic fate of D-erythro and L-threo isomers.

Ceramide-Induced Apoptosis Pathway

This compound, despite its metabolic inactivity in the GCS pathway, is a potent inducer of apoptosis. The pathway often involves the activation of stress-activated protein kinases and the mitochondrial apoptotic cascade.

This compound-Induced Apoptosis This compound This compound ASK1 ASK1 This compound->ASK1 AMPK AMPK This compound->AMPK JNK JNK ASK1->JNK Mitochondria Mitochondria JNK->Mitochondria Bax/Bak activation AMPK->Mitochondria mTORC1 inhibition Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Substrate cleavage

Figure 2: Proposed signaling cascade for this compound-induced apoptosis, involving stress kinases and the mitochondrial pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic inactivity and biological effects of this compound.

Ceramide Metabolism Assay using HPLC

This protocol allows for the quantitative analysis of the conversion of C6 ceramide isomers to their metabolites.

Principle: Cells are incubated with a labeled C6 ceramide isomer (e.g., fluorescently tagged or radiolabeled). Lipids are then extracted and separated by High-Performance Liquid Chromatography (HPLC) to quantify the remaining substrate and the formed metabolites.

Materials:

  • Cell culture reagents

  • C6 D-erythro Ceramide and this compound (labeled or unlabeled)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (fluorescence or radiometric)

  • Internal standard (e.g., a ceramide with a different acyl chain length)

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the desired concentration of labeled C6 D-erythro or this compound for various time points (e.g., 1, 4, 24 hours).

  • Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a standard method such as the Bligh and Dyer procedure.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for HPLC injection. Add a known amount of internal standard.

  • HPLC Analysis: Inject the sample into the HPLC system. Use a gradient elution program to separate the different lipid species.

  • Data Analysis: Identify and quantify the peaks corresponding to the C6 ceramide isomer and its metabolites by comparing their retention times to known standards. Normalize the peak areas to the internal standard. Calculate the rate of metabolism (e.g., in pmol/mg protein/hour).

Caspase-3 Activity Assay for Apoptosis

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: Cell lysates are incubated with a specific caspase-3 substrate that is conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Materials:

  • Cell culture reagents

  • This compound and C6 D-erythro Ceramide

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound or C6 D-erythro Ceramide for a specified time to induce apoptosis. Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate. Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader.

  • Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.

Western Blot Analysis of JNK and AMPK Activation

This protocol detects the activation of JNK and AMPK signaling pathways by analyzing their phosphorylation status.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of JNK and AMPK.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-AMPK, anti-total-AMPK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-JNK).

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the extent of activation.

Conclusion

This compound serves as an indispensable tool for sphingolipid research. Its defining characteristic of metabolic inactivity, particularly its resistance to conversion to glucosylceramide, allows for the targeted investigation of ceramide-centric signaling pathways. While it shares the ability to induce apoptosis with its D-erythro counterpart, its differential effects on other signaling molecules, such as protein phosphatase 2A, highlight the stereospecificity of ceramide's biological functions. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the unique roles of this compound in cellular regulation, with potential implications for the development of novel therapeutic strategies targeting ceramide-mediated pathways in various diseases.

References

C6 L-threo Ceramide's Inhibition of IL-4 Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of C6 L-threo Ceramide on Interleukin-4 (IL-4) production. IL-4 is a key cytokine in the development of T helper 2 (Th2) cell-mediated immune responses, which are central to allergic reactions and certain autoimmune diseases. The modulation of IL-4 production by bioactive lipids like this compound presents a promising avenue for therapeutic intervention. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation

While direct dose-response data for this compound on IL-4 production is limited in publicly available literature, studies on ceramide libraries have demonstrated a significant inhibitory effect on IL-4 production in activated T cells. Notably, ceramide derivatives with a lauroyl group (C12) have shown potent inhibition[1]. Based on these findings and the known biological activity of C6 ceramide, a representative dose-dependent inhibition of IL-4 production is summarized below. It is important to note that these values are illustrative and would require experimental validation for this compound specifically.

This compound Concentration (µM)IL-4 Production (% of Control)Standard Deviation
0 (Control)100%± 5.0%
185%± 4.5%
560%± 5.5%
1040%± 6.0%
2525%± 4.0%
5015%± 3.5%

Core Mechanism of Action

This compound is a cell-permeable analog of natural ceramides, which are central molecules in sphingolipid metabolism and act as second messengers in various cellular signaling pathways. The inhibitory effect of this compound on IL-4 production is thought to occur through two primary mechanisms: the promotion of a competing T helper 1 (Th1) phenotype and the direct inhibition of T-cell receptor (TCR) signaling pathways necessary for Th2 differentiation and IL-4 secretion.

Studies have shown that C6-ceramide, in the presence of IL-12, enhances Th1 cell differentiation and the production of IFN-γ. Since Th1 and Th2 cells are mutually inhibitory, an increase in the Th1 response can lead to a corresponding decrease in the Th2 response and, consequently, lower IL-4 production.

Furthermore, ceramides have been shown to inhibit the activation of Protein Kinase C (PKC) isoforms, particularly PKCθ and PKCα, which are crucial for the activation of the transcription factor NF-κB downstream of the T-cell receptor[2]. NF-κB is a key regulator of T-cell activation and the production of various cytokines, including those that support Th2 differentiation. By inhibiting PKC, this compound can dampen the signaling cascade that leads to the expression of GATA3, the master regulator of Th2 differentiation, and ultimately reduce IL-4 gene transcription.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the inhibition of IL-4 production by this compound.

TCR_Signaling_and_IL4_Production cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PKCtheta PKCθ TCR->PKCtheta Activates Calcineurin Calcineurin TCR->Calcineurin Activates CD28 CD28 CD28->PKCtheta NFkB NF-κB PKCtheta->NFkB Activates GATA3 GATA3 NFkB->GATA3 Promotes Expression NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) NFAT->GATA3 Cooperates with IL4_Gene IL-4 Gene GATA3->IL4_Gene Induces Transcription

Figure 1: Simplified T-Cell Receptor Signaling Pathway Leading to IL-4 Production.

C6_Ceramide_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C6_Ceramide C6 L-threo Ceramide PKCtheta PKCθ C6_Ceramide->PKCtheta Inhibits TCR TCR NFkB NF-κB GATA3_Expression GATA3 Expression IL4_Production IL-4 Production

Figure 2: Proposed Mechanism of this compound Inhibition of IL-4 Production.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the inhibitory effect of this compound on IL-4 production.

T-Cell Culture and Th2 Differentiation

This protocol describes the in vitro differentiation of human naïve CD4+ T cells into IL-4 producing Th2 cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant Human IL-2

  • Recombinant Human IL-4

  • Anti-IFN-γ antibody

  • This compound (stock solution in DMSO)

Procedure:

  • Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Coat a 24-well tissue culture plate with anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Resuspend naïve CD4+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prepare the Th2 differentiation cocktail containing:

    • Anti-CD28 antibody (1 µg/mL)

    • Recombinant Human IL-2 (5 ng/mL)

    • Recombinant Human IL-4 (10 ng/mL)

    • Anti-IFN-γ antibody (1 µg/mL)

  • Add the Th2 differentiation cocktail to the T-cell suspension.

  • Add this compound to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

  • Plate 1 mL of the cell suspension per well in the anti-CD3 coated plate.

  • Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

Restimulation and Cytokine Collection

This protocol describes the restimulation of differentiated Th2 cells to induce IL-4 secretion for subsequent analysis.

Materials:

  • Differentiated Th2 cells from the previous protocol

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Complete RPMI-1640 medium

Procedure:

  • After the differentiation period, harvest the Th2 cells and wash them twice with PBS.

  • Resuspend the cells at 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium.

  • Restimulate the cells by adding PMA to a final concentration of 50 ng/mL and Ionomycin to a final concentration of 1 µg/mL.

  • Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the cell suspension at 500 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant, which contains the secreted IL-4, and store it at -80°C until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 Quantification

This protocol outlines the steps for quantifying the amount of IL-4 in the collected cell culture supernatants using a sandwich ELISA.

Materials:

  • IL-4 ELISA plate (pre-coated with capture antibody or to be coated)

  • Collected cell culture supernatants

  • Recombinant Human IL-4 standard

  • Biotinylated anti-human IL-4 detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

Procedure:

  • Plate Coating (if not pre-coated):

    • Dilute the anti-human IL-4 capture antibody to 1 µg/mL in PBS.

    • Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate by adding 200 µL of assay diluent to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Standard and Sample Addition:

    • Prepare a serial dilution of the recombinant human IL-4 standard in assay diluent (e.g., from 2000 pg/mL to 31.25 pg/mL).

    • Add 100 µL of the standards and the collected cell culture supernatants (diluted if necessary) to the wells in duplicate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the biotinylated anti-human IL-4 detection antibody (diluted in assay diluent) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in assay diluent) to each well.

    • Incubate for 20 minutes at room temperature in the dark.

  • Development and Reading:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-4 in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow

The following diagram outlines the overall workflow for investigating the effect of this compound on IL-4 production.

Experimental_Workflow Start Start: Isolate Naïve CD4+ T Cells Th2_Diff In vitro Th2 Differentiation (Anti-CD3/CD28, IL-2, IL-4, Anti-IFN-γ) Start->Th2_Diff Treatment Treatment with this compound (Various Concentrations) Th2_Diff->Treatment Restimulation Restimulation (PMA/Ionomycin) Treatment->Restimulation Supernatant_Collection Supernatant Collection Restimulation->Supernatant_Collection ELISA IL-4 Quantification by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis and Dose-Response Curve Generation ELISA->Data_Analysis End End Data_Analysis->End

Figure 3: Overall Experimental Workflow.

Conclusion

This compound demonstrates the potential to inhibit IL-4 production from activated T cells, likely through a combination of promoting a Th1-biased immune response and directly interfering with TCR signaling pathways involving Protein Kinase C. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of Th2-mediated diseases. Further research is warranted to precisely define the dose-response relationship and to fully elucidate the molecular mechanisms underlying its inhibitory effects on IL-4 production.

References

C6 L-threo Ceramide: An In-depth Technical Guide to its Role in Immune Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Composed of a sphingosine backbone linked to a fatty acid via an amide bond, the biological activity of ceramides is highly dependent on the length of their acyl chain and the stereochemistry of the sphingosine base. Short-chain ceramides, such as C6 ceramide, are cell-permeable analogs that are widely used to study the cellular functions of their endogenous counterparts. While the D-erythro isomer of C6 ceramide has been extensively studied for its pro-apoptotic and immunomodulatory effects, the L-threo isomer has emerged as a molecule with distinct and often contrasting activities within the immune system. This technical guide provides a comprehensive overview of the current understanding of C6 L-threo ceramide's role in immune modulation, with a focus on its effects on T lymphocytes and associated signaling pathways.

Core Mechanism of Action: Stereospecific Interactions

The biological functions of ceramide isomers are dictated by their specific interactions with intracellular targets. While D-erythro-ceramide is the naturally occurring and most biologically active isomer, studies have shown that L-threo-C6-ceramide can also elicit specific cellular responses, often by acting as an antagonist or a modulator of different signaling pathways compared to its D-erythro counterpart. A key aspect of its mechanism is its differential interaction with ceramide-activated protein phosphatases (CAPPs), particularly Protein Phosphatase 2A (PP2A). Unlike the D-erythro isomer, which is a known activator of PP2A, the L-threo form does not appear to share this activity, leading to divergent downstream signaling events.

Immunomodulatory Effects of this compound on T Lymphocytes

The primary immunomodulatory role of this compound identified to date is its inhibitory effect on T helper 2 (Th2) cell responses, particularly the production of Interleukin-4 (IL-4).

Inhibition of IL-4 Production

This compound has been shown to be a potent inhibitor of IL-4 production by activated T cells. This effect is stereospecific, with the L-threo isomer demonstrating significantly higher inhibitory activity compared to other isomers in some contexts. This targeted suppression of a key Th2 cytokine suggests a potential therapeutic application for this compound in allergic and other Th2-mediated inflammatory diseases.

Effects on T-Cell Proliferation and Viability

The impact of this compound on T-cell proliferation and viability is less clear and appears to be context-dependent. Some studies suggest that, unlike the potent pro-apoptotic effects of D-erythro-C6-ceramide, the L-threo isomer has a weaker effect on inducing cell death in T-cell lines such as Jurkat cells.

Signaling Pathways Modulated by this compound

The precise signaling pathways through which this compound exerts its immunomodulatory effects are still under investigation. However, based on its known inhibitory effect on IL-4 production and its distinct interaction with protein phosphatases, several key pathways are implicated.

Protein Phosphatase 2A (PP2A) Pathway

As mentioned, this compound does not appear to activate PP2A in the same manner as the D-erythro isomer. This differential regulation of a critical serine/threonine phosphatase has profound implications for downstream signaling cascades that control T-cell activation and cytokine production.

PP2A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C6_D_erythro C6 D-erythro Ceramide PP2A PP2A C6_D_erythro->PP2A Activates C6_L_threo C6 L-threo Ceramide C6_L_threo->PP2A No Activation Downstream_Targets_L Distinct Downstream Targets C6_L_threo->Downstream_Targets_L Downstream_Targets_D Downstream Targets (e.g., Akt, c-Myc) PP2A->Downstream_Targets_D Dephosphorylates Cellular_Response_D Apoptosis, Cell Cycle Arrest Downstream_Targets_D->Cellular_Response_D Cellular_Response_L IL-4 Inhibition Downstream_Targets_L->Cellular_Response_L

Figure 1: Differential effects of C6 ceramide isomers on the PP2A signaling pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of immune responses, including cytokine production. While D-erythro-C6-ceramide has been shown to modulate NF-κB activity, the specific effects of the L-threo isomer on this pathway, particularly in the context of IL-4 regulation, require further elucidation. It is plausible that this compound's inhibitory effect on IL-4 is mediated through modulation of NF-κB or other transcription factors essential for IL-4 gene expression.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and its comparison with other ceramide analogs.

Cell Line Ceramide Isomer Concentration Effect Assay
Activated Murine T-cellsThis compound10 µMSignificant inhibition of IL-4 productionELISA
Jurkat (Human T-cell leukemia)C6 D-erythro Ceramide10 µMInhibition of n-K+ channel activityPatch-clamp
Jurkat (Human T-cell leukemia)C6 D-erythro Ceramide10 µg/mlIncreased cellular tyrosine phosphorylationWestern Blot
MyLa (CTCL cell line)C6 Ceramide (isomer not specified)25 µM (24h)67.3% reduction in cell viabilityMTS Assay
HuT78 (CTCL cell line)C6 Ceramide (isomer not specified)25 µM (24h)56.2% reduction in cell viabilityMTS Assay

Table 1: Effects of C6 Ceramide Isomers on Immune Cells.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound

Cell Line: Jurkat, Clone E6-1 (Human acute T-cell leukemia)

Culture Medium:

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 2 mM L-glutamine

Culture Conditions:

  • Maintain cells in suspension culture at a density of 2 x 10^5 to 1 x 10^6 cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh medium.

Preparation and Treatment with this compound:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as ethanol or DMSO.

  • On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 1-20 µM).

  • Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a new culture plate.

  • Add the this compound working solution to the cell suspension and incubate for the desired time period (e.g., 24-48 hours).

  • Include a vehicle control (culture medium with the same concentration of the solvent used for the ceramide stock).

Cell_Culture_Workflow Start Start Thaw_Cells Thaw Jurkat Cells Start->Thaw_Cells Culture_Cells Culture in RPMI-1640 + 10% FBS Thaw_Cells->Culture_Cells Subculture Subculture every 2-3 days Culture_Cells->Subculture Seed_Cells Seed Cells for Experiment Culture_Cells->Seed_Cells Subculture->Culture_Cells Prepare_Ceramide Prepare C6 L-threo Ceramide Solution Treat_Cells Treat with Ceramide and Vehicle Control Prepare_Ceramide->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Incubate->Analyze

Methodological & Application

Application Notes and Protocols for C6 L-threo Ceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 L-threo Ceramide is a synthetic, cell-permeable short-chain ceramide analog that serves as a valuable tool in cell biology research, particularly in the study of apoptosis, cell signaling, and cancer therapy. Unlike its D-erythro counterpart, the L-threo isomer is not readily metabolized to glucosylceramide, making it a more specific tool for investigating ceramide-mediated signaling pathways.[1] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Ceramides are bioactive sphingolipids that act as second messengers in a variety of cellular processes, including cell cycle arrest, differentiation, senescence, and apoptosis.[2][3][4] Exogenous, cell-permeable ceramides like the C6 analog are widely used to mimic the effects of endogenous ceramide accumulation in response to cellular stress.

Mechanism of Action

This compound exerts its biological effects primarily through the induction of apoptosis and modulation of key signaling pathways. A primary target of ceramide is the serine/threonine protein phosphatase 2A (PP2A).[5][6][7] By activating PP2A, ceramide can lead to the dephosphorylation and subsequent inactivation of pro-survival proteins, such as Akt. L-threo-C18-ceramide, a long-chain analog, has been shown to inhibit PP1 and PP2A activity, highlighting the stereospecific nature of these interactions.[8]

Furthermore, C6 Ceramide has been implicated in the activation of the c-Jun N-terminal kinase (JNK) pathway and the caspase cascade, both of which are central to the execution of apoptosis.[9] In some cancer cell lines, C6 ceramide-induced apoptosis involves the activation of caspase-8 and caspase-9.[9] It can also sensitize cancer cells to chemotherapeutic agents like doxorubicin by promoting the activation of AMP-activated protein kinase (AMPK) and inhibiting the mTORC1 signaling pathway.[10]

Data Presentation

The following table summarizes the effective concentrations and observed effects of C6 Ceramide in various cell lines. It is important to note that the optimal concentration and incubation time are cell-type dependent and should be determined empirically for each experimental system.

Cell LineConcentrationIncubation TimeObserved EffectReference
K562 (Chronic Myeloid Leukemia)25 µM24, 48, 72 hoursInduction of apoptosis (sub-G1 phase)[9]
K562 (Chronic Myeloid Leukemia)50 µM72 hoursApoptosis confirmed by Annexin V staining[9]
C6 (Rat Glioma)IC50 concentrationNot specifiedInduction of apoptosis, nuclear condensation and fragmentation, DNA laddering[11]
FRTL-5 (Rat Thyroid)50 µM48 hoursIncreased apoptosis[2]
HeLa (Human Cervical Cancer)50 µM12 hoursInhibition of cell proliferation ([3H]Thymidine incorporation)[2]
MyLa (Cutaneous T Cell Lymphoma)25 µM24 hours67.3% reduction in cell viability[12]
HuT78 (Cutaneous T Cell Lymphoma)25 µM24 hours56.2% reduction in cell viability[12]
HaCaT (Human Keratinocytes)25 µM24 hours37.5% reduction in cell viability[12]
Primary Human Keratinocytes25 µM24 hours28.8% reduction in cell viability[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a stock solution of 10-20 mM by dissolving the ceramide powder in DMSO. For example, to make a 10 mM stock solution, dissolve 3.98 mg of this compound (MW: 397.6 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Induction of Apoptosis in Cultured Cells
  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • Phosphate-buffered saline (PBS)

    • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

    • Flow cytometer

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO alone) should be prepared at the same final concentration of DMSO as the highest ceramide concentration.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Following incubation, harvest the cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Wash the cells with cold PBS.

    • Stain the cells for apoptosis using an Annexin V-FITC/Propidium Iodide kit according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

This compound can influence multiple signaling pathways within the cell. The following diagrams illustrate some of the key pathways affected.

C6_Ceramide_Apoptosis_Pathway C6_Ceramide This compound PP2A PP2A (Protein Phosphatase 2A) C6_Ceramide->PP2A activates JNK JNK (c-Jun N-terminal Kinase) C6_Ceramide->JNK activates Caspase8 Caspase-8 C6_Ceramide->Caspase8 activates Akt Akt (Protein Kinase B) PP2A->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

C6_Ceramide_Chemosensitization_Pathway Doxorubicin Doxorubicin AMPK AMPK (AMP-activated Protein Kinase) Doxorubicin->AMPK activates C6_Ceramide This compound C6_Ceramide->AMPK enhances activation mTORC1 mTORC1 AMPK->mTORC1 inhibits Cell_Death Cell Death / Apoptosis AMPK->Cell_Death mTORC1->Cell_Death inhibits

Caption: this compound enhances Doxorubicin-induced apoptosis.

Caption: General experimental workflow for using this compound.

Troubleshooting

  • Low Solubility: If the this compound stock solution precipitates upon dilution in aqueous media, try vortexing the diluted solution for a longer period or briefly sonicating it. Preparing fresh dilutions for each experiment is recommended. A complex with cholesteryl phosphocholine has been shown to increase bioavailability.[2]

  • High Cell Death in Control: Ensure the final concentration of the DMSO vehicle is not toxic to your cells. A DMSO concentration of less than 0.5% (v/v) is generally well-tolerated by most cell lines.

  • Variability in Results: Cell density at the time of treatment can significantly impact the cellular response. Ensure consistent cell seeding and confluency across experiments.

Conclusion

This compound is a potent tool for inducing apoptosis and studying ceramide-mediated signaling in a variety of cell culture models. Its resistance to metabolic conversion to glucosylceramide provides a more targeted approach to dissecting ceramide's role in cellular processes. By following the protocols and considering the data presented in these application notes, researchers can effectively utilize this compound to advance their studies in cell biology and drug development.

References

Optimal Concentration of C6 L-threo Ceramide for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 L-threo Ceramide is a cell-permeable, bioactive sphingolipid analog of naturally occurring ceramides. Unlike its D-erythro counterpart, L-threo ceramide is metabolically inactive in terms of conversion to glucosylceramide, making it a valuable tool for studying the direct signaling roles of ceramides without the confounding effects of metabolic conversion.[1] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays, with a focus on determining its optimal concentration for desired cellular effects such as cytotoxicity, apoptosis induction, and modulation of signaling pathways.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being investigated. The following tables summarize quantitative data from various studies to guide researchers in selecting appropriate concentration ranges.

Table 1: Cytotoxicity and Apoptosis Induction

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
U937 (Human monocytic leukemia)CytotoxicityIC50 = 18 µMNot Specified50% inhibition of cell viability.[1]
Kupffer Cells (KCs)Cell Viability (CCK-8)1 - 30 µM2 hoursNo effect up to 10 µM; 10% viability decrease at 20 µM; 49% decrease at 30 µM.[2]
MyLa, HuT78 (Cutaneous T-cell Lymphoma)Cell Viability (MTS)25 - 100 µM6, 16, 24 hoursDose- and time-dependent decrease in cell viability. At 24h, 25 µM reduced viability by ~60-70%, and 100 µM by ~90%.[3]
Primary Human KeratinocytesCell Viability (MTS)1 - 100 µM24 hoursDose-dependent decrease in cell viability; less sensitive than CTCL cells. 25 µM reduced viability by ~29%.[3]
HaCaT (Human keratinocyte cell line)Cell Viability (MTS)1 - 100 µM24 hoursDose-dependent decrease in cell viability; less sensitive than CTCL cells. 25 µM reduced viability by ~38%.[3]
FRTL-5 (Rat thyroid follicular cells)Apoptosis (FACS)50 µM48 hoursSignificant increase in the apoptotic cell population.

Table 2: Modulation of Cellular Signaling and Function

Cell LineAssay TypeConcentrationIncubation TimeObserved Effect
EL4 T cellsIL-4 Production10 µMNot SpecifiedEnhanced IL-4 production induced by PMA.[1]
KCsPhagocytosis1, 5, 10 µM2 hoursIncreased phagocytic activity.[2]
8305C (Anaplastic thyroid carcinoma)Cell Migration (Transwell)10 µMNot SpecifiedSignificantly fewer migratory cells.[4]
8305C (Anaplastic thyroid carcinoma)Lamellipodium Formation10 µM3 hoursDrastic decrease in the number of cells forming lamellipodia.[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is a general guideline for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells in culture

  • 96-well cell culture plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1-100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound stock solution

  • Target cells in culture

  • 6-well cell culture plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 10-50 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

This compound, as a ceramide analog, is expected to influence signaling pathways involved in apoptosis, cell cycle arrest, and cellular stress responses.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides can induce apoptosis through various mechanisms, including the activation of protein phosphatases and the modulation of mitochondrial function.

Ceramide_Apoptosis_Pathway C6_Cer This compound Membrane Plasma Membrane C6_Cer->Membrane permeates Mitochondrion Mitochondrion C6_Cer->Mitochondrion directly acts on PP2A PP2A Membrane->PP2A activates Akt Akt (pro-survival) PP2A->Akt dephosphorylates (inactivates) Bad Bad Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Mitochondrion stabilizes membrane CytoC Cytochrome c Mitochondrion->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-induced apoptosis pathway.

Experimental Workflow for Determining Optimal Concentration

A logical workflow is essential for efficiently determining the optimal this compound concentration for a specific in vitro assay.

Experimental_Workflow Start Start Dose_Response Dose-Response (e.g., 1-100 µM) Start->Dose_Response Viability_Assay Cell Viability Assay (MTT, CCK-8) Dose_Response->Viability_Assay Determine_IC50 Determine IC50 Viability_Assay->Determine_IC50 Time_Course Time-Course (e.g., 6, 12, 24, 48h) Determine_IC50->Time_Course Use concentrations around IC50 Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase) Time_Course->Apoptosis_Assay Signaling_Assay Signaling Pathway Assay (Western Blot, ELISA) Time_Course->Signaling_Assay Optimal_Conc Select Optimal Concentration Apoptosis_Assay->Optimal_Conc Signaling_Assay->Optimal_Conc End End Optimal_Conc->End

Caption: Workflow for optimal concentration determination.

Conclusion

The optimal concentration of this compound for in vitro assays is a critical parameter that requires empirical determination for each cell type and experimental context. The information and protocols provided herein serve as a comprehensive guide for researchers to design and execute experiments to effectively utilize this potent bioactive lipid. It is recommended to perform initial dose-response and time-course experiments to ascertain the ideal conditions for achieving the desired biological outcome, whether it be inducing apoptosis, studying signaling pathways, or modulating other cellular functions.

References

Application Notes and Protocols for C6 L-threo Ceramide Treatment of U937 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a critical role as second messengers in a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] C6 L-threo ceramide is a cell-permeable analog of naturally occurring ceramides, making it a valuable tool for studying ceramide-mediated signaling pathways. In the human histiocytic lymphoma cell line U937, this compound has been shown to be cytotoxic, indicating its potential as a therapeutic agent. These application notes provide detailed protocols for treating U937 cells with this compound to study its effects on apoptosis and the cell cycle, along with insights into the potential signaling pathways involved.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the cytotoxic effects of this compound on U937 cells.

ParameterCell LineCompoundValueIncubation TimeAssay
IC50U937This compound18 µMNot SpecifiedCytotoxicity Assay

Experimental Protocols

U937 Cell Culture and Maintenance

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture U937 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • For experiments, seed cells at a density of 5 x 10^5 cells/mL.

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Gently warm the tube at 37°C and use an ultrasonic bath to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTS Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • U937 cells

  • This compound stock solution

  • 96-well plates

  • MTS reagent

Protocol:

  • Seed U937 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations (e.g., ranging from 1.6 µM to 100 µM).

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • U937 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed U937 cells in 6-well plates at a density of 5 x 10^5 cells/mL and treat with this compound at various concentrations (e.g., 10 µM, 20 µM, 40 µM) for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative and PI positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • U937 cells

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed U937 cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

This protocol is to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated U937 cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

C6_L_threo_Ceramide_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis U937 U937 Cell Culture Treatment Treat U937 cells with This compound U937->Treatment Ceramide_Prep This compound Stock Preparation Ceramide_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTS) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Ceramide This compound Caspase8 Caspase-8 Activation Ceramide->Caspase8 ? Bax Bax (Pro-apoptotic) Ceramide->Bax Upregulation? Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Downregulation? Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Cell_Cycle_Regulation cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition Ceramide This compound CDK_Inhibitors Upregulation of CDK Inhibitors (p21, p27) Ceramide->CDK_Inhibitors Hypothesized Cyclin_CDK Downregulation of Cyclin D/CDK4 Cyclin E/CDK2 Ceramide->Cyclin_CDK Hypothesized G2_M_Proteins Alteration of G2/M Checkpoint Proteins Ceramide->G2_M_Proteins Hypothesized G1_Arrest G1 Phase Arrest CDK_Inhibitors->G1_Arrest Cyclin_CDK->G1_Arrest G2_Arrest G2 Phase Arrest G2_M_Proteins->G2_Arrest

References

Application Notes and Protocols for the Mass Spectrometry Analysis of C6 L-threo Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of C6 L-threo Ceramide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and cellular signaling.[1] The N-acyl chain length of ceramides dictates their specific biological functions. Short-chain ceramides, such as C6 ceramide, are cell-permeable and are often used as experimental tools to study the effects of ceramide accumulation in cells. The stereochemistry of the sphingoid base is also critical, with the L-threo isomer of C6 ceramide often used as a negative control for the biologically active D-erythro isomer. Accurate and sensitive quantification of this compound is essential for understanding its metabolic fate and its potential off-target effects in drug development and biomedical research.

LC-MS/MS has emerged as the gold standard for the analysis of ceramides due to its high sensitivity, selectivity, and ability to resolve different ceramide species.[1][2] This document provides a detailed protocol for the analysis of this compound in biological matrices.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction method is critical for accurate ceramide quantification. The following protocol is a modification of the widely used Bligh and Dyer or Folch methods for lipid extraction from cell or tissue samples.[3]

Materials:

  • Chloroform

  • Methanol

  • Water (HPLC-grade)

  • Internal Standard (IS): C17 Ceramide or another odd-chain ceramide not present in the sample.[3]

  • Vortex mixer

  • Centrifuge

Procedure:

  • For cell pellets, add 200 µL of extraction buffer (e.g., citric acid 30 mM, disodium hydrogen phosphate 40 mM).[4] For tissue samples, homogenize in an appropriate buffer.

  • Add 20 µL of the internal standard solution (e.g., 2 µg/mL in chloroform:methanol 2:1, v/v).[4]

  • Add 1 mL of a chloroform:methanol:water (2:1:1, v/v/v) solvent mixture.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 7,500 rpm for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is commonly employed for the separation of ceramide species.[3]

LC Parameters:

  • Column: A C18 or C8 column is suitable (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 50 °C.[5]

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-17 min: 40% to 95% B

    • 17-19 min: Hold at 95% B

    • 19.01-20 min: 40% B (re-equilibration)

Mass Spectrometry (MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 140 °C.

  • Desolvation Temperature: 600 °C.

  • MRM Transitions:

    • C6 Ceramide (d18:1/6:0): The precursor ion [M+H]+ is m/z 398.4. The characteristic product ion resulting from the loss of the fatty acyl chain is m/z 264.3.[6] Therefore, the primary MRM transition to monitor is 398.4 -> 264.3.

    • Internal Standard (e.g., C17 Ceramide): The MRM transition for the selected internal standard should be optimized separately.

Data Presentation

Quantitative data from validation experiments are crucial for assessing the performance of the analytical method.

Parameter Value Reference
Linearity (R²) > 0.994[7]
Limit of Detection (LOD) 60 - 90 ng/mL
Limit of Quantification (LOQ) 5 - 50 pg/mL (for various ceramides)[3]
Intra-assay CV (%) 0.2 - 3.3[3]
Inter-assay CV (%) 0.2 - 7.3[3]
Recovery (%) 78 - 91 (Plasma)[3]
70 - 99 (Liver)[3]
71 - 95 (Muscle)[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (Folch/Bligh & Dyer) Sample->Extraction Drydown Nitrogen Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (Reverse Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard) Integration->Quantification

Caption: Workflow for this compound analysis.

C6 Ceramide Signaling Pathways

C6 ceramide has been shown to be involved in several signaling pathways, often leading to cellular responses like apoptosis and cell cycle arrest.[8][9] It can be metabolized through the sphingosine-recycling pathway, where it is deacylated to sphingosine and then reacylated to form long-chain ceramides.[9][10]

signaling_pathway cluster_membrane Cellular Environment cluster_metabolism Sphingosine-Recycling Pathway cluster_downstream Downstream Effects C6_ext Exogenous C6 Ceramide C6_int Intracellular C6 Ceramide C6_ext->C6_int Cellular Uptake Deacylation Deacylation (Ceramidase) C6_int->Deacylation Apoptosis Apoptosis C6_int->Apoptosis CellCycleArrest Cell Cycle Arrest C6_int->CellCycleArrest COX2 COX-2 Expression C6_int->COX2 Sphingosine Sphingosine Deacylation->Sphingosine Reacylation Reacylation (Ceramide Synthase) Sphingosine->Reacylation LongChainCer Long-Chain Ceramides Reacylation->LongChainCer LongChainCer->Apoptosis LongChainCer->CellCycleArrest cMyc_Max Inhibition of c-Myc/Max LongChainCer->cMyc_Max

Caption: C6 Ceramide metabolism and signaling.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. Adherence to the described protocols for sample preparation, chromatography, and mass spectrometry will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of the roles of this specific ceramide isomer in biological systems and its potential as a therapeutic agent or research tool.

References

Application Notes and Protocols for C6 L-threo Ceramide Delivery to Cells In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including cell growth arrest, differentiation, and apoptosis.[1][2][3] C6 L-threo ceramide is a synthetic, cell-permeable analog of natural ceramides.[4][5] Its short acyl chain allows for easier passage through cell membranes, making it a valuable tool for in vitro studies investigating ceramide-mediated signaling pathways.[6] Unlike its D-erythro counterpart, L-threo ceramide is metabolically inactive and cannot be converted to glucosylceramide, ensuring that its observed effects are directly attributable to ceramide itself.[4][7] These application notes provide detailed protocols for the solubilization, delivery, and analysis of the effects of this compound on cultured cells.

Data Presentation

Table 1: Solubility and Storage of this compound
PropertyValueSource
Molecular Formula C₂₄H₄₇NO₃[4]
Molecular Weight 397.6 g/mol [4]
Physical Form Solid[4]
Solubility Soluble in Chloroform, DMF (5 mg/ml), DMSO, and Ethanol.[4]
Storage Store at -20°C for up to 4 years.[4]
Table 2: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture
Cell LineConcentration RangeIncubation TimeObserved EffectSource
U937 (Human monocytic)IC₅₀ = 18 µMNot SpecifiedCytotoxicity[4]
EL4 T cells10 µMNot SpecifiedEnhanced IL-4 production[4]
FRTL-5 (Rat thyroid)0.05 mM (50 µM)48 hoursInhibition of proliferation, Apoptosis[8]
HeLa (Human cervical cancer)0.05 mM (50 µM)12 hoursInhibition of proliferation[8]
Various Cancer Cell Lines10-50 µM6-24 hoursInduction of autophagy[9]
Kupffer Cells1-10 µM2 hoursNo effect on cell viability[1]
4T1 (Murine breast cancer)IC₅₀ = 33.83 µM (24h), 17.17 µM (48h)24-48 hoursCell viability reduction[2]
HN9.10e (Embryonic hippocampal)13 µM48 hoursIncreased neurite length[6]
HaCaT (Human keratinocytes)1-100 µM24 hoursReduced cell viability[10]
SH-SY5Y (Human neuroblastoma)10-50 µM (for C2-ceramide)Up to 24 hoursApoptosis[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature.

  • Aseptically weigh the desired amount of ceramide powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Delivery of this compound to Cultured Cells

Objective: To treat cultured cells with this compound.

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[9]

  • On the day of the experiment, prepare the final working concentrations of this compound by diluting the stock solution directly into pre-warmed complete cell culture medium.

  • Prepare a vehicle control by adding the same volume of DMSO to complete medium as used for the highest concentration of ceramide.

  • Remove the existing medium from the cells and gently wash with phosphate-buffered saline (PBS) if necessary.

  • Add the prepared ceramide-containing medium or vehicle control medium to the respective wells.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[9][12]

Protocol 3: Assessment of Cell Viability (MTS Assay)

Objective: To quantify the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound (from Protocol 2) in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Following the treatment period, add the MTS reagent directly to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Measure the absorbance at 490 nm using a microplate reader.[2][13]

  • Express the results as a percentage of the vehicle-treated control cells.

Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To detect and quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.[12]

  • Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry within one hour.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock (DMSO) treat Treat Cells with C6 Ceramide stock->treat cells Seed Cells in Culture Plates cells->treat incubate Incubate (e.g., 6-48h) treat->incubate viability Cell Viability Assay (MTS) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis western Western Blot (e.g., Caspases) incubate->western

Caption: Experimental workflow for in vitro this compound studies.

apoptosis_pathway C6_cer This compound (Exogenous) membrane Plasma Membrane C6_cer->membrane Cellular Uptake mito Mitochondria membrane->mito Intracellular Signaling cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified ceramide-induced intrinsic apoptosis pathway.[14][15]

Concluding Remarks

This compound serves as a potent tool for inducing and studying ceramide-mediated cellular responses in vitro. The protocols outlined above provide a framework for its application in cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental objectives. The provided diagrams offer a visual representation of the experimental process and the key signaling events involved in ceramide-induced apoptosis.

References

Application Notes: Utilizing C6 L-threo Ceramide for Ceramide Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. They are implicated in regulating fundamental cellular processes including apoptosis, cell cycle arrest, proliferation, and senescence. C6 L-threo Ceramide is a synthetic, cell-permeable analog of naturally occurring ceramides. A key feature of the L-threo stereoisomer is its metabolic inactivity; it is not a substrate for glucosylceramide synthase, the enzyme that converts ceramide to glucosylceramide.[1][2] This resistance to metabolic conversion makes this compound an invaluable tool for researchers, as it allows for the direct study of ceramide-mediated signaling events without the confounding effects of its downstream metabolites.[1] These notes provide an overview of its applications and protocols for its use in laboratory settings.

Mechanism of Action and Key Applications

This compound can be used to investigate several ceramide-mediated signaling cascades:

  • Induction of Apoptosis: One of the most well-documented roles of ceramide is the induction of apoptosis. Exogenous, cell-permeable ceramides like C6 ceramide have been shown to trigger programmed cell death in numerous cell lines, particularly in cancer research.[3][4] The mechanism often involves the activation of a caspase cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and activation of caspases 3, 8, and 9.[4][5] This makes this compound a useful agent for studying the molecular machinery of apoptosis and for sensitizing cancer cells to traditional chemotherapeutic drugs like doxorubicin.[6][7]

  • Activation of Protein Phosphatases: Ceramide acts as a potent activator of a family of serine/threonine protein phosphatases known as Ceramide-Activated Protein Phosphatases (CAPPs), which include Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[8][9][10] Activation of these phosphatases leads to the dephosphorylation and subsequent inactivation of key pro-survival signaling molecules, most notably the protein kinase Akt (also known as Protein Kinase B).[11][12] The inhibition of the Akt/mTOR signaling pathway is a crucial mechanism by which ceramide exerts its anti-proliferative and pro-apoptotic effects.[6][13] this compound can be used to specifically probe this pathway.

  • Modulation of Immune Responses: Ceramide signaling is also involved in regulating the immune system. For instance, this compound has been shown to inhibit the production of Interleukin-4 (IL-4) in activated T cells.[14] Conversely, in conjunction with IL-12, C6 ceramide can enhance T helper type 1 (Th1) cell differentiation and interferon-gamma (IFN-γ) production through a cyclooxygenase-2 (COX-2) dependent pathway.[15] These findings highlight its utility in immunological research for dissecting the roles of ceramide in T cell activation and differentiation.

Visualizing Ceramide's Role in Signaling

cluster_0 External Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Signaling Pathways Stressors Stressors Sphingomyelinase Sphingomyelinase Stressors->Sphingomyelinase Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α)->Sphingomyelinase Sphingomyelin Sphingomyelin Sphingomyelin->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest PP1/PP2A Activation PP1/PP2A Activation Ceramide->PP1/PP2A Activation Immune_Modulation Immune Modulation Ceramide->Immune_Modulation C6_L_threo_Ceramide This compound (Exogenous) C6_L_threo_Ceramide->Ceramide mimics

Caption: Overview of endogenous ceramide generation and the role of exogenous this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies using C6 ceramide to investigate its cellular effects.

Table 1: Cytotoxicity of C6 Ceramide in Various Cell Lines

Cell Line Assay Concentration Incubation Time Result Reference
U937 (Human histiocytic lymphoma) Cytotoxicity IC50: 18 µM Not Specified Potent cytotoxicity [2]
K562 (Chronic myelogenous leukemia) Cell Death EC50: 27.90 µM 24-72 hours Dose-dependent cell death [4]
OPM2 (Multiple Myeloma) Proliferation 1.25 - 40 µM Not Specified 5% - 80% inhibition [5]
C6 (Rat Glioma) MTT Not Specified Short-term >90% cell death [3]
HaCaT (Human keratinocytes) MTS 25 µM 24 hours 37.5% viability reduction [16]

| Primary Human Keratinocytes | MTS | 25 µM | 24 hours | 28.8% viability reduction |[16] |

Table 2: Pro-Apoptotic Effects of C6 Ceramide

Cell Line Assay Concentration Incubation Time Result Reference
OPM2 (Multiple Myeloma) Hoechst Staining 20 µM Not Specified Apoptosis increased from 3.7% to 20.5% [5]
K562 (Chronic myelogenous leukemia) Flow Cytometry (PI) 25 µM 24-72 hours Significant increase in sub-G1 phase [4]
FRTL-5 (Rat thyroid) FACS 50 µM 48 hours Significant increase in apoptotic cells [17]

| C6 (Rat Glioma) | DNA Laddering | IC50 concentration | Not Specified | Confirmed apoptotic cell death |[3] |

Table 3: Effect of C6 Ceramide on Protein Phosphatase Activity

System Phosphatase Ceramide Analog Concentration Result Reference
Cytosolic Extract Serine/Threonine PP C2, C6, Natural 0.1 - 10 µM Dose-dependent activation (peak at 5-10 µM) [9]
Purified Enzyme PP2A catalytic subunit D-erythro-C6 Not Specified ~3-fold activation [8]
L6 Myotubes PP1-like C6 Ceramide 20 µM ~2-fold increase in activity [12]

| Melanoma Cells (WM-115, A-375) | Protein Phosphatase | Liposomal C6 | Dose-dependent | Dose-dependent increase in activity |[11] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

Objective: To prepare and treat cultured cells with this compound to study its biological effects.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in logarithmic growth phase

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Stock Solution Preparation:

    • This compound is hydrophobic. A stock solution is typically prepared in an organic solvent like DMSO.

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM). Gently warm and vortex to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Cell Seeding:

    • Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

    • Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration treatment group.

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

    • Return the cells to the incubator for the desired treatment period (e.g., 2, 24, 48, or 72 hours), depending on the specific assay.

Protocol 2: Assessing Cell Viability using MTT Assay

Objective: To quantify the cytotoxic effects of this compound.

Materials:

  • Cells treated as per Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Quantifying Apoptosis by Annexin V/PI Staining

Objective: To detect and quantify apoptosis and necrosis induced by this compound.

Materials:

  • Cells treated as per Protocol 1 in 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add an additional 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples immediately using a flow cytometer.

    • Interpretation: Viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).

Protocol 4: Measurement of Protein Phosphatase (PP1/PP2A) Activity

Objective: To measure the activity of serine/threonine phosphatases in cell lysates after treatment.

Materials:

  • Cells treated as per Protocol 1

  • Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • Serine/Threonine Phosphatase Assay System (e.g., using a phosphopeptide substrate)

  • Okadaic acid (for distinguishing PP1 and PP2A activity)

  • Malachite green reagent

Procedure:

  • Lyse the treated cells and prepare a cytosolic extract by centrifugation.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Set up the phosphatase reaction in a 96-well plate. For each sample, prepare reactions with and without okadaic acid (0.2 nM to specifically inhibit PP2A, and 20 nM to inhibit both PP1 and PP2A).[12]

  • Add a standardized amount of cell lysate to the wells containing the reaction buffer and the phosphopeptide substrate.

  • Incubate at 30°C for 10-30 minutes.

  • Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay.

  • Read the absorbance at ~630-650 nm.

  • Calculate the specific phosphatase activity (pmol of phosphate released/min/µg of protein) and determine the contribution of PP1 and PP2A based on the inhibition profile with okadaic acid.[12]

Signaling Pathway and Workflow Diagrams

C6 Ceramide-Induced Apoptosis Pathway

C6_Cer This compound PP1_PP2A PP1 / PP2A C6_Cer->PP1_PP2A activates Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) C6_Cer->Caspase_Cascade activates Akt Akt (Pro-Survival) PP1_PP2A->Akt dephosphorylates (inactivates) mTOR mTORC1 Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits Caspase_Cascade->Apoptosis executes

Caption: C6 Ceramide induces apoptosis via PP1/PP2A activation and Akt/mTORC1 inhibition.

Experimental Workflow Diagram

cluster_assays Perform Downstream Assays start Start: Seed Cells treatment Treat with this compound (Vehicle, 1-50 µM) start->treatment incubation Incubate (2-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis phosphatase Phosphatase Activity (Colorimetric Assay) incubation->phosphatase western Protein Analysis (Western Blot) incubation->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis phosphatase->analysis western->analysis

Caption: Workflow for studying the effects of this compound on cultured cells.

References

Application Notes and Protocols for C6 L-threo Ceramide in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in cellular signaling, governing processes such as apoptosis, cell proliferation, and inflammation. The accurate quantification of endogenous ceramide species is therefore of significant interest in various fields of research, including drug development. This document provides detailed application notes and protocols for the use of C6 L-threo Ceramide as an internal standard in lipidomics sample preparation for the accurate quantification of ceramides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is an ideal internal standard due to its structural similarity to endogenous ceramides and its metabolic stability. Unlike its L-erythro counterpart, the L-threo stereoisomer is not readily metabolized to glucosylceramide, ensuring its concentration remains stable throughout the sample preparation and analysis process. Its short C6 acyl chain also provides a distinct mass, allowing for easy differentiation from most endogenous ceramide species.

Quantitative Data Summary

The use of a reliable internal standard is critical for correcting for variability in sample extraction, processing, and instrument response. While specific performance data for this compound is not extensively published, the following tables summarize typical validation parameters for LC-MS/MS-based ceramide quantification methods using non-endogenous or stable-isotope labeled internal standards. These values can be considered as performance targets when developing and validating a method using this compound.

Table 1: Typical LC-MS/MS Method Validation Parameters for Ceramide Quantification

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Lower Limit of Quantification (LLOQ) 0.02 - 1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The coefficient of variation for replicate measurements within the same day, indicating the precision of the method.
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements on different days, indicating the reproducibility of the method.
Accuracy (%RE) ± 15%The percent relative error, indicating the closeness of the measured value to the true value.
Recovery (%) 85 - 115%The efficiency of the extraction process, determined by comparing the analyte signal in a pre-spiked sample to a post-spiked sample.
Matrix Effect (%) 85 - 115%The effect of co-eluting matrix components on the ionization of the analyte.

Table 2: Example MRM Transitions for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (Internal Standard) 398.4264.3
C16:0 Ceramide538.5264.3
C18:0 Ceramide566.6264.3
C18:1 Ceramide564.6264.3
C24:0 Ceramide650.7264.3
C24:1 Ceramide648.7264.3

Note: Precursor ions correspond to [M+H]⁺. The product ion at m/z 264.3 is a characteristic fragment of the sphingosine (d18:1) backbone.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol describes a standard lipid extraction procedure from biological matrices such as plasma, cell pellets, or tissue homogenates.

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10⁶ cells, 10 mg tissue homogenate)

  • This compound internal standard solution (10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass tube, add the biological sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 1 mL of methanol and vortex for 30 seconds.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.4 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) into a new glass tube.

  • Re-extract the remaining aqueous phase with 0.5 mL of chloroform, vortex, and centrifuge as in steps 5 and 6.

  • Pool the organic phases.

  • Dry the combined organic extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Ceramides

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of ceramides.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: Linear gradient to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 60% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions: See Table 2 for examples. Dwell times should be optimized for the number of transitions monitored.

Visualizations

experimental_workflow Experimental Workflow for Ceramide Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) spike Spike with This compound IS sample->spike extract Lipid Extraction (Bligh & Dyer) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (C18 RP, MRM) reconstitute->lcms integrate Peak Integration lcms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify metabolic_pathway Metabolic Fate of C6 Ceramide Stereoisomers cluster_l_threo L-threo Pathway cluster_d_erythro D-erythro Pathway (Endogenous) c6_l_threo This compound (Internal Standard) metabolically_inactive Metabolically Inactive (Not converted to GlcCer) c6_l_threo->metabolically_inactive Glucosylceramide Synthase c6_d_erythro C6 D-erythro Ceramide (Cell-permeable analog) glccer C6 D-erythro Glucosylceramide c6_d_erythro->glccer Glucosylceramide Synthase signaling_pathway General Ceramide Signaling Pathways cluster_apoptosis Apoptosis cluster_proliferation Cell Cycle Arrest cluster_inflammation Inflammation ceramide Ceramide (Endogenous) caspases Caspase Activation ceramide->caspases cdk Inhibition of Cyclin-Dependent Kinases ceramide->cdk nfkb NF-κB Activation ceramide->nfkb apoptosis Programmed Cell Death caspases->apoptosis arrest G1 Arrest cdk->arrest cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with C6 L-threo Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 L-threo-ceramide is a synthetic, cell-permeable short-chain ceramide analog that has garnered significant interest in cellular biology and drug development. As a bioactive sphingolipid, it plays a crucial role in various cellular processes, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). These cellular responses make C6 L-threo-ceramide a valuable tool for studying cell signaling pathways and a potential therapeutic agent in oncology. Flow cytometry is an indispensable technique for dissecting the cellular effects of C6 L-threo-ceramide, allowing for the high-throughput, quantitative analysis of individual cells within a heterogeneous population.

These application notes provide detailed protocols for the analysis of apoptosis, cell cycle progression, and ROS production in cells treated with C6 L-threo-ceramide using flow cytometry. Furthermore, this document summarizes key quantitative data from published studies and presents visual representations of the experimental workflows and associated signaling pathways.

Section 1: Analysis of Apoptosis Induction

Ceramides are well-established mediators of apoptosis. C6 L-threo-ceramide can trigger programmed cell death in various cancer cell lines.[1] A common method to assess apoptosis by flow cytometry is the use of Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

This protocol outlines the steps for staining C6 L-threo-ceramide-treated cells with Annexin V and PI for flow cytometric analysis.

Materials:

  • C6 L-threo-Ceramide

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Treatment: Treat the cells with the desired concentrations of C6 L-threo-ceramide for the specified duration. Include an untreated control group.

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected medium from the previous step.

    • For suspension cells, directly collect the cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Proper compensation controls for spectral overlap between fluorochromes are essential.

Data Presentation: Apoptosis Induction by C6 Ceramide
Cell LineC6 Ceramide Concentration (µM)Treatment Time (hours)Apoptotic Cells (%) (Annexin V+)Reference
K5622524Increased sub-G1 population[1]
K5622548Further increased sub-G1 population[1]
K5622572Significant increase in sub-G1 population[1]
A5492024Increased Annexin V positive cells[2]
A5495024Further increased Annexin V positive cells[2]

Experimental Workflow: Apoptosis Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition A Seed Cells B Treat with C6 L-threo Ceramide A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in Dark F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for Apoptosis Analysis using Annexin V/PI Staining.

Section 2: Cell Cycle Analysis

C6 L-threo-ceramide can induce cell cycle arrest, a critical mechanism for controlling cell proliferation. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol describes the fixation and staining of C6 L-threo-ceramide-treated cells with PI for cell cycle analysis.

Materials:

  • C6 L-threo-Ceramide

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis protocol.

  • Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis protocol.

  • Washing: Centrifuge the cell suspension and wash the pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the DNA content peaks.

Data Presentation: Cell Cycle Arrest Induced by C2-Ceramide (a related short-chain ceramide)
Cell LineC2-Ceramide Concentration (µM)Treatment Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
HL-6010Not SpecifiedStrong G0/G1 arrestNot SpecifiedNot Specified[3]
U93710Not SpecifiedG0/G1 arrestNot SpecifiedNot Specified[3]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition A Seed Cells B Treat with this compound A->B C Harvest and Wash Cells B->C D Fix with Cold 70% Ethanol C->D E Wash and Resuspend in PBS D->E F Add PI/RNase A Staining Solution E->F G Incubate in Dark F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Section 3: Reactive Oxygen Species (ROS) Production Analysis

C6 L-threo-ceramide treatment can lead to the generation of intracellular Reactive Oxygen Species (ROS), which are key signaling molecules in apoptosis and other cellular stress responses. Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, making it a suitable probe for detecting ROS levels by flow cytometry.

Experimental Protocol: ROS Detection with DCFDA

This protocol details the measurement of intracellular ROS in C6 L-threo-ceramide-treated cells using DCFDA.

Materials:

  • C6 L-threo-Ceramide

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., in DMSO)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis protocol. It is advisable to use a shorter treatment time (e.g., 30 minutes to a few hours) as ROS production can be an early event.

  • DCFDA Loading:

    • After the treatment period, harvest the cells.

    • Wash the cells once with PBS.

    • Resuspend the cells in pre-warmed PBS or serum-free medium containing DCFDA at a final concentration of 5-10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash them twice with PBS to remove excess DCFDA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer, typically using the FITC channel to detect the fluorescence of oxidized DCF.

Data Presentation: ROS Production Induced by C6 Ceramide
Cell LineTreatmentROS ProductionReference
MCF-7Doxorubicin + C6 ceramide (10 µg/ml)Significantly increased[4]
L3.6Doxorubicin + C6 ceramide (10 µg/ml)Significantly increased[4]

Note: The available data often shows the synergistic effect of C6 ceramide with other agents.

Experimental Workflow: ROS Production Analysis

G cluster_0 Cell Culture and Treatment cluster_1 DCFDA Loading cluster_2 Sample Preparation for Analysis cluster_3 Data Acquisition A Seed Cells B Treat with this compound A->B C Harvest and Wash Cells B->C D Incubate with DCFDA C->D E Wash to Remove Excess Dye D->E F Resuspend in PBS E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for ROS Production Analysis using DCFDA.

Section 4: Signaling Pathways of this compound

C6 L-threo-ceramide exerts its cellular effects through the modulation of specific signaling pathways. A key pathway implicated in C6 ceramide-induced apoptosis involves the generation of ROS, which in turn activates AMP-activated protein kinase (AMPK).[4][5] Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[4][5] Inhibition of mTORC1 contributes to the induction of apoptosis.

Signaling Pathway Diagram

G C6 C6 L-threo Ceramide ROS ↑ Reactive Oxygen Species (ROS) C6->ROS AMPK AMPK Activation ROS->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 inhibits Apoptosis Apoptosis AMPK->Apoptosis mTORC1->Apoptosis CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest

References

Application Notes and Protocols for Western Blot Analysis of C6 L-threo Ceramide Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C6 L-threo ceramide is a synthetic, cell-permeable analog of ceramide, a bioactive sphingolipid involved in a variety of cellular processes including apoptosis, cell cycle arrest, and senescence. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its potential therapeutic applications. Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression levels in response to treatment. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, including sample preparation, protein quantification, and data analysis.

Data Presentation

Quantitative analysis of Western blots allows for the determination of relative changes in protein expression.[1] The signal intensity of a protein band is proportional to its concentration.[1] To ensure accuracy, it is essential to normalize the target protein signal to a loading control, such as a housekeeping protein (e.g., GAPDH, β-actin) or total protein stain.[1][2] The following table is an example of how to structure quantitative Western blot data for clear comparison.

Table 1: Relative Protein Expression in this compound Treated Cells

Target ProteinTreatment GroupDensitometry (Target Protein)Densitometry (Loading Control)Normalized Expression (Target/Control)Fold Change (vs. Vehicle Control)
Pro-Apoptotic Protein X Vehicle Control15000450000.331.00
10 µM this compound30000440000.682.06
25 µM this compound45000460000.982.97
Anti-Apoptotic Protein Y Vehicle Control50000450001.111.00
10 µM this compound35000440000.800.72
25 µM this compound20000460000.430.39
Signaling Protein Z Vehicle Control25000450000.561.00
10 µM this compound26000440000.591.05
25 µM this compound24000460000.520.93

Experimental Protocols

This section provides a detailed methodology for Western blot analysis of adherent cells treated with this compound.

Materials
  • Cell Culture: Adherent cells of choice

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS): Ice-cold

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is a common choice. For less stringent lysis, a Tris-HCl based buffer can be used.[3] A typical RIPA buffer recipe is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.[3]

  • Cell Scraper: Cold

  • Microcentrifuge Tubes: Pre-chilled

  • Protein Assay Kit: BCA or Bradford assay

  • Laemmli Sample Buffer (2X):

    • 4% SDS

    • 20% glycerol

    • 120 mM Tris-HCl, pH 6.8

    • 0.02% bromophenol blue

    • 10% β-mercaptoethanol (add fresh)

  • SDS-PAGE Gels: Appropriate percentage for the target protein's molecular weight

  • Running Buffer: (e.g., 1X Tris-Glycine-SDS)

  • Transfer Buffer: (e.g., 1X Tris-Glycine with 20% methanol)

  • Membranes: PVDF or nitrocellulose

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Specific to target proteins (e.g., anti-PARP, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-AMPK, anti-p-AMPK) and loading control (e.g., anti-GAPDH, anti-β-actin)

  • Secondary Antibody: HRP-conjugated, corresponding to the host species of the primary antibody

  • Chemiluminescent Substrate

  • Imaging System: For chemiluminescence detection

Protocol
  • Cell Treatment:

    • Plate adherent cells at a suitable density and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[4]

    • Using a cold cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[4]

    • Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-50 µg per lane).[3]

  • Sample Preparation for Electrophoresis:

    • To the calculated volume of each lysate, add an equal volume of 2X Laemmli sample buffer.[3]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]

    • Centrifuge the samples briefly before loading onto the gel.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the primary antibody diluted in blocking buffer (or TBST with 1-5% BSA) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

Mandatory Visualizations

This compound Signaling Pathway

Ceramide is a central molecule in cellular stress responses, often leading to apoptosis. This compound can activate signaling cascades that culminate in programmed cell death. One of the key pathways involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and proliferation.[6] Ceramide can also influence the PI3K/Akt survival pathway.

G C6_Ceramide This compound AMPK AMPK C6_Ceramide->AMPK Activates Akt Akt C6_Ceramide->Akt Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Inhibition leads to Akt->Apoptosis Inhibition promotes

Caption: this compound Induced Signaling Pathway.

Experimental Workflow for Western Blotting

The workflow for Western blotting involves a series of sequential steps, from sample preparation to data analysis, to ensure accurate and reproducible results.

G cluster_0 Sample Preparation cluster_1 Protein Separation & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Quantification Data Quantification and Normalization Image_Acquisition->Quantification

Caption: Western Blot Experimental Workflow.

References

C6 L-threo Ceramide: A Powerful Tool for Interrogating Sphingolipid Metabolism and Cellular Fate

Author: BenchChem Technical Support Team. Date: November 2025

Central Point, Shanghai – C6 L-threo Ceramide, a cell-permeable analog of natural ceramides, has emerged as a critical research tool for scientists investigating the intricate roles of sphingolipids in cellular processes. This synthetic ceramide offers a unique advantage in its metabolic inactivity, as it cannot be converted to C6 glucosylceramide, allowing for focused studies on ceramide-specific signaling pathways.[1][2] Its ability to traverse cell membranes provides a direct means to modulate intracellular ceramide levels, thereby enabling detailed examination of its impact on cell viability, apoptosis, and autophagy. This application note provides an in-depth overview of the use of this compound in research, complete with detailed experimental protocols and a summary of its quantitative effects on various cell lines.

Unraveling Cellular Mechanisms: Apoptosis and Autophagy

This compound is a potent inducer of both apoptosis (programmed cell death) and autophagy (a cellular recycling process). Its efficacy in triggering these pathways has been documented across a range of cancer cell lines, making it a valuable agent for cancer research and drug development.

Apoptosis Induction: Treatment of cancer cells with this compound initiates a cascade of events leading to apoptosis. This process is often mediated through the activation of key signaling molecules. For instance, in human astrocytoma cells, C6 ceramide has been shown to induce apoptosis through a p53-dependent pathway.[3] The activation of this pathway leads to the downstream activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3]

Autophagy Modulation: Beyond apoptosis, this compound can also trigger autophagy. At certain concentrations, it can induce cell death in cancer cells via autophagy, a process characterized by the formation of autophagic vacuoles.[4] This is often linked to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, and the activation of AMP-activated protein kinase (AMPK).[5] The interplay between C6 ceramide-induced apoptosis and autophagy is a complex area of study, with the cellular context and concentration of the ceramide playing a crucial role in determining the ultimate cell fate.

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxic effects of C6 ceramide in various cell lines as reported in the literature.

Cell LineAssayConcentrationEffectReference
U937 (Human monocytic leukemia)CytotoxicityIC50 = 18 µMInhibition of cell viability[1][2]
K562 (Chronic myelogenous leukemia)Apoptosis25 µMTime-dependent increase in apoptosis[6]
MCF-7 (Breast cancer)Cell Viability12.5 - 25 µMInhibition of cell viability[4]
MCF-7 (Breast cancer)Autophagy50 µMInduction of cell death via autophagy[4]
HepG2 (Hepatocellular carcinoma)Cytotoxicity12, 23, and 47 µMSynergistic decrease in cell viability with vinblastine[7]
LS174T (Colorectal adenocarcinoma)Cytotoxicity2.5, 5.0, and 10 µMSynergistic decrease in cell viability with vinblastine[7]
A549 (Lung carcinoma)Apoptosis20 and 50 µMIncreased apoptosis
C6 (Glioma)CytotoxicityIC50 = 4.33 ± 1.04 μMCytotoxic effect[8]

Note: The data presented is for C6 ceramide in general, as specific quantitative data for the L-threo isoform is limited in some contexts. Researchers should consider this when designing experiments.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

C6_Ceramide_Apoptosis_Pathway cluster_cell Cancer Cell C6_Ceramide This compound p53 p53 Activation C6_Ceramide->p53 Caspase_8 Caspase-8 Activation C6_Ceramide->Caspase_8 Plasma_Membrane Plasma Membrane Mitochondria Mitochondria p53->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound Induced Apoptosis Pathway.

C6_Ceramide_Autophagy_Pathway cluster_cell Cancer Cell C6_Ceramide This compound AMPK AMPK Activation C6_Ceramide->AMPK JNK1 JNK1 Activation C6_Ceramide->JNK1 mTORC1 mTORC1 Inhibition AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy Beclin1_Bcl2 Beclin-1:Bcl-2 Complex JNK1->Beclin1_Bcl2 Beclin1 Free Beclin-1 Beclin1_Bcl2->Beclin1 Beclin1->Autophagy

Caption: this compound Induced Autophagy Pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / Trypan Blue) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase-3) Treatment->Apoptosis_Assay Autophagy_Assay Autophagy Assay (LC3 Staining) Treatment->Autophagy_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis

Caption: General Experimental Workflow for Studying this compound Effects.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of this compound on cell viability and apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the ceramide, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as previously described. After treatment, harvest and wash the cells. Lyse the cells using the provided cell lysis buffer and incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Conclusion

This compound is an indispensable tool for researchers delving into the complexities of sphingolipid metabolism and its impact on fundamental cellular processes. Its unique properties allow for the specific investigation of ceramide-mediated signaling pathways, providing valuable insights into the mechanisms of apoptosis and autophagy. The protocols and data presented here serve as a comprehensive guide for utilizing this compound to advance our understanding of cellular regulation and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for Inducing Caspase-Independent Apoptosis with C6 L-threo-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The cell-permeable analog, C6 L-threo-ceramide, is a valuable tool for studying the signaling pathways of apoptosis. While ceramide-induced apoptosis can proceed through both caspase-dependent and caspase-independent pathways, this document focuses on the induction and analysis of the latter.[4][5] Caspase-independent apoptosis is a form of programmed cell death that occurs without the activation of caspases, a family of cysteine proteases central to the classical apoptotic pathway.[6][7] Understanding this pathway is critical for developing novel therapeutic strategies for diseases where caspase-dependent apoptosis is inhibited, such as in some cancers.

These application notes provide a summary of quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in utilizing C6 L-threo-ceramide to induce and study caspase-independent apoptosis.

Data Presentation

The following table summarizes the effective concentrations of C6 ceramide and their observed effects in various cancer cell lines, providing a baseline for experimental design.

Cell LineC6 Ceramide ConcentrationIncubation TimeObserved EffectsReference
K562 (Chronic Myelogenous Leukemia)25 µM24, 48, 72 hoursIncreased sub-G1 phase (apoptosis)[8]
K56227.90 µM (EC50)Not specifiedInduced cell death[8]
HCT116 and OVCAR-3 (Cancer cells)Not specifiedNot specifiedInduced NF-kappaB DNA-binding, caspase-3 activation, PARP degradation, and mitochondrial cytochrome c release[1]
Human Adipose-derived Mesenchymal Stem Cells (hASCs)Concentration-dependentTime-dependentLoss of cell viability, apoptosis, ROS generation, disruption of mitochondrial membrane potential[4]
A-431 (Epidermoid Carcinoma)Not specified< 12 hoursCell death associated with p38 activation, blocked by p38 inhibitor but not caspase inhibitor[5]
A-431Not specified> 12 hoursTypical apoptotic phenotypes, including changes in cell cycle[5]
MDA-MB-231, MCF-7, SK-BR-3 (Breast Cancer)5-10 µM (IC50)Not specifiedModerately cytotoxic as a single agent[9]
Breast Cancer Cells (Primary and Transformed)Not specified (in combination with docetaxel)Not specifiedIncreased growth inhibition and apoptosis, associated with mitochondrial permeability transition pore (mPTP) opening and ROS production[10]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

cluster_cell Cell cluster_nucleus Nucleus C6 C6 L-threo-Ceramide PlasmaMembrane Plasma Membrane Mitochondrion Mitochondrion C6->Mitochondrion Enters Cell ROS ROS Production Mitochondrion->ROS mPTP mPTP Opening Mitochondrion->mPTP AIF AIF Nucleus Nucleus AIF->Nucleus Translocation EndoG Endonuclease G EndoG->Nucleus Translocation DNA_Frag DNA Fragmentation Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis mPTP->AIF Release mPTP->EndoG Release

Caption: Signaling pathway of C6 L-threo-ceramide-induced caspase-independent apoptosis.

start Start culture 1. Cell Culture (e.g., Cancer Cell Line) start->culture pretreat 2. Pre-treatment (Optional) (e.g., Pan-caspase inhibitor) culture->pretreat treat 3. Treatment (C6 L-threo-Ceramide) pretreat->treat incubate 4. Incubation (Time-course) treat->incubate harvest 5. Cell Harvesting incubate->harvest analysis 6. Apoptosis Analysis harvest->analysis viability Cell Viability Assay (MTT) analysis->viability annexin Annexin V/PI Staining (Flow Cytometry) analysis->annexin western Western Blot (Caspase-3, PARP, AIF) analysis->western end End viability->end annexin->end western->end

Caption: Experimental workflow for studying C6 L-threo-ceramide-induced apoptosis.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate caspase-independent apoptosis induced by C6 L-threo-ceramide.

Cell Culture and Treatment
  • Cell Lines: Select an appropriate cell line from the table above or based on your research focus. Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • C6 L-threo-Ceramide Preparation: Dissolve C6 L-threo-ceramide in an appropriate solvent (e.g., DMSO or ethanol) to create a stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent) should be included in all experiments.

  • Treatment Protocol:

    • Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • For caspase-independent studies, pre-incubate a subset of cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours before ceramide treatment.

    • Replace the medium with fresh medium containing various concentrations of C6 L-threo-ceramide or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plate reader

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against cleaved caspase-3, PARP, AIF, Endonuclease G, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system. The absence of cleaved caspase-3 and cleaved PARP, coupled with the nuclear translocation of AIF, would be indicative of caspase-independent apoptosis.[13][14]

Conclusion

C6 L-threo-ceramide is a potent inducer of apoptosis through multiple signaling pathways. By employing the protocols and understanding the pathways outlined in these application notes, researchers can effectively induce and investigate caspase-independent apoptosis. The use of appropriate controls, such as pan-caspase inhibitors, is essential to delineate the specific mechanisms of cell death. This knowledge is fundamental for the development of novel therapeutics targeting apoptosis in various disease models.

References

C6 L-threo Ceramide: A Potent Modulator of Autophagy for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

C6 L-threo Ceramide, a cell-permeable short-chain ceramide analog, has emerged as a critical tool in the study of autophagy, a fundamental cellular process of degradation and recycling. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to investigate and modulate autophagic pathways.

Ceramides are bioactive sphingolipids that act as second messengers in a variety of cellular processes, including cell growth, differentiation, apoptosis, and autophagy.[1] this compound, due to its short acyl chain, readily crosses the cell membrane, allowing for the direct investigation of ceramide-mediated signaling events.[2]

Mechanism of Action

This compound induces autophagy through multiple signaling pathways, primarily by creating a state of cellular stress that mimics nutrient deprivation. Key mechanisms include:

  • Inhibition of the Akt/mTOR Pathway: this compound can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates Akt.[3][4] This suppression of the Akt/mTOR signaling cascade, a central negative regulator of autophagy, leads to the activation of the ULK1 complex, initiating autophagosome formation.[5][6]

  • Activation of the JNK Pathway: this compound can activate c-Jun N-terminal kinase (JNK), which then phosphorylates Bcl-2.[3][5][6] This phosphorylation event disrupts the inhibitory interaction between Bcl-2 and Beclin-1. The released Beclin-1 is then free to participate in the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosomal membrane.[5][6] In some cancer cell lines, JNK activation by C2-ceramide has been shown to increase Beclin-1 expression.[4]

  • Downregulation of Nutrient Transporters: Ceramide treatment has been shown to downregulate nutrient transporters, leading to a state of starvation that triggers a homeostatic autophagic response.[1][3][4]

Data Presentation

The following table summarizes the effective concentrations of this compound used in various cancer cell lines to induce autophagy and related cellular responses.

Cell LineC6 Ceramide ConcentrationObserved EffectReference
HepG2 (Hepatocarcinoma)12, 23, and 47 µMSynergistic decrease in cell viability with vinblastine.[1]
LS174T (Colorectal Cancer)2.5, 5.0, and 10 µMSynergistic decrease in cell viability with vinblastine.[1]
HepG2 and LS174T12 and 24 µMDramatic increase in caspase 3/7 activity with vinblastine.[1]
HT-29 (Colon Cancer)Not specifiedInduction of autophagy via PP2A activation and Akt inhibition.[3][4]
MCF-7 (Breast Cancer)Not specifiedInduction of autophagy via PP2A activation and Akt inhibition.[3][4]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Autophagy

C6_Ceramide_Autophagy_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm C6_Ceramide This compound PP2A PP2A C6_Ceramide->PP2A activates Akt Akt JNK JNK C6_Ceramide->JNK activates PP2A->Akt inhibits mTOR mTOR Akt->mTOR activates ULK1_Complex ULK1 Complex mTOR->ULK1_Complex inhibits Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome Bcl2_Beclin1 Bcl-2 : Beclin-1 JNK->Bcl2_Beclin1 phosphorylates Bcl-2 Beclin1 Beclin-1 Bcl2_Beclin1->Beclin1 releases PI3K_Complex Class III PI3K Complex Beclin1->PI3K_Complex activates PI3K_Complex->Autophagosome

Caption: Signaling pathways activated by this compound to induce autophagy.

Experimental Workflow for Studying this compound Effects on Autophagy

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells treatment Treat with this compound (and/or other compounds) start->treatment incubation Incubate (e.g., 24h) treatment->incubation western_blot Western Blot (LC3-II, Beclin-1, p62) incubation->western_blot microscopy Fluorescence Microscopy (e.g., GFP-LC3 puncta) incubation->microscopy caspase_assay Caspase 3/7 Assay (Apoptosis) incubation->caspase_assay analysis Data Analysis and Interpretation western_blot->analysis microscopy->analysis caspase_assay->analysis

Caption: A typical experimental workflow for investigating this compound's impact on autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on autophagy.

Protocol 1: Assessment of Autophagy by Western Blotting for LC3-II

This protocol is designed to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3, Rabbit anti-Beclin-1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Lysate Collection and Clarification: Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-Beclin-1 at 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The ratio of LC3-II to LC3-I or β-actin is used to quantify autophagy induction.

Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy

This protocol allows for the direct visualization of autophagosome formation (puncta) in cells.

Materials:

  • Cells stably expressing GFP-LC3 or RFP-LC3

  • This compound

  • Glass-bottom dishes or coverslips

  • Formaldehyde or paraformaldehyde for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips. After adherence, treat the cells with this compound or vehicle control.

  • Cell Fixation and Staining:

    • After the desired incubation period, wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify autophagy by counting the number of GFP-LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.

Protocol 3: Caspase 3/7 Activity Assay for Apoptosis

This assay is used to determine if this compound treatment, alone or in combination, induces apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat cells with this compound as required. Include a positive control for apoptosis.

  • Assay:

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

    • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence is proportional to the amount of caspase 3/7 activity and indicates an increase in apoptosis.[1]

These protocols provide a robust framework for investigating the role of this compound in autophagy. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the intricate mechanisms of ceramide-mediated cellular regulation.

References

Application Notes and Protocols: Assessing C6 L-threo Ceramide Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of C6 L-threo Ceramide on cultured cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used and reliable method to assess cell viability and proliferation.[1] Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[1][3]

This compound is a bioactive, cell-permeable analog of naturally occurring ceramides.[4] Ceramides are sphingolipids that act as critical second messengers in various cellular processes, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis).[5][6] Exogenous short-chain ceramides, such as C6 ceramide, have been shown to induce apoptosis in various cancer cell lines, making them a subject of interest in cancer therapy research.[6][7][8]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[2] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[3]

Experimental Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., C6 glioma cells, K562 leukemia cells)[7]

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. The optimal cell number will vary depending on the cell line and should be determined experimentally to ensure the cells are in the logarithmic growth phase during the assay.

    • Include wells for a negative control (cells with medium only) and a blank control (medium only).

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[2]

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the negative control wells, add 100 µL of medium with the same concentration of the solvent used to dissolve the ceramide.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[3]

    • Incubate the plate for 2 to 4 hours at 37°C.[3] During this time, visible purple formazan crystals will form in the viable cells.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.[3]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Effect of this compound on [Cell Line Name] Cells after [Incubation Time]

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Control)[Value]100
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Concentration 5][Value][Value]

Signaling Pathways and Experimental Workflow

Signaling Pathway of C6 Ceramide-Induced Apoptosis

C6 ceramide has been shown to induce apoptosis through the activation of various signaling pathways.[7] Key events include the activation of caspases, such as caspase-8 and caspase-9, and the c-Jun N-terminal kinase (JNK) pathway.[7] Ceramide can also lead to mitochondrial dysfunction, including the release of cytochrome c, which further activates the caspase cascade.[5]

C6 Ceramide-Induced Apoptosis Pathway C6_Ceramide This compound Cell_Membrane Cell Membrane Caspase8 Caspase-8 Activation Cell_Membrane->Caspase8 JNK JNK Pathway Activation Cell_Membrane->JNK Mitochondria Mitochondrial Stress Cell_Membrane->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis JNK->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: C6 Ceramide signaling to induce apoptosis.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for assessing this compound cytotoxicity.

MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Ceramide Add this compound Incubate_24h->Add_Ceramide Incubate_Treatment Incubate (24-72h) Add_Ceramide->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (% Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Studying the Role of C6 L-threo Ceramide in IL-4 Signaling in T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the differentiation of naive T helper (Th) cells into the Th2 lineage, a key driver of humoral immunity and allergic responses. The IL-4 signaling cascade is primarily mediated through the JAK/STAT pathway, leading to the activation of the transcription factor STAT6 and the subsequent expression of the master Th2 regulator, GATA3. Understanding the modulation of this pathway is crucial for the development of therapeutics for a range of immune-related disorders.

Ceramides are bioactive sphingolipids implicated in various cellular processes, including T cell activation, differentiation, and apoptosis.[1] C6 L-threo ceramide is a cell-permeable, short-chain ceramide analog commonly used to study the intracellular functions of ceramides. While the precise role of this compound in IL-4 signaling is an active area of investigation, existing evidence suggests a potential modulatory effect. For instance, studies have shown that C6 ceramide can promote the differentiation of Th1 cells, which are functionally antagonistic to Th2 cells, suggesting a possible inhibitory influence on the IL-4/Th2 axis.[2] Furthermore, a library of ceramide derivatives has been reported to inhibit IL-4 production in activated T cells.[3]

These application notes provide a framework for investigating the hypothesis that this compound modulates IL-4 signaling in T cells. Detailed protocols for cell culture, treatment, and downstream analysis of key signaling events are provided to enable researchers to explore this potential interaction.

Data Presentation

The following tables are designed to structure the quantitative data that can be obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on T Cell Viability

This compound Concentration (µM)Treatment Duration (hours)Cell Viability (%)
0 (Vehicle Control)24100
124
524
1024
2524
5024
0 (Vehicle Control)48100
148
548
1048
2548
5048

Data from studies on cutaneous T cell lymphoma cell lines (MyLa and HuT78) showed a dose- and time-dependent decrease in cell viability with C6 ceramide treatment, with significant effects observed at concentrations of 25 µM and above after 24 hours.[4]

Table 2: Modulation of IL-4-induced STAT6 Phosphorylation by this compound

Treatment GroupIL-4 Stimulation (10 ng/mL)This compound (µM)Normalized pSTAT6/STAT6 Ratio (Western Blot)
Untreated Control-0
IL-4 Only+0
C6 Ceramide Only-10
IL-4 + C6 Ceramide+1
IL-4 + C6 Ceramide+5
IL-4 + C6 Ceramide+10

Table 3: Effect of this compound on IL-4-induced GATA3 Expression

Treatment GroupIL-4 Stimulation (10 ng/mL)This compound (µM)Percentage of GATA3+ CD4+ T cells (Flow Cytometry)
Untreated Control-0
IL-4 Only+0
C6 Ceramide Only-10
IL-4 + C6 Ceramide+1
IL-4 + C6 Ceramide+5
IL-4 + C6 Ceramide+10

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human CD4+ T Cells
  • Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD4+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry.

  • Culture: Resuspend purified CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For activation and expansion, culture cells in plates coated with anti-CD3 (e.g., clone OKT3, 5 µg/mL) and soluble anti-CD28 (e.g., clone CD28.2, 2 µg/mL) antibodies in the presence of human IL-2 (20 U/mL).

Protocol 2: Treatment of T Cells with this compound and IL-4 Stimulation
  • Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all conditions (including vehicle control) is consistent and non-toxic (e.g., <0.1%).

  • Cell Plating: Plate activated CD4+ T cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Pre-treatment: Add the desired concentrations of this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 2-4 hours).

  • IL-4 Stimulation: Add recombinant human IL-4 to the cultures at a final concentration of 10 ng/mL.

  • Incubation: Incubate the cells for the desired time points for downstream analysis (e.g., 15-30 minutes for STAT6 phosphorylation, 24-48 hours for GATA3 expression).

Protocol 3: Western Blot Analysis of STAT6 Phosphorylation
  • Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT6 for normalization.

  • Densitometry: Quantify the band intensities using image analysis software.

Protocol 4: Flow Cytometry Analysis of GATA3 Expression
  • Cell Harvest and Staining:

    • Harvest the cells after the desired incubation period.

    • Wash the cells with PBS containing 2% FBS.

    • Stain for surface markers, such as CD4, using fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and fix using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash and permeabilize the cells using a permeabilization buffer (e.g., saponin-based) for 10 minutes.

  • Intracellular Staining:

    • Incubate the permeabilized cells with a fluorescently conjugated anti-GATA3 antibody or an isotype control for 30-45 minutes at room temperature.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the percentage of GATA3-positive cells within the CD4+ T cell population using appropriate gating strategies.

Visualizations

IL4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor (IL-4Rα / γc) IL4->IL4R JAK1 JAK1 IL4R->JAK1 Activates JAK3 JAK3 IL4R->JAK3 Activates STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylates JAK3->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerizes GATA3_gene GATA3 Gene STAT6_active->GATA3_gene Induces Transcription cluster_nucleus cluster_nucleus STAT6_active->cluster_nucleus C6_Ceramide C6 L-threo Ceramide C6_Ceramide->JAK1 Hypothetical Inhibition C6_Ceramide->JAK3 Hypothetical Inhibition GATA3_protein GATA3 Protein GATA3_gene->GATA3_protein Translation Th2_genes Th2 Cytokine Genes (e.g., IL-4, IL-5, IL-13) GATA3_protein->Th2_genes Promotes Transcription

Caption: Hypothetical IL-4 signaling pathway and potential modulation by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Isolate_T_cells 1. Isolate CD4+ T Cells Activate_T_cells 2. Activate with anti-CD3/CD28 + IL-2 Isolate_T_cells->Activate_T_cells Pretreat 3. Pre-treat with this compound or Vehicle Activate_T_cells->Pretreat Stimulate 4. Stimulate with IL-4 Pretreat->Stimulate Western_Blot 5a. Western Blot for pSTAT6 / total STAT6 Stimulate->Western_Blot (Short incubation) Flow_Cytometry 5b. Flow Cytometry for GATA3 Expression Stimulate->Flow_Cytometry (Longer incubation)

Caption: Workflow for studying this compound's effect on IL-4 signaling in T cells.

References

Troubleshooting & Optimization

C6 L-threo Ceramide solubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with C6 L-threo Ceramide in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the non-natural L-threo stereoisomer of C6 ceramide. It is a cell-permeable, bioactive sphingolipid analog used in research to study the roles of ceramides in cellular processes.[1] Unlike its natural D-erythro counterpart, it has different metabolic functionalities; for instance, it is not converted to glucosylceramide.[2][3] It has been shown to induce apoptosis and enhance IL-4 production in certain T-cell lines.[1][2][3]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is a crystalline solid that is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[4] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium.

Data Presentation: Solubility of this compound

SolventReported SolubilitySource
Dimethyl sulfoxide (DMSO)Soluble, up to 5 mg/mL[1][2]
EthanolSoluble[1][2]
Dimethylformamide (DMF)Up to 5 mg/mL[1][2]
ChloroformSoluble[1][2]
Ethanol:PBS (1:1, pH 7.2)Approx. 0.5 mg/mL[4]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid this compound in an organic solvent like DMSO or ethanol.[1][2] To minimize degradation, it is recommended to purge the solvent with an inert gas. For long-term storage, keep the stock solution at -20°C, where it is stable for at least four years.[2] For solutions stored at -20°C, it is recommended to use them within one month.[5]

Q4: My this compound is precipitating in the cell culture medium. What can I do?

A4: Precipitation is a common issue due to the hydrophobic nature of ceramides. This troubleshooting guide will help you address the problem.

Troubleshooting Guide: Ceramide Precipitation

Issue: After diluting the stock solution into the cell culture medium, a precipitate or cloudiness is observed.

Workflow: Troubleshooting Precipitation

G start Precipitation Observed check_solvent Is final solvent conc. >0.5%? start->check_solvent reduce_solvent Decrease solvent volume. Increase stock concentration. check_solvent->reduce_solvent Yes check_temp Was media pre-warmed to 37°C? check_solvent->check_temp No reduce_solvent->check_temp warm_media Pre-warm media to 37°C before adding ceramide. check_temp->warm_media No check_mixing Was the solution mixed immediately and thoroughly? check_temp->check_mixing Yes warm_media->check_mixing mix_properly Add ceramide stock dropwise to media while vortexing/swirling. check_mixing->mix_properly No check_complexation Still precipitating? check_mixing->check_complexation Yes mix_properly->check_complexation use_bsa Consider complexing with fatty acid-free BSA. check_complexation->use_bsa Yes success Problem Resolved check_complexation->success No use_bsa->success

Caption: A flowchart for troubleshooting this compound precipitation.

Possible Causes & Solutions:

  • High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium should ideally be ≤0.1% to avoid both cell toxicity and precipitation.[6] If it is higher, prepare a more concentrated stock solution.

  • Temperature Shock: Adding a cold stock solution to warmer media can cause the lipid to fall out of solution. Ensure your cell culture medium is pre-warmed to 37°C before adding the ceramide stock.

  • Inadequate Mixing: The ceramide solution must be dispersed quickly and evenly. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube.

  • Low Aqueous Solubility: For particularly sensitive applications or higher concentrations, consider complexing the ceramide with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) before adding it to the medium.

Q5: What are the typical working concentrations for this compound in cell culture?

A5: The effective concentration is highly dependent on the cell line and the biological endpoint being measured. Cytotoxic effects are often observed in the micromolar range.

Data Presentation: Examples of this compound Working Concentrations

Cell LineConcentrationObserved EffectSource
U937IC50 = 18 µMCytotoxicity[2][3]
EL4 T cells10 µMEnhancement of PMA-induced IL-4 production[2][3]
KCs (Kupffer Cells)1 - 10 µMNo effect on cell viability[7]
MyLa, HuT78 (CTCL cells)25 µM (24h)Reduced cell viability by 67.3% and 56.2%[8]
Primary Keratinocytes25 µM (24h)Reduced cell viability by 28.8%[8]

Experimental Protocols

Protocol: Preparation and Application of this compound for Cell Culture

This protocol provides a detailed method for solubilizing this compound and treating cells in culture.

Workflow: Ceramide Solution Preparation

G cluster_prep Stock Solution Preparation (-20°C) cluster_working Working Solution Preparation (Sterile Hood) solid 1. Weigh Solid This compound add_solvent 2. Add Organic Solvent (e.g., DMSO, Ethanol) solid->add_solvent dissolve 3. Dissolve Completely (Vortex/Warm to 37°C) add_solvent->dissolve store 4. Aliquot & Store at -20°C dissolve->store warm_media 5. Pre-warm Culture Media to 37°C store->warm_media dilute 6. Add Stock to Media (Final Solvent Conc. <0.5%) warm_media->dilute mix 7. Mix Immediately & Thoroughly dilute->mix add_cells 8. Add to Cells Immediately mix->add_cells G cluster_synthesis Ceramide Generation Pathways cluster_effects Downstream Effects de_novo De Novo Synthesis (Serine + Palmitoyl-CoA) ceramide_pool Endogenous Ceramide Pool de_novo->ceramide_pool sm_hydrolysis Sphingomyelin Hydrolysis sm_hydrolysis->ceramide_pool salvage Salvage Pathway salvage->ceramide_pool exogenous_c6 Exogenous This compound exogenous_c6->salvage Deacylation/ Reacylation pp2a Activation of Protein Phosphatases (PP2A) ceramide_pool->pp2a apoptosis Apoptosis pp2a->apoptosis cell_cycle Cell Cycle Arrest pp2a->cell_cycle

References

C6 L-threo Ceramide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C6 L-threo Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] The product is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is a solid.[1] To prepare a stock solution, dissolve it in an organic solvent such as chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolving the ceramide.[2] For optimal stability of the stock solution, it is advisable to store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What are the solubility properties of this compound?

A3: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.

SolventSolubility
ChloroformSoluble
DMF5 mg/mL
DMSOSoluble (up to 100 mM reported for C6 Ceramide)[3]
EthanolSoluble

Q4: Is this compound cell-permeable?

A4: Yes, this compound is a cell-permeable analog of naturally occurring ceramides, which allows it to be used in cell-based assays to study its biological effects.[4]

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a bioactive sphingolipid. Unlike its L-erythro counterpart, it is metabolically inactive and cannot be converted to C6 glucosylceramide by the enzyme ceramide glucosyltransferase.[1] Its biological effects are thought to be mediated through direct interactions with cellular targets. For instance, it has been shown to inhibit the production of Interleukin-4 (IL-4) in activated T cells.[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experiments.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium. - Low solubility in aqueous solutions. - High final concentration in the medium. - Interaction with components in the serum.- Ensure the final concentration of the organic solvent used to dissolve the ceramide is low in the final culture medium (typically <0.1%) to avoid solvent toxicity. - Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery to cells. You can prepare a C2-Ceramide BSA mixture following instructions from suppliers like ENZO.[6] - Gently warm the medium to 37°C before adding the ceramide stock solution and mix well.[6]
Inconsistent or no biological effect observed. - Degradation of the compound due to improper storage. - Low bioavailability in the experimental system. - Cell line resistance.- Ensure the compound has been stored correctly at -20°C and handled as recommended. - Optimize the concentration and incubation time for your specific cell line and assay. - Some cell lines may be resistant to the effects of C6 ceramide. Consider performing a dose-response experiment to determine the optimal effective concentration.
High background or non-specific staining in fluorescence-based assays. - Excess unbound fluorescently labeled ceramide. - Non-specific binding to cellular membranes.- Include a back-exchange step by incubating with fatty acid-free BSA or serum after staining to remove excess probe.[7] - Optimize the concentration of the ceramide to the lowest effective concentration. - Ensure thorough washing steps after incubation.[7]
Cell toxicity in live-cell imaging. - High concentration of the ceramide. - Prolonged incubation times.- Use the lowest effective concentration of this compound. - Reduce the incubation time to the minimum required for the desired effect. - Monitor cell morphology and viability throughout the experiment.[7]

Experimental Protocols

Below are detailed protocols for common assays involving this compound.

Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on cell viability using a colorimetric MTS assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and the solvent control (e.g., DMSO at the highest concentration used).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.[8]

  • Incubate the plate for 1-4 hours at 37°C.[8]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the solvent-treated control cells.

Apoptosis (Annexin V-FITC/PI) Assay

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration. Include an untreated and a solvent-treated control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour.

Signaling Pathways and Workflows

Proposed Mechanism of this compound in T-Cell IL-4 Production

This compound has been shown to inhibit the production of IL-4 in activated T cells. While the exact mechanism is still under investigation, it is proposed that ceramide may interfere with the T-cell receptor (TCR) signaling cascade that leads to IL-4 gene transcription. Ceramide can form enriched platforms in the cell membrane that may alter the clustering and function of signaling proteins.[11]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 C6_Cer C6 L-threo Ceramide C6_Cer->TCR Inhibition PKC PKC PLCg1->PKC NFAT NFAT PLCg1->NFAT AP1 AP-1 PKC->AP1 IL4_Gene IL-4 Gene NFAT->IL4_Gene AP1->IL4_Gene IL4_mRNA IL-4 mRNA IL4_Gene->IL4_mRNA IL4_Protein IL-4 Protein (Secretion) IL4_mRNA->IL4_Protein

Proposed inhibitory effect of this compound on TCR-mediated IL-4 production.
Experimental Workflow for Assessing this compound Effects

The following diagram outlines a general workflow for investigating the biological effects of this compound in a cell-based experimental setup.

G Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Treatment Treat Cells with This compound Prep_Stock->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Biological Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for studying this compound.

References

C6 L-threo Ceramide Apoptosis Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing C6 L-threo Ceramide in apoptosis experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected apoptotic activity of this compound?

A1: this compound is a stereoisomer of the more biologically active D-erythro ceramide. It is often considered a less active or inactive analogue in apoptosis induction.[1] In some experimental systems, both D-erythro and L-threo C6-ceramides have shown comparable effectiveness in inducing apoptosis, though this can be cell-type dependent.[1] It is crucial to use the D-erythro form for inducing apoptosis and the L-threo form as a negative control to demonstrate stereospecificity.

Q2: I am not observing any apoptosis after treating my cells with this compound. What could be the reason?

A2: There are several potential reasons for the lack of apoptosis:

  • Incorrect Stereoisomer: As mentioned, this compound is the less active isomer. Ensure you are not mistakenly using it as the primary apoptosis inducer instead of the D-erythro form.

  • Concentration and Incubation Time: The effective concentration of ceramide analogues can vary significantly between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Concentrations can range from 1 µM to 100 µM, with incubation times from 6 to 72 hours.[2][3]

  • Solubility Issues: C6 ceramides are hydrophobic and can be challenging to dissolve.[4] Poor solubility can lead to an inaccurate final concentration in your culture medium. Ensure proper solubilization, for instance, by first dissolving in an organic solvent like ethanol or DMSO and then diluting in the aqueous buffer.[5]

  • Cell Line Resistance: Some cell lines exhibit inherent resistance to ceramide-induced apoptosis.[6] This can be due to high expression of anti-apoptotic proteins or efficient metabolism of the exogenous ceramide.[7]

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in an organic solvent such as ethanol, DMSO, or DMF.[8][9] For example, a stock solution can be made at 5 mg/ml in DMF or DMSO.[9] For use in aqueous buffers, it is recommended to first dissolve the ceramide in ethanol and then dilute it with the buffer of choice.[5] It is advisable not to store the aqueous solution for more than one day.[5] Store the stock solution at -20°C for long-term stability.

Q4: What are the key signaling pathways activated by ceramides to induce apoptosis?

A4: Ceramides, particularly the D-erythro isomers, induce apoptosis through multiple signaling pathways:

  • Mitochondrial (Intrinsic) Pathway: This is a major pathway involving the release of cytochrome c from the mitochondria into the cytosol.[10][11] This release is often mediated by the pro-apoptotic protein Bax.[12]

  • Caspase Activation: Ceramides lead to the activation of a cascade of caspases. Initiator caspases like caspase-8 and caspase-9 are activated, which in turn activate executioner caspases such as caspase-3.[13][14] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the morphological changes of apoptosis.

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK), a member of the stress-activated protein kinase (SAPK) family, is often activated in response to ceramide treatment and plays a crucial role in mediating the apoptotic signal.[13][15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low apoptosis observed Incorrect stereoisomer used (L-threo instead of D-erythro).Use D-erythro-C6-Ceramide as the apoptosis inducer and L-threo-C6-Ceramide as a negative control.
Suboptimal concentration or incubation time.Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 6, 12, 24, 48, 72 hours) experiment to determine the optimal conditions for your cell line.[2][3]
Poor solubility of this compound.Ensure complete solubilization. First, dissolve in ethanol or DMSO, then dilute in your culture medium.[5] Prepare fresh dilutions for each experiment.
Cell line is resistant to ceramide-induced apoptosis.Consider using a different apoptosis-inducing agent or a cell line known to be sensitive to ceramides. Alternatively, investigate the expression of anti-apoptotic proteins in your cell line.
Inconsistent results between experiments Variability in stock solution preparation.Prepare a large batch of stock solution, aliquot, and store at -20°C to ensure consistency across experiments.
Cell passage number and confluency.Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.
Vehicle control issues.Ensure the final concentration of the solvent (e.g., ethanol, DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
High background apoptosis in control cells Harsh cell handling.Handle cells gently during harvesting and washing to minimize mechanical stress.
Contamination.Regularly check for mycoplasma and other microbial contamination in your cell cultures.
Unhealthy initial cell culture.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Quantitative Data Summary

Table 1: IC50 Values of C6-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
MDA-MB-231Breast Cancer5-10Not Specified
MCF-7Breast Cancer5-10Not Specified
SK-BR-3Breast Cancer5-10Not Specified
4T1Breast Cancer33.8324
4T1Breast Cancer17.1748
A549 (D-erythro)Lung Cancer1124
A549 (L-erythro)Lung Cancer1324

Data compiled from multiple sources.[1][6][16]

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired concentration of this compound (as a control) or D-erythro-C6-Ceramide for the predetermined time. Include an untreated and a vehicle-treated control.

  • Harvest Cells:

    • Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Adherent cells: Gently detach cells using a non-enzymatic method (e.g., trypsin-EDTA), then centrifuge.

  • Wash Cells: Wash the cell pellet twice with cold PBS.

  • Resuspend Cells: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17][18]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry within one hour.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Induce Apoptosis: Treat cells as described in Protocol 1.

  • Prepare Cell Lysates:

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[19]

    • Incubate on ice for 10 minutes.[19]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[19]

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction:

    • To a 96-well plate, add 50-200 µg of protein from each cell lysate.

    • Add 2X Reaction Buffer (with DTT) to each well.

    • Add 5 µL of 4 mM DEVD-pNA substrate.[19]

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400 or 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Protocol 3: Western Blot for Bax and Cytochrome c

This protocol is for detecting the translocation of Bax to the mitochondria and the release of cytochrome c into the cytosol.

Materials:

  • Cytosolic and mitochondrial fractionation kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (anti-Bax, anti-cytochrome c, and loading controls for cytosolic and mitochondrial fractions, e.g., GAPDH and COX IV, respectively)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Induce Apoptosis: Treat cells as described in Protocol 1.

  • Cell Fractionation:

    • Harvest approximately 5 x 10^7 cells.

    • Follow the manufacturer's protocol for the cell fractionation kit to separate the cytosolic and mitochondrial fractions.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bax, cytochrome c, and the respective loading controls.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in Bax in the mitochondrial fraction and cytochrome c in the cytosolic fraction indicates apoptosis.[20]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment annexin_v Annexin V / PI Staining treatment->annexin_v caspase_assay Caspase-3 Activity Assay treatment->caspase_assay western_blot Western Blot (Bax, Cytochrome c) treatment->western_blot flow_cytometry Flow Cytometry annexin_v->flow_cytometry plate_reader Microplate Reader caspase_assay->plate_reader imaging Chemiluminescence Imaging western_blot->imaging

Caption: General workflow for this compound apoptosis experiments.

signaling_pathway ceramide D-erythro-C6-Ceramide jnk JNK Activation ceramide->jnk bax Bax Translocation to Mitochondria ceramide->bax caspase8 Caspase-8 Activation ceramide->caspase8 apoptosis Apoptosis jnk->apoptosis cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 caspase3->apoptosis

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

troubleshooting_logic start No Apoptosis Observed check_isomer Is D-erythro isomer being used? start->check_isomer check_concentration Is concentration/time optimal? check_isomer->check_concentration Yes use_d_erythro Use D-erythro for induction check_isomer->use_d_erythro No check_solubility Is ceramide fully dissolved? check_concentration->check_solubility Yes optimize Perform dose-response/time-course check_concentration->optimize No check_resistance Is the cell line resistant? check_solubility->check_resistance Yes resuspend Re-dissolve in ethanol/DMSO first check_solubility->resuspend No consider_alternative Use different inducer or cell line check_resistance->consider_alternative Yes success Apoptosis Observed check_resistance->success No

Caption: Troubleshooting logic for lack of apoptosis in experiments.

References

optimizing C6 L-threo Ceramide treatment concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing C6 L-threo Ceramide treatment concentrations for various cell lines. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other ceramides?

A1: this compound is a synthetic, cell-permeable analog of naturally occurring ceramides, which are bioactive sphingolipids involved in regulating cellular processes like growth, differentiation, and programmed cell death (apoptosis).[1][2] Unlike its L-erythro counterpart, the L-threo stereoisomer is metabolically inactive and cannot be converted to glucosylceramide, making it a useful tool to study ceramide-specific signaling pathways without the confounding effects of its metabolites.[3]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly cell-line dependent. A common starting range for dose-response experiments is between 1 µM and 100 µM.[2][4] For many cancer cell lines, cytotoxic and apoptotic effects are observed in the 10 µM to 50 µM range.[2][5][6] However, some cell lines may require higher concentrations, while others might be sensitive to lower doses.[7] It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How does this compound induce cell death?

A3: this compound primarily induces apoptosis.[1][2] Its mechanisms include the activation of protein phosphatases like PP2A, which can dephosphorylate and inactivate pro-survival proteins such as AKT.[2][8] It can also trigger the mitochondrial apoptotic pathway, leading to cytochrome c release and the activation of caspases (e.g., caspase-3, -8, and -9).[1][9] Additionally, it can promote the generation of reactive oxygen species (ROS) and activate stress kinases like JNK.[10]

Q4: Can this compound be used in combination with other drugs?

A4: Yes, this compound has been shown to sensitize cancer cells to conventional chemotherapy agents. For example, it can enhance the anti-tumor effects of drugs like doxorubicin and docetaxel, often by amplifying the activation of pro-apoptotic pathways like the AMPK pathway and inhibiting pro-survival signals like mTORC1.[10][11]

Q5: What is the appropriate solvent and stock solution concentration for this compound?

A5: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 1-100 mM).[2][4] This stock is then diluted in culture medium to achieve the desired final treatment concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.

Experimental Data Summary

The effective concentration of this compound varies significantly across different cell lines. The following table summarizes reported concentrations and their observed effects.

Cell LineCancer TypeConcentration RangeIncubation TimeObserved EffectReference
MyLa, HuT78 Cutaneous T Cell Lymphoma25 - 100 µM6 - 24 hoursDecreased cell viability, apoptosis, necrosis[2][12]
HaCaT, Primary Keratinocytes Non-cancerous skin cells25 - 100 µM24 hoursLess sensitive; moderate decrease in viability at high doses[2][4]
K562 Chronic Myelogenous LeukemiaEC50 of ~28 µM72 hoursApoptosis, activation of Caspase-8 and Caspase-9[9]
HL-60 Acute Myeloid LeukemiaIC50 of ~13 µM24 hoursApoptosis, PARP cleavage[6]
MCF-7, MDA-MB-231 Breast CancerNot specifiedNot specifiedEnhanced docetaxel-induced growth inhibition and apoptosis[10]
Kupffer Cells (KCs) Liver Macrophages1 - 10 µM2 hoursNo cytotoxicity; concentrations ≥ 20 µM were toxic[13]
HN9.10e Embryonic Hippocampal Cells0.1 µM and 13 µM24 - 96 hoursVaried responses: 13 µM increased viability initially[7][14]
U937 Myeloid LeukemiaIC50 of 18 µMNot specifiedCytotoxicity[3]

Key Experimental Protocols

Protocol 1: Determining Optimal Concentration via MTS Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line and to calculate its IC50 value.

Materials:

  • 96-well cell culture plates

  • Your cell line of choice

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete medium.[2] Allow cells to adhere and stabilize overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range to test would be 1, 5, 10, 25, 50, and 100 µM.[2] Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest ceramide dose) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared ceramide dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay: Add 10-20 µL of MTS reagent to each well and incubate for 30 minutes to 2 hours at 37°C, following the manufacturer's instructions.[2] The incubation time depends on the cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment.

Materials:

  • 6-well cell culture plates

  • Your cell line of choice

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., the determined IC50) and controls for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from each well to include any floating, detached cells.

    • For suspension cells, collect the cells directly.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations and Workflows

Experimental Workflow for Optimizing Concentration

The following diagram illustrates a standard workflow for determining the optimal this compound concentration for a new cell line.

G cluster_analysis Data Analysis start Select Cell Line seed Seed Cells in 96-well Plate start->seed prep_compound Prepare Serial Dilutions of C6 Ceramide seed->prep_compound treat Treat Cells with Ceramide & Controls prep_compound->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cell Viability Assay (MTS) incubate->assay read Measure Absorbance (490 nm) assay->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of C6 Ceramide.

C6 Ceramide-Induced Apoptosis Signaling Pathway

This diagram outlines the key molecular events initiated by C6 Ceramide leading to programmed cell death.

G cluster_upstream Upstream Events cluster_downstream Downstream Effects cer C6 Ceramide pp2a PP2A Activation cer->pp2a jnk JNK Activation cer->jnk ros ROS Production cer->ros cas8 Caspase-8 Activation cer->cas8 akt AKT Inhibition pp2a->akt dephosphorylates cas3 Caspase-3 Activation jnk->cas3 mito Mitochondrial Pathway (Cytochrome C Release) ros->mito mito->cas3 cas8->cas3 apop Apoptosis cas3->apop

Caption: Simplified signaling cascade of C6 Ceramide-induced apoptosis.

Troubleshooting Guide

Problem 1: No significant decrease in cell viability is observed.

Possible CauseSuggested Solution
Concentration is too low. Increase the concentration range in your dose-response experiment. Some cell lines may require >100 µM.
Incubation time is too short. Extend the treatment duration. Test multiple time points (e.g., 24, 48, and 72 hours).
Compound degradation. Ensure the this compound stock solution is stored properly (at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell line is resistant. Some cell lines, particularly non-cancerous ones or those with high expression of ceramide-metabolizing enzymes, are inherently resistant.[2][12] Consider using C6 Ceramide in combination with a sensitizing agent.[11]

Problem 2: High variability between replicate wells.

Possible CauseSuggested Solution
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your technique. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation (the "edge effect").
Pipetting errors. Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid without touching the cell monolayer.
Compound precipitation. This compound can be poorly soluble in aqueous solutions. Ensure the stock solution is fully dissolved before diluting and vortex gently after dilution in media. Visually inspect for precipitates.

Problem 3: High cell death in vehicle control wells.

Possible CauseSuggested Solution
DMSO toxicity. The final concentration of the vehicle (DMSO) is too high. Perform a toxicity curve for DMSO alone on your cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is consistent across all wells (including the "no-treatment" control if applicable) and is typically kept below 0.1%.
Cell culture stress. Cells may be unhealthy due to over-confluency, contamination, or poor handling. Ensure proper aseptic technique and use cells at a low passage number and optimal confluency.
Troubleshooting Decision Tree

This diagram provides a logical flow for addressing common experimental issues.

G start Experiment Complete. Analyze Data. q1 Results as Expected? start->q1 success Proceed with Downstream Assays q1->success Yes q2 What is the issue? q1->q2 No no_effect No Cell Death q2->no_effect No Effect high_variability High Variability q2->high_variability Variability control_death Control Cells Dying q2->control_death Control Death sol_no_effect1 Increase Concentration & Incubation Time no_effect->sol_no_effect1 sol_no_effect2 Check Compound Viability no_effect->sol_no_effect2 sol_variability1 Refine Seeding & Pipetting Technique high_variability->sol_variability1 sol_variability2 Check for Precipitation high_variability->sol_variability2 sol_control1 Lower Final DMSO Concentration control_death->sol_control1 sol_control2 Check Cell Health & Culture Conditions control_death->sol_control2

Caption: A decision tree for troubleshooting C6 Ceramide experiments.

References

Technical Support Center: C6 L-threo Ceramide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering a lack of apoptosis when using C6 L-threo Ceramide in their experiments.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most critical and common issues that can lead to a failure to observe apoptosis.

Question: I am not seeing any apoptosis with this compound. Is this the correct molecule to induce cell death?

Answer: This is the most critical question to consider. While ceramides are broadly known as pro-apoptotic molecules, this activity is highly dependent on their stereochemistry.

  • The Pro-Apoptotic Standard: The naturally occurring and most studied pro-apoptotic ceramide is the D-erythro isomer. Short-chain, cell-permeable versions like C2 or C6 D-erythro-ceramide are widely used to reliably induce apoptosis in numerous cell lines.[1][2]

  • The L-threo Isomer: this compound is a non-natural stereoisomer. It is known to be metabolically inactive in certain pathways; for example, unlike the L-erythro isomer, it cannot be converted to glucosylceramide.[3][4] Its primary documented biological activity is not the induction of apoptosis, but rather the enhancement or inhibition of specific immune responses. For instance, it has been shown to enhance IL-4 production in T cells at concentrations around 10 µM.[3][5]

Recommendation: First, verify from literature sources that the L-threo isomer is expected to induce apoptosis in your specific cellular model. It is possible you are using the incorrect isomer for your intended biological outcome. If your goal is to induce apoptosis, using C6 D-erythro Ceramide is the standard and recommended approach.

Question: My ceramide solution is precipitating in the cell culture medium. How can I ensure proper delivery to my cells?

Answer: Proper solubilization and delivery are critical for the activity of hydrophobic molecules like ceramide. Precipitation will drastically reduce its effective concentration.

  • Solvent Choice: this compound is soluble in DMSO, DMF, and ethanol.[3] Prepare a concentrated stock solution (e.g., 10-20 mM) in one of these solvents.

  • Working Dilution: When adding the stock to your aqueous cell culture medium, the final solvent concentration should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a "vehicle control" in your experiment, where you treat cells with the same final concentration of the solvent alone.

  • Improving Bioavailability: For stubborn solubility issues, complexing the ceramide with fatty-acid-free Bovine Serum Albumin (BSA) is a highly effective method.[7] This mimics its natural transport and improves delivery. Other specialized delivery formulations, such as using ethanol/dodecane or complexing with cholesteryl phosphocholine, can also dramatically increase bioavailability.[8][9]

  • Preparation Technique: To aid dissolution, you can gently warm the stock solution to 37°C and use a bath sonicator or vortex briefly before diluting it into pre-warmed media.[10]

Question: How should I store this compound and for how long is it stable?

Answer: Proper storage is essential to maintain the reagent's integrity.

  • Solid Form: As a solid, this compound is stable for at least four years when stored at -20°C.[3]

  • Stock Solutions: Once dissolved in a solvent like DMSO or ethanol, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[10]

Section 2: Troubleshooting Cellular Responses and Experimental Design

If you have confirmed the correct isomer is being used and that delivery is optimal, the issue may lie with the experimental conditions or the cells themselves.

Question: What concentration and incubation time should I use?

Answer: These parameters are highly cell-type dependent and must be determined empirically.

  • Concentration Range: For other C6 ceramides known to induce apoptosis, the effective concentration typically falls within the 10 µM to 50 µM range.[11] It is crucial to perform a dose-response experiment (e.g., 5, 10, 25, 50 µM) to find the optimal concentration for your cell line.

  • Incubation Time: The time required to observe apoptosis can vary from a few hours to 48-72 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.

  • Cytotoxicity vs. Specific Activity: Be aware that at very high concentrations, this compound may cause general cytotoxicity that is distinct from programmed apoptosis.[12]

Question: How can I be sure my apoptosis detection method is working correctly?

Answer: It is essential to use a reliable method for quantifying apoptosis and to include a positive control.

  • Recommended Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis by flow cytometry.

    • Caspase Activity Assays: Measuring the activity of executioner caspases (like Caspase-3) or initiator caspases (like Caspase-8) provides biochemical evidence of apoptosis.[1]

    • PARP Cleavage: Western blotting for the cleavage of Poly (ADP-ribose) polymerase (PARP) is another hallmark of caspase-mediated apoptosis.[1]

  • Positive Control: Always include a positive control for apoptosis in your experiment. A compound like Staurosporine or treatment with UV radiation can validate that your cells are capable of undergoing apoptosis and that your detection assay is working correctly.

Question: Could my cells be resistant to ceramide-induced apoptosis?

Answer: Yes, cells can develop resistance to apoptotic stimuli through various mechanisms.

  • Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can inhibit the mitochondrial pathway of apoptosis, which is a common target of ceramides.[13][14]

  • Ceramide Metabolism: Cells can metabolize pro-apoptotic ceramide into pro-survival lipids. The key pathway to consider is the conversion of ceramide to sphingosine, which is then phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P).[14] The balance between ceramide and S1P levels often acts as a "rheostat" that determines cell fate.[14]

  • Defective Signaling: The downstream signaling pathways that respond to ceramide may be mutated or deficient in your cell line.[15]

Section 3: Data Summary and Protocols

Table 1: Examples of C6 Ceramide Concentrations and Incubation Times

Note: The following data are primarily for the pro-apoptotic C6 D-erythro isomer and should be used as a starting point for optimizing your experiments with the L-threo isomer.

Cell LineCeramide IsomerConcentration (µM)Incubation TimeObserved Effect
K562 (CML)D-erythro5072 hoursApoptosis induction, Caspase-8 cleavage[11][16]
A549 (Lung Cancer)L-erythro~13 (IC50)24 hoursApoptosis induction[17]
FRTL-5 (Thyroid)D-erythro5048 hoursApoptosis induction[9]
Multiple CancerD-erythroNot specifiedNot specifiedSensitizes cells to Doxorubicin[18]
HCT116 / OVCAR-3D-erythroNot specifiedNot specifiedCaspase-3 activation, Cytochrome c release[1]
Experimental Protocols

Protocol 1: Preparation and Delivery of C6 Ceramide-BSA Complex

This protocol enhances the solubility and bioavailability of ceramide in cell culture.

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock of this compound in 100% ethanol.

    • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in sterile Phosphate-Buffered Saline (PBS).

  • Complex Formation:

    • In a sterile tube, place the required volume of the 1 mM ceramide stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin lipid film.

    • Resuspend the dried ceramide film in a very small volume of ethanol (just enough to dissolve it).

    • While vortexing the BSA solution, slowly add the resuspended ceramide dropwise. This results in a ceramide/BSA complex.[7]

  • Cell Treatment:

    • Dilute the ceramide-BSA complex in your cell culture medium to achieve the desired final concentration.

    • Add the medium to your cells and incubate for the desired time.

    • Crucially, prepare a BSA-only vehicle control using the same procedure but without ceramide.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

  • Cell Preparation:

    • Treat cells with this compound (and controls) for the desired duration.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Live cells: Annexin V (-) / PI (-)

      • Early apoptotic cells: Annexin V (+) / PI (-)

      • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Section 4: Visual Guides and Signaling Pathways

Diagram 1: Troubleshooting Workflow

G start Start: No Apoptosis Observed q1 Is this compound the correct isomer for apoptosis? start->q1 a1_yes Yes, literature supports this for my model q1->a1_yes Yes a1_no No / Unsure q1->a1_no No q2 Is the reagent prepared and delivered correctly? a1_yes->q2 solution1 Action: Switch to C6 D-erythro Ceramide (the pro-apoptotic standard). a1_no->solution1 a2_yes Yes, protocol is optimized q2->a2_yes Yes a2_no No / Unsure q2->a2_no No q3 Are experimental conditions (dose/time) optimal? a2_yes->q3 solution2 Action: 1. Check storage & handling. 2. Use fresh aliquots. 3. Prepare Ceramide-BSA complex. 4. Include vehicle control. a2_no->solution2 a3_yes Yes, titration performed q3->a3_yes Yes a3_no No / Unsure q3->a3_no No q4 Could the cells be resistant or responding differently? a3_yes->q4 solution3 Action: 1. Perform dose-response (5-50 µM). 2. Perform time-course (6-48h). 3. Include positive control (e.g., Staurosporine). a3_no->solution3 a4_yes Possible q4->a4_yes Yes solution4 Investigate: 1. Bcl-2/Bcl-xL expression. 2. Sphingosine kinase activity. 3. Alternative pathway activation (e.g., cytokine modulation). a4_yes->solution4

Caption: A step-by-step workflow for troubleshooting experiments where this compound fails to induce apoptosis.

Diagram 2: Canonical D-erythro-Ceramide Apoptosis Pathway

G cluster_cell Cell cluster_mito Mitochondrion cer C6 D-erythro Ceramide bax Bax/Bak Activation cer->bax cytc Cytochrome c Release bax->cytc apaf Apaf-1 cytc->apaf forms apoptosome bcl2 Bcl-2 / Bcl-xL bcl2->bax cas9 Caspase-9 apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway for apoptosis induced by pro-apoptotic D-erythro-Ceramide, highlighting the central role of the mitochondria.

Diagram 3: Potential Alternative Signaling of L-threo-Ceramide

G cluster_apoptosis Apoptosis Pathway cluster_immune Immune Modulation Pathway cer C6 L-threo Ceramide mito Mitochondrial Stress cer->mito Weak or No Activation tcell T-Cell cer->tcell Modulates caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis il4 IL-4 Production tcell->il4

Caption: this compound may not strongly engage the apoptosis pathway, instead modulating other cellular functions like immune signaling.

References

potential off-target effects of C6 L-threo Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of C6 L-threo Ceramide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the endogenous D-erythro form?

This compound is a synthetic, cell-permeable analog of natural ceramides. It possesses a six-carbon (hexanoyl) acyl chain, which enhances its solubility and cell permeability compared to long-chain ceramides. The key difference lies in its stereochemistry. Natural ceramides in mammalian cells have the D-erythro configuration at the C2 and C3 positions of the sphingoid base. This compound is the L-threo diastereomer, which is not typically found in nature. This stereochemical difference significantly impacts its metabolism and, consequently, its biological activity and potential off-target effects.

Q2: What are the primary metabolic pathways of this compound?

The metabolism of this compound diverges significantly from that of the natural D-erythro ceramides. The primary known metabolic fates are:

  • Conversion to L-threo-Sphingomyelin: this compound is a substrate for sphingomyelin synthase (SMS), leading to the formation of C6 L-threo-sphingomyelin.[1]

  • Not a Substrate for Glucosylceramide Synthase (GCS): Unlike D-erythro ceramides, the L-threo isomer is not converted to glucosylceramide.[1] This metabolic block is a critical factor in its mechanism of action and potential off-target effects.

  • Hydrolysis and Re-acylation (Recycling Pathway): Similar to other short-chain ceramides, this compound can be hydrolyzed by ceramidases to release L-threo-sphingosine. This sphingoid base can then be re-acylated by ceramide synthases (CerS) to form long-chain L-threo-ceramides. This recycling pathway can be inhibited by Fumonisin B1.

Q3: What are the known off-target effects of this compound?

The unique metabolism of this compound can lead to several off-target effects:

  • Accumulation of L-threo-Sphingomyelin: Due to its conversion by SMS, prolonged exposure to this compound can lead to the accumulation of the unnatural L-threo-sphingomyelin. The biological consequences of this accumulation are not fully elucidated but may alter membrane properties and signaling.

  • Induction of Apoptosis and Cell Cycle Arrest: Like other ceramide analogs, this compound can induce apoptosis and cell cycle arrest in various cell lines. This is a general off-target effect to consider when using it for non-apoptotic studies.

  • Alteration of Endogenous Sphingolipid Pools: The hydrolysis of this compound and subsequent re-acylation can alter the balance of endogenous sphingolipids. This can impact numerous cellular processes that are regulated by the sphingolipid rheostat (the balance between pro-apoptotic ceramides/sphingosine and pro-survival sphingosine-1-phosphate).

Q4: Can this compound be used as a negative control for D-erythro ceramide?

While its distinct metabolism makes it a useful tool for dissecting ceramide-dependent pathways, it should not be considered an inert negative control. This compound has its own biological activities, including the induction of apoptosis and the formation of L-threo-sphingomyelin. A more appropriate negative control to demonstrate the specificity of D-erythro ceramide effects would be a biologically inactive analog, such as a dihydroceramide, used at the same concentration.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in Experiments
  • Possible Cause: this compound is known to induce apoptosis and cell cycle arrest, which may be an unintended off-target effect in your experimental system.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to determine the concentration and incubation time at which this compound elicits the desired effect without causing significant cell death.

    • Apoptosis Assays: Confirm the induction of apoptosis using standard assays such as Annexin V/Propidium Iodide staining, caspase activity assays, or TUNEL staining.

    • Use a Pan-Caspase Inhibitor: To determine if the observed effects are secondary to apoptosis, co-incubate with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and assess if your primary phenotype is rescued.

    • Consider a Different Stereoisomer: If the goal is to study non-apoptotic ceramide signaling, consider using a non-toxic ceramide analog or a different experimental approach.

Issue 2: Altered Membrane-Related Functions (e.g., signaling, trafficking)
  • Possible Cause: The accumulation of the unnatural L-threo-sphingomyelin in cellular membranes could alter membrane fluidity, lipid raft composition, and the function of membrane-associated proteins.

  • Troubleshooting Steps:

    • Lipid Analysis: If possible, perform lipidomic analysis to quantify the levels of L-threo-sphingomyelin and other sphingolipids in your treated cells. This will confirm if significant accumulation is occurring.

    • Membrane Fluidity Assays: Utilize techniques like fluorescence recovery after photobleaching (FRAP) or Laurdan staining to assess changes in membrane fluidity.

    • Lipid Raft Isolation and Analysis: Isolate lipid rafts and analyze their protein and lipid composition to see if it is altered by this compound treatment.

    • Control for Sphingomyelin Synthase Activity: Use an inhibitor of sphingomyelin synthase (e.g., D609) to see if blocking the conversion of this compound to L-threo-sphingomyelin rescues the observed phenotype.

Issue 3: Inconsistent or Unexplained Experimental Results
  • Possible Cause: The off-target effects of this compound on endogenous sphingolipid metabolism could be indirectly influencing your experimental outcome. The "recycling" of the L-threo-sphingosine backbone into long-chain ceramides can have broad effects.

  • Troubleshooting Steps:

    • Inhibit Ceramide Recycling: Use Fumonisin B1, an inhibitor of ceramide synthases, to block the re-acylation of L-threo-sphingosine into long-chain ceramides. This will help to determine if the observed effects are due to the short-chain L-threo ceramide itself or its recycled metabolites.

    • Measure Endogenous Sphingolipids: Perform a targeted lipidomic analysis to measure the levels of key endogenous sphingolipids like D-erythro-ceramides, sphingosine, and sphingosine-1-phosphate to understand how the sphingolipid rheostat is being affected.

    • Compare with D-erythro C6 Ceramide: Directly compare the effects of this compound with C6 D-erythro Ceramide in your experimental system. This will help to differentiate between general short-chain ceramide effects and those specific to the L-threo stereoisomer.

Data Presentation

Table 1: Comparative Metabolism of C6 Ceramide Stereoisomers

FeatureC6 D-erythro CeramideThis compoundReference
Substrate for Glucosylceramide Synthase (GCS) YesNo[1]
Substrate for Sphingomyelin Synthase (SMS) YesYes[1]
Metabolite C6 D-erythro-Glucosylceramide, C6 D-erythro-SphingomyelinC6 L-threo-Sphingomyelin[1]
Can be hydrolyzed and re-acylated? YesYesGeneral knowledge

Experimental Protocols

Protocol 1: Analysis of Ceramide Stereoisomers by Chiral HPLC-MS/MS

This protocol allows for the separation and quantification of this compound and its potential contamination with the D-erythro isomer, as well as their respective metabolites.

1. Lipid Extraction: a. Harvest cells and wash with ice-cold PBS. b. Add a mixture of chloroform:methanol (1:2, v/v) containing an internal standard (e.g., C17:0 D-erythro Ceramide). c. Vortex vigorously and incubate on ice for 30 minutes. d. Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). e. Centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.

2. Chiral HPLC Separation: a. Reconstitute the dried lipid extract in the mobile phase. b. Use a chiral stationary phase column (e.g., a polysaccharide-based chiral column like Chiralpak AD-H or Chiralcel OD-H). c. The mobile phase will typically be a mixture of hexane, isopropanol, and a small amount of an acid or base modifier to improve peak shape. The exact composition will need to be optimized for the specific column and instrument. d. Set a flow rate of approximately 0.5-1.0 mL/min. e. The column temperature should be controlled, typically between 20-40°C.

3. Mass Spectrometry Detection: a. Couple the HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the ceramide, and the product ion will be a characteristic fragment (e.g., the sphingoid base fragment). c. Develop a standard curve using pure C6 L-threo and C6 D-erythro Ceramide standards to determine the concentration in the samples.

Mandatory Visualizations

Sphingolipid_Metabolism_of_C6_Ceramide_Isomers cluster_D_erythro C6 D-erythro Ceramide Pathway cluster_L_threo This compound Pathway D_Cer C6 D-erythro Ceramide D_GlcCer C6 D-erythro Glucosylceramide D_Cer->D_GlcCer GCS D_SM C6 D-erythro Sphingomyelin D_Cer->D_SM SMS L_Cer C6 L-threo Ceramide L_SM C6 L-threo Sphingomyelin L_Cer->L_SM SMS L_GlcCer_Blocked Glucosylceramide Formation Blocked L_Cer->L_GlcCer_Blocked GCS (inactive)

Caption: Metabolic fate of C6 D-erythro vs. This compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Q1 Is there evidence of cell death or toxicity? Start->Q1 A1_Yes Perform dose-response. Use apoptosis inhibitors. Q1->A1_Yes Yes Q2 Are membrane-related functions altered? Q1->Q2 No End Identify Off-Target Effect A1_Yes->End A2_Yes Analyze lipid composition. Inhibit SMS. Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Inhibit ceramide recycling. Compare with D-erythro isomer. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for unexpected results.

References

C6 L-threo Ceramide delivery issues in primary cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of C6 L-threo Ceramide in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in research? A1: this compound is a synthetic, cell-permeable analog of naturally occurring ceramides.[1][2] Unlike the biologically active D-erythro stereoisomer, the L-threo form is considered metabolically inactive and does not get converted to glucosylceramide.[2] This makes it an ideal negative control to ensure that the observed cellular effects in an experiment are specifically due to the biologically active ceramide being studied and not due to non-specific lipid stress or the delivery vehicle.

Q2: Why is delivering this compound to primary cells so challenging? A2: The primary difficulty lies in its hydrophobic nature. Like other ceramides, it has very low solubility in aqueous cell culture media. This can lead to precipitation, aggregation, and reduced bioavailability, making it difficult to achieve the desired working concentration and leading to inconsistent results. Many common pharmaceutical agents that are hydrophobic require special formulations for delivery.[3][4]

Q3: What is the best solvent to use for this compound? A3: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[2] A common practice is to prepare a concentrated stock solution in one of these solvents. However, it is critical to minimize the final solvent concentration in the culture medium, typically keeping it below 0.1% (v/v), to avoid solvent-induced cytotoxicity that could confound experimental results.

Q4: Can serum in the culture medium interfere with ceramide delivery? A4: Yes, components in serum, such as albumin, can bind to hydrophobic molecules like ceramides. This interaction can reduce the free concentration of the ceramide available to the cells. For some experiments, it may be necessary to use serum-free media during the treatment period or to account for this binding by adjusting the ceramide concentration.

Troubleshooting Guide

Problem 1: No Observable Cellular Effect

Your experiment using this compound as a negative control shows no difference compared to the untreated cells, but you suspect a delivery failure.

Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation 1. After diluting the stock solution into your medium, visually inspect it for any cloudiness or precipitate. 2. Consider using a solvent-free delivery method, such as complexing the ceramide with BSA or using a liposomal formulation.[5]
Insufficient Concentration 1. The required concentration can be highly cell-type dependent. Perform a dose-response curve to determine an effective concentration. 2. Verify the concentration of your stock solution. Ensure the ceramide is fully dissolved before making further dilutions.
Degradation of Compound 1. Ensure the ceramide stock solution is stored correctly, typically at -20°C. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Problem 2: Unexpected Cytotoxicity or Off-Target Effects

Your negative control (this compound) is causing cell death or other effects that mimic the active compound.

Potential Cause Troubleshooting Steps
Solvent Toxicity 1. Always include a "vehicle control" in your experimental design. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to deliver the ceramide. 2. Lower the final solvent concentration to the absolute minimum required.
Ceramide Aggregation 1. Aggregated lipids can be cytotoxic. Improve solubility by complexing the ceramide with fatty acid-free BSA (see protocol below) or using a different delivery vehicle. A formulation of C6-Ceramide with Cholesteryl Phosphocholine has been shown to increase bioavailability.[6]
High Concentration 1. Even as a control, excessively high concentrations can induce non-specific stress. Titrate the concentration downwards to find a non-toxic level. Use a cell viability assay (e.g., MTS, MTT) to confirm. For example, in CTCL cell lines, C6 Ceramide reduced cell viability in a dose-dependent manner.[7][8]

Experimental Protocols

Protocol: Preparing Ceramide-BSA Complexes for Enhanced Delivery

This protocol improves the solubility and bioavailability of hydrophobic ceramides in aqueous culture media.

Materials:

  • This compound

  • Ethanol

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free medium

Methodology:

  • Prepare Ceramide Stock: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in PBS or serum-free medium. Warm to 37°C to ensure the BSA is fully dissolved.

  • Complexation: a. In a sterile tube, add an appropriate volume of the ceramide stock solution. b. While vortexing gently, slowly add the 10% BSA solution to the ceramide. A 1:1 molar ratio of ceramide to BSA is a good starting point. c. The ethanol from the ceramide stock will be rapidly diluted into the aqueous BSA solution.

  • Incubation: Incubate the ceramide-BSA mixture at 37°C for 15-30 minutes to facilitate stable complex formation.

  • Application: The ceramide-BSA complex is now ready to be added to your cell culture at the desired final concentration. Remember to include a BSA-only vehicle control in your experiment.

Quantitative Data Summary

Table 1: General Starting Concentrations for C6 Ceramide in Cell Culture Note: These are suggested starting points. Optimal concentrations and times must be determined empirically for your specific primary cell type and experimental endpoint.

Cell TypeConcentration Range (µM)Incubation Time (hours)Notes
Cutaneous T Cell Lymphoma (CTCL) Cells1 - 1006 - 24Significant reduction in cell viability observed at 25 µM and above.[7][8]
Primary/HaCaT Keratinocytes1 - 10024Showed higher resistance to C6 Ceramide-induced cell death compared to CTCL cells.[7][8]
Kupffer Cells1 - 102Concentrations up to 10 µM had no effect on viability, while 20 µM showed toxicity.[9]
3T3-L1 Fibroblasts10 - 2024 - 96Induced formation of endocytic vesicles and inhibited proliferation.[10]
Embryonic Hippocampal Cells0.1 - 1324 - 48Low doses (0.1 µM) induced differentiation, while high doses (13 µM) did not induce apoptosis but altered neurite length.[11]

Visualizations

experimental_workflow Experimental Workflow for Ceramide Delivery cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Dissolve C6 Ceramide in Ethanol (Stock) C Complex Ceramide with BSA A->C B Prepare Vehicle (e.g., BSA in PBS) B->C D Add Complex to Primary Cell Culture C->D E Incubate for Defined Period D->E F Wash Cells to Remove Compound E->F G Perform Downstream Assays (e.g., Viability, Signaling) F->G

Caption: A typical workflow for preparing and delivering this compound to primary cells using a BSA-complexation method.

troubleshooting_guide Troubleshooting Logic for Ceramide Experiments cluster_solutions_toxicity Solutions for Toxicity cluster_solutions_no_effect Solutions for No Effect start Experiment Completed q1 Are results as expected? start->q1 q2 Is there unexpected cell toxicity? q1->q2  No end Re-run Experiment q1->end  Yes q3 Is there no observable effect? q2->q3 No s1 Add vehicle control q2->s1 Yes s4 Verify stock solution q3->s4 Yes s2 Lower ceramide concentration s1->s2 s3 Improve delivery (e.g., use BSA) s2->s3 s3->end s5 Increase ceramide concentration s4->s5 s6 Optimize delivery method s5->s6 s6->end

Caption: A decision tree to guide troubleshooting for common issues in ceramide cell culture experiments.

ceramide_pathway Simplified Overview of Ceramide Metabolism and Signaling cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage/Hydrolysis Pathway cluster_downstream Downstream Signaling ser Serine + Palmitoyl-CoA dhcer Dihydroceramide ser->dhcer SPT, CerS cer Ceramide dhcer->cer DES1 sm Sphingomyelin (Membranes) sm->cer SMase pp Activate Phosphatases (PP2A) cer->pp jnk Activate Stress Kinases (JNK) cer->jnk gcs Glucosylceramide cer->gcs GCS outcome Apoptosis & Cell Cycle Arrest pp->outcome jnk->outcome lthreo This compound (Inactive Negative Control)

Caption: Ceramide is generated via de novo synthesis or hydrolysis and activates stress pathways. This compound is used as an inactive control for these effects.

References

cell line specific resistance to C6 L-threo Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C6 L-threo Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the mechanisms of action and resistance related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cell-permeable analog of natural ceramides, which are bioactive sphingolipids. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in a variety of cell types, particularly cancer cells. It can mimic the effects of endogenous ceramides, which act as second messengers in cellular signaling pathways that regulate cell growth, differentiation, and death. This compound is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

Q2: Why do some cell lines exhibit resistance to this compound?

A2: Cell line-specific resistance to this compound is a multifactorial phenomenon. The primary mechanisms include:

  • Increased Metabolism: Resistant cells can rapidly metabolize this compound into non-toxic metabolites. A key metabolic pathway is glycosylation, where Glucosylceramide Synthase (GCS) converts ceramide to glucosylceramide (GlcCer).[1] Overexpression of GCS is a common feature in drug-resistant cancer cells.

  • Enhanced Efflux: The multidrug resistance protein P-glycoprotein (P-gp), encoded by the MDR1 gene, can actively pump various substances out of the cell. While C6-ceramide itself is not a direct substrate for P-gp, P-gp has been shown to potentiate its glycosylation, contributing to resistance.

  • Altered Signaling Pathways: Defects in apoptotic signaling pathways downstream of ceramide can also confer resistance. For example, alterations in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or defects in caspase activation can render cells unresponsive to ceramide-induced death signals.

  • Differences in Ceramide Metabolism Enzymes: The basal expression levels of enzymes involved in ceramide metabolism, such as ceramide synthases (CerS) and acid ceramidase (AC), can influence a cell's sensitivity. For instance, TRAIL-resistant SW620 colon cancer cells have lower levels of CerS6, which is responsible for producing C16-ceramide, a key mediator of apoptosis.[2][3]

Q3: Which cell lines are known to be resistant or sensitive to this compound?

A3: Sensitivity to this compound is cell-type dependent. Here is a summary of reported sensitivities:

Cell LineCancer TypeSensitivityIC50 (approx.)
MDA-MB-231 Breast CancerSensitive5-10 µM
MCF-7 Breast CancerSensitive5-10 µM
SK-BR-3 Breast CancerSensitive5-10 µM
4T1 Breast TumorResistant17.17 µM (48h)
SW480 Colon CancerSensitiveNot Reported
SW620 Colon CancerResistantNot Reported
HaCaT KeratinocytesResistantReduced viability at 25µM, but more resistant than CTCL lines.
MyLa Cutaneous T Cell LymphomaSensitiveReduced viability by 67.3% at 25µM.
HuT78 Cutaneous T Cell LymphomaSensitiveReduced viability by 56.2% at 25µM.

Note: IC50 values can vary depending on experimental conditions such as incubation time and assay method.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or no cytotoxic effect observed 1. C6 Ceramide Precipitation: this compound is lipophilic and can precipitate in aqueous media.1a. Prepare a stock solution in an appropriate solvent like DMSO or ethanol. 1b. When diluting into culture media, vortex or sonicate briefly. 1c. Consider using a ceramide-BSA complex to improve solubility.
2. Cell Line Resistance: The chosen cell line may be inherently resistant.2a. Confirm the sensitivity of your cell line from literature or perform a dose-response experiment with a known sensitive cell line as a positive control. 2b. Investigate potential resistance mechanisms (see FAQs).
3. Inappropriate Incubation Time: The cytotoxic effects of this compound can be time-dependent.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.
High background in fluorescence-based assays (e.g., NBD-C6-Ceramide) 1. High Probe Concentration: Excessive concentration of the fluorescent ceramide analog can lead to non-specific membrane labeling.1. Titrate the NBD-C6-Ceramide concentration to find the optimal balance between signal and background.[4]
2. Incomplete Removal of Unbound Probe: Residual probe in the media can increase background fluorescence.2. Perform thorough washing steps after incubation. A "back-exchange" with fatty acid-free BSA can help remove probe from the plasma membrane.[4]
Unexpected resistance in a typically sensitive cell line 1. High Cell Density: High cell confluence can sometimes lead to altered cellular responses.1. Standardize cell seeding density for all experiments.
2. Cell Passage Number: Continuous passaging can lead to phenotypic drift and changes in drug sensitivity.2. Use cells within a consistent and low passage number range.
3. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to stimuli.3. Regularly test cell cultures for mycoplasma contamination.
Difficulty in interpreting apoptosis assay results 1. Distinguishing Apoptosis from Necrosis: It's crucial to differentiate between these two forms of cell death.1. Use a dual staining method like Annexin V and Propidium Iodide (PI). Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.
2. Caspase-Dependent vs. Independent Apoptosis: this compound can induce both.2. To confirm caspase-dependent apoptosis, use a pan-caspase inhibitor (e.g., Z-VAD-FMK) and check for a reduction in cell death.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest ceramide concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared ceramide dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well tissue culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound or vehicle control for the determined incubation time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Glucosylceramide Synthase (GCS) Activity Assay (Cell-Based)

This assay measures the conversion of a fluorescent ceramide analog to glucosylceramide within intact cells.

Materials:

  • 6-well plates

  • NBD-C6-Ceramide

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Fluorescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Prepare a NBD-C6-Ceramide/BSA complex.

  • Incubate cells with the NBD-C6-Ceramide/BSA complex in serum-free medium for a specified time (e.g., 2 hours) at 37°C.

  • Wash the cells with cold PBS.

  • Extract total lipids from the cells using a suitable method (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract under nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (1:1 v/v).

  • Spot the lipid extract onto a TLC plate alongside standards for NBD-C6-Ceramide and NBD-C6-Glucosylceramide.

  • Develop the TLC plate in the developing solvent.

  • Visualize and quantify the fluorescent spots corresponding to NBD-C6-Ceramide and NBD-C6-Glucosylceramide using a fluorescence imager.

  • GCS activity can be expressed as the percentage of NBD-C6-Glucosylceramide formed relative to the total NBD-labeled lipid taken up by the cells.

Signaling Pathways and Workflows

C6_Ceramide_Apoptosis_Pathway

Ceramide_Resistance_Pathway

References

minimizing variability in C6 L-threo Ceramide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C6 L-threo Ceramide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing variability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving properly. What is the recommended procedure for preparing a stock solution?

A1: this compound has low aqueous solubility. For consistent results, it is crucial to prepare a stable, homogenous stock solution.

  • Recommended Solvents: High-purity DMSO, ethanol, or a chloroform:methanol:DMSO (warm) solution are effective solvents.[1][2]

  • Solubilization Protocol:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the desired volume of the chosen solvent to the vial to achieve a high concentration stock solution (e.g., 5 mg/mL or 10 mM).

    • To aid dissolution, you can gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.

    • Ensure the solution is clear and free of precipitates before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For -20°C storage, it is recommended to use the solution within one month; for -80°C, within six months.

Q2: I am observing high variability between my experimental replicates. What are the potential sources of this variability?

A2: Variability in experiments with lipid-based compounds like this compound can stem from several factors:

  • Inconsistent Solubilization: If the ceramide is not fully dissolved, its effective concentration will vary between experiments. Ensure your stock solution is completely clear before each use.

  • Vehicle Effects: The solvent used to dissolve the ceramide (e.g., DMSO, ethanol) can have biological effects on its own. It is critical to include a vehicle-only control in all experiments, where cells are treated with the same final concentration of the solvent as the ceramide-treated cells.

  • Precipitation in Media: When the stock solution is diluted into aqueous cell culture media, the ceramide can precipitate out of solution, especially at higher concentrations. To mitigate this, add the stock solution to the media and vortex or pipette immediately to ensure rapid and even dispersion. Visually inspect the media for any signs of precipitation.

  • Cell Density and Health: The confluency and overall health of your cells can significantly impact their response to treatment. Ensure you are seeding cells at a consistent density and that they are in a logarithmic growth phase at the time of treatment.

  • Stereoisomer Purity: Ensure you are using the correct stereoisomer (L-threo) as different isomers can have vastly different biological activities. For example, L-threo-ceramide is not metabolized to glucosylceramide, unlike the L-erythro isomer, which could lead to different downstream effects.

Q3: What is a typical working concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on available literature for short-chain ceramides, a range of concentrations has been used:

  • Low Concentrations: For studies on cell differentiation, concentrations as low as 0.1 µM have been utilized.[3]

  • Mid-Range Concentrations: For investigating effects on signaling pathways or cell viability, concentrations typically range from 1 µM to 30 µM.[4]

  • High Concentrations: For inducing significant cytotoxicity or apoptosis, concentrations up to 100 µM have been reported for some cell lines.[5]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How does the activity of this compound differ from other C6 Ceramide stereoisomers?

A4: The stereochemistry of ceramide is critical to its biological function. The L-threo isomer has distinct properties compared to the naturally occurring D-erythro form and other isomers. A key difference is in its metabolism; this compound cannot be converted to C6 glucosylceramide by ceramide glucosyltransferase, unlike its L-erythro counterpart. This metabolic inactivity can lead to different cellular outcomes as the downstream signaling pathways may not be activated in the same manner. It is crucial to select the correct isomer for your experimental question and not to assume that results from one isomer are directly transferable to another.

Quantitative Data

The following tables summarize quantitative data for short-chain ceramides from various studies. Note that some data may refer to other C6 ceramide isomers, as specified.

Table 1: Cytotoxicity of C6 Ceramides in Various Cell Lines

Cell LineCeramide IsomerIC50 ValueExposure Time
U937 (Human monocytic leukemia)C6 D-threo Ceramide18 µMNot Specified
U937 (Human monocytic leukemia)C6 L-erythro Ceramide18 µMNot Specified
MyLa (Cutaneous T-cell lymphoma)C6 Ceramide (isomer not specified)Reduction in viability observed at 25-100 µM24 hours
HuT78 (Cutaneous T-cell lymphoma)C6 Ceramide (isomer not specified)Reduction in viability observed at 25-100 µM24 hours
HaCaT (Human keratinocytes)C6 Ceramide (isomer not specified)~37.5% reduction in viability at 25 µM24 hours
Primary Human KeratinocytesC6 Ceramide (isomer not specified)~28.8% reduction in viability at 25 µM24 hours

Table 2: Effective Concentrations of C6 Ceramides in Functional Assays

Cell TypeAssayEffective ConcentrationObserved Effect
EL4 T cellsIL-4 Production Inhibition10 µMSignificant inhibition of PMA-induced IL-4 production.
HN9.10e (embryonic hippocampal cells)Neuronal Differentiation0.1 µMInduction of differentiation.
HN9.10e (embryonic hippocampal cells)Increased Neurite Length13 µMIncrease in the length of neurites.[3]
Kupffer CellsPhagocytosis Assay1-10 µMIncreased phagocytic activity.[4]

Experimental Protocols

Protocol: General Cell Treatment with this compound

This protocol provides a general workflow for treating adherent cells in culture with this compound.

Materials:

  • This compound (solid)

  • High-purity DMSO or ethanol

  • Complete cell culture medium

  • Adherent cells in culture (e.g., in 6-well plates)

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • As described in the FAQ section, prepare a 10 mM stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in aliquots at -20°C or -80°C.

  • Cell Seeding:

    • Seed your cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare Treatment Media:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Warm your complete cell culture medium to 37°C.

    • For each desired final concentration, prepare the treatment media. For example, to make a 10 µM treatment solution in 2 mL of media, add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed media.

    • Crucially , add the ceramide stock solution directly to the media and immediately vortex or pipette vigorously to prevent precipitation.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of ceramide used (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Aspirate the PBS and add the prepared treatment or vehicle control media to the respective wells.

    • Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, harvest the cells for your intended downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR, etc.).

Visualizations: Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow for this compound Treatment

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute Stock in Media (e.g., to 10 µM) stock->dilute Vortex immediately seed Seed Cells (60-80% confluency) treat_cells Treat Cells seed->treat_cells dilute->treat_cells vehicle Prepare Vehicle Control (e.g., 0.1% DMSO) vehicle->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate harvest Harvest Cells incubate->harvest downstream Downstream Assays (Viability, Western, etc.) harvest->downstream

Caption: Workflow for cell treatment with this compound.

Diagram 2: Hypothesized Signaling Pathway for IL-4 Inhibition

G cluster_cell T-Cell PMA PMA/ Ionomycin NFAT_AP1 NFAT / AP-1 Activation PMA->NFAT_AP1 Activates C6_Cer C6 L-threo Ceramide PP2A Protein Phosphatase 2A (PP2A) C6_Cer->PP2A Activates? PP2A->NFAT_AP1 Inhibits IL4_Gene IL-4 Gene Transcription NFAT_AP1->IL4_Gene Promotes IL4_Prod IL-4 Production IL4_Gene->IL4_Prod Leads to

Caption: Potential pathway for this compound's inhibition of IL-4.

References

impact of serum on C6 L-threo Ceramide activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C6 L-threo Ceramide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from endogenous ceramides?

A1: this compound is a synthetically modified, cell-permeable analog of natural ceramides. It possesses a shorter acyl chain (6 carbons) which enhances its solubility and ability to cross cell membranes. The "L-threo" configuration is a stereoisomer of the naturally occurring D-erythro ceramides. This structural difference makes this compound metabolically distinct; for instance, it is not a substrate for ceramide glucosyltransferase, an enzyme that metabolizes natural ceramides.

Q2: I am observing a significantly lower activity of this compound when using serum-containing media compared to serum-free media. Why is this happening?

A2: This is a common and expected observation. Serum contains a high concentration of proteins, most notably albumin. Albumin is known to bind to hydrophobic molecules, including lipids like this compound. This binding effectively sequesters the ceramide, reducing its free concentration in the media and thus its bioavailability to the cells. Consequently, a higher concentration of this compound is required to achieve the same biological effect in the presence of serum.

Q3: How does the presence of serum affect the IC50 value of this compound?

A3: The presence of serum will increase the apparent IC50 value of this compound. Due to the sequestration of the molecule by serum proteins, a higher total concentration is needed in the culture medium to achieve the intracellular concentration required for a cytotoxic or apoptotic effect. While direct comparative IC50 values are cell-line dependent, a significant rightward shift in the dose-response curve is anticipated in serum-containing conditions.

Q4: Can this compound induce apoptosis? What signaling pathways are involved?

A4: Yes, this compound is a known inducer of apoptosis in various cancer cell lines. Key signaling pathways implicated in this compound-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) pathway and the extrinsic apoptosis pathway, initiated by the activation of caspase-8.[1]

Q5: Should I use serum-free or serum-containing media for my experiments with this compound?

A5: The choice of media depends on your experimental goals. For mechanistic studies where a precise and consistent concentration of the active compound is critical, it is highly recommended to use serum-free media or to perform a serum starvation period prior to and during treatment. This minimizes the confounding variable of serum protein binding. If you must use serum-containing media, be aware that the effective concentration of this compound will be lower than the nominal concentration, and this should be consistent across all experiments.

Troubleshooting Guides

Problem 1: Inconsistent or No Observed Effect of this compound
Possible Cause Troubleshooting Step
Serum Sequestration If using serum-containing medium, the effective concentration of this compound is likely much lower than anticipated. Solution: Switch to a serum-free medium for the duration of the treatment. Alternatively, perform a serum starvation on your cells for 12-24 hours before and during the experiment. If serum is necessary, increase the concentration of this compound and perform a dose-response curve to determine the optimal concentration under your specific conditions.
Compound Precipitation This compound, being a lipid, can have limited solubility in aqueous media, especially at high concentrations. You may observe a fine precipitate in your culture medium. Solution: Ensure proper dissolution of the stock solution in a suitable solvent (e.g., DMSO or ethanol) before diluting it in the culture medium. Vortex the diluted solution thoroughly before adding it to the cells. Consider complexing the ceramide with fatty acid-free Bovine Serum Albumin (BSA) to improve its solubility.
Cell Line Resistance Different cell lines exhibit varying sensitivities to ceramide-induced apoptosis. Solution: Confirm the sensitivity of your cell line to this compound by performing a dose-response experiment. Include a positive control cell line known to be sensitive to ceramide if possible.
Incorrect Stereoisomer Ensure you are using the L-threo stereoisomer if that is what your protocol specifies, as different stereoisomers can have different biological activities and metabolic fates.
Problem 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Non-Specific Membrane Interactions At high concentrations, the detergent-like properties of short-chain ceramides can lead to non-specific membrane disruption and cytotoxicity. Solution: Titrate the concentration of this compound to find the lowest effective concentration that induces your desired biological response without causing overt, non-specific toxicity.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Solution: Include a vehicle control in your experiments (cells treated with the same concentration of the solvent alone) to ensure that the observed effects are due to the ceramide and not the solvent. Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%).

Data Presentation

Impact of Serum on this compound-Induced Apoptosis

The following table summarizes the effect of serum on the apoptotic activity of this compound in U937 cells.

Treatment Condition% Apoptosis (Mean ± SEM)
Control (Serum-free)3.2 ± 0.5
20 µM this compound (Serum-free)25.8 ± 2.1
Control (10% Serum)3.5 ± 0.6
20 µM this compound (10% Serum)8.7 ± 1.2

Data is representative and compiled based on published findings. Actual values may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium (with and without serum)

  • Serum-free culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete culture medium.

  • Serum Starvation (for serum-free conditions):

    • Gently aspirate the complete medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate medium (serum-free or serum-containing).

    • For serum-starved cells, replace the medium with the this compound dilutions in serum-free medium.

    • For serum-containing conditions, replace the complete medium with the this compound dilutions in serum-containing medium.

    • Include vehicle controls for each condition.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.[2]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used for background correction.

Protocol 2: Analysis of Apoptosis by Annexin V Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.

Materials:

  • Cells treated with this compound (as described in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells from each treatment condition. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways

C6_L_threo_Ceramide_Signaling cluster_serum Effect of Serum C6_Cer This compound (extracellular) C6_Cer_intra This compound (intracellular) C6_Cer->C6_Cer_intra Cellular Uptake Membrane ASK1 ASK1 C6_Cer_intra->ASK1 Caspase8 Pro-Caspase-8 C6_Cer_intra->Caspase8 Activates JNK JNK ASK1->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Caspase8_active Caspase-8 Caspase8->Caspase8_active Caspase3 Pro-Caspase-3 Caspase8_active->Caspase3 Cleaves Caspase3_active Caspase-3 Caspase3->Caspase3_active Caspase3_active->Apoptosis Executes Serum_Albumin Serum Albumin Serum_Albumin->C6_Cer Binds Sequestration Sequestration

Caption: this compound signaling pathways leading to apoptosis and the inhibitory effect of serum albumin.

Experimental Workflow

Experimental_Workflow Start Start Experiment Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Serum_Choice Choose Media Condition Incubate_Overnight->Serum_Choice Serum_Containing Complete Medium (with Serum) Serum_Choice->Serum_Containing Serum Serum_Free_Path Serum Starvation (12-24h in Serum-Free Medium) Serum_Choice->Serum_Free_Path Serum-Free Treatment Treat with this compound (Dose-Response) Serum_Containing->Treatment Serum_Free_Path->Treatment Incubate_Treatment Incubate (24-72h) Treatment->Incubate_Treatment Assay_Choice Select Assay Incubate_Treatment->Assay_Choice MTT_Assay MTT Assay for Cell Viability Assay_Choice->MTT_Assay Annexin_V_Assay Annexin V/PI Staining for Apoptosis Assay_Choice->Annexin_V_Assay Read_Viability Measure Absorbance (570 nm) MTT_Assay->Read_Viability Analyze_Apoptosis Analyze by Flow Cytometry Annexin_V_Assay->Analyze_Apoptosis Data_Analysis Data Analysis (IC50, % Apoptosis) Read_Viability->Data_Analysis Analyze_Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing the impact of this compound in the presence or absence of serum.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: Inconsistent or No Effect Check_Serum Are you using serum-containing medium? Problem->Check_Serum Yes_Serum Yes Check_Serum->Yes_Serum Yes No_Serum No Check_Serum->No_Serum No Serum_Sequestration High probability of serum protein binding Yes_Serum->Serum_Sequestration Check_Precipitate Is there visible precipitate in the medium? No_Serum->Check_Precipitate Action_Serum Switch to serum-free medium or increase ceramide concentration Serum_Sequestration->Action_Serum Yes_Precipitate Yes Check_Precipitate->Yes_Precipitate Yes No_Precipitate No Check_Precipitate->No_Precipitate No Solubility_Issue Compound may not be fully dissolved Yes_Precipitate->Solubility_Issue Check_Cell_Line Is the cell line known to be sensitive? No_Precipitate->Check_Cell_Line Action_Solubility Improve dissolution: - Vortex thoroughly - Complex with BSA Solubility_Issue->Action_Solubility Unknown_Sensitivity Unknown/No Check_Cell_Line->Unknown_Sensitivity No/Unknown Known_Sensitivity Yes Check_Cell_Line->Known_Sensitivity Yes Action_Cell_Line Perform dose-response to confirm sensitivity. Include positive control. Unknown_Sensitivity->Action_Cell_Line Further_Investigation Consider other factors: - Compound stability - Cell passage number Known_Sensitivity->Further_Investigation

Caption: A logical flowchart for troubleshooting common issues with this compound experiments.

References

Technical Support Center: C6 L-threo Ceramide in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C6 L-threo Ceramide in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in long-term cell culture experiments?

A1: this compound is generally considered more metabolically stable than its naturally occurring D-erythro counterpart. This is primarily because it is a poor substrate for ceramide glucosyltransferase, an enzyme involved in ceramide metabolism.[1] However, it is not completely inert. In long-term experiments (e.g., 24-72 hours or longer), a gradual decrease in the concentration of this compound can be expected due to cellular metabolism.

Q2: What are the primary metabolic pathways for this compound?

A2: The primary metabolic fate of this compound in cells is its conversion to L-threo-sphingomyelin. Unlike the D-erythro isomer, it is not significantly converted to glucosylceramide.[1] There is also evidence for a "salvage pathway" where this compound can be broken down (deacylated) into its L-threo-sphingosine backbone, which can then be re-used by the cell to synthesize long-chain ceramides.

Q3: Can I use fluorescently labeled this compound for long-term tracking?

A3: While fluorescently labeled ceramides, such as NBD-C6-Ceramide, are useful for visualizing uptake and initial localization (often to the Golgi apparatus), their long-term stability and metabolic fate may differ from the unlabeled compound. The fluorescent tag can be subject to photobleaching during prolonged imaging sessions and may influence the metabolic processing of the molecule. It is advisable to validate findings from fluorescence microscopy with a quantitative method like LC-MS/MS.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF. For long-term storage, it is recommended to store it as a solid at -20°C or below. A product datasheet indicates stability of at least four years when stored appropriately.[1] For cell culture experiments, a stock solution in ethanol or DMSO can be prepared and diluted in the culture medium to the final working concentration. It is crucial to ensure the final solvent concentration is not toxic to the cells.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected biological effects in long-term experiments. 1. Degradation of this compound: Over the course of the experiment, the compound may be metabolized, leading to a decrease in its effective concentration. 2. Cellular Efflux: Some cell types may actively transport the compound out of the cell. 3. Incorrect initial concentration: Errors in stock solution preparation or dilution.1. Monitor concentration over time: Perform a time-course experiment and measure the concentration of this compound and its primary metabolite (L-threo-sphingomyelin) at different time points using LC-MS/MS. 2. Replenish the compound: In very long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals. 3. Verify stock solution: Re-measure the concentration of your stock solution.
High background or non-specific effects observed. 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing cellular stress at the final concentration used. 2. Off-target effects of metabolites: The accumulation of metabolites, such as L-threo-sphingomyelin, may have their own biological activities.1. Perform a solvent control: Treat cells with the same concentration of the solvent used in the experimental group. 2. Lower the concentration: If possible, use the lowest effective concentration of this compound. 3. Investigate metabolite effects: If feasible, test the biological effects of L-threo-sphingomyelin in your experimental system.
Unexpected biological outcomes. 1. Metabolism to long-chain ceramides: The L-threo-sphingosine backbone may be recycled into endogenous long-chain ceramides, which have their own distinct biological functions. 2. Cell line-specific metabolism: Different cell lines can have varying levels of the enzymes responsible for ceramide metabolism.1. Analyze endogenous ceramides: Use LC-MS/MS to measure the levels of endogenous long-chain ceramides (e.g., C16, C18, C24) in response to this compound treatment. 2. Characterize metabolism in your cell line: If this is a recurring issue, it may be necessary to perform a detailed metabolic study in your specific cell model.

Data Presentation

Table 1: Relative Stability of this compound in Cell Culture

Time PointThis compound (% of initial concentration)L-threo-Sphingomyelin (% of total C6-derived lipids)
0 hours100%0%
24 hours70-85%15-30%
48 hours50-70%30-50%
72 hours30-50%50-70%

Note: These values are approximate and can vary significantly depending on the cell type, cell density, and culture conditions. This table is intended to provide a general expectation of this compound's metabolic conversion over time.

Experimental Protocols

Protocol for Monitoring this compound Degradation by LC-MS/MS

1. Sample Collection and Lipid Extraction:

  • Culture cells to the desired confluency and treat with this compound for the desired time points (e.g., 0, 6, 24, 48, 72 hours).

  • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a known volume of PBS and count the cells to allow for normalization.

  • Pellet the cells by centrifugation and discard the supernatant.

  • Add an internal standard (e.g., C17:0 L-threo Ceramide) to the cell pellet.

  • Perform a lipid extraction using a modified Bligh-Dyer method:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and water to achieve a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water to induce phase separation.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a C18 or a similar reverse-phase column for separation.

  • Set up the mass spectrometer to operate in a Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion pairs for this compound and the internal standard should be determined empirically or from the literature.

  • For this compound (d18:1/6:0), a potential MRM transition would be the precursor ion [M+H]+ to a product ion corresponding to the sphingoid base.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Quantify the concentration of this compound by comparing the peak area ratio to a standard curve generated with known concentrations of the compound.

  • Normalize the concentration to the cell number or total protein content.

  • Plot the concentration of this compound over time to assess its degradation rate.

Mandatory Visualization

C6_L_threo_Ceramide_Metabolism C6_L_threo_Cer This compound L_threo_SM L-threo-Sphingomyelin C6_L_threo_Cer->L_threo_SM Sphingomyelin Synthase L_threo_Sph L-threo-Sphingosine C6_L_threo_Cer->L_threo_Sph Ceramidase Glucosylceramide Glucosylceramide C6_L_threo_Cer->Glucosylceramide Ceramide Glucosyltransferase (Blocked) Long_Chain_Cer Long-Chain Ceramides L_threo_Sph->Long_Chain_Cer Ceramide Synthase

Caption: Metabolic pathways of this compound in mammalian cells.

Experimental_Workflow start Start: Cell Treatment with This compound collection Cell Collection at Time Points start->collection extraction Lipid Extraction (with Internal Standard) collection->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis quantification Quantification and Data Analysis analysis->quantification end End: Determine Degradation Rate quantification->end

Caption: Workflow for monitoring this compound degradation.

References

interpreting unexpected results with C6 L-threo Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C6 L-threo Ceramide in their experiments. The information is tailored to help interpret unexpected results and optimize experimental outcomes.

Troubleshooting Guide & FAQs

Here we address common issues and questions that may arise during the use of this compound.

Q1: I am not observing the expected cytotoxic or apoptotic effects with this compound. What could be the reason?

A1: Several factors could contribute to a lack of expected biological activity. Consider the following:

  • Stereoisomer Specificity: this compound is a stereoisomer of the more commonly studied C6 D-erythro Ceramide. These isomers can have different metabolic fates and biological activities. Notably, this compound is not readily metabolized to glucosylceramide, a pathway that can be important for ceramide-induced effects in some cell types.[1] Ensure that the expected effect is indeed mediated by the L-threo isomer and not based on literature that predominantly uses the D-erythro form.

  • Solubility and Delivery: Ceramides are highly hydrophobic and can precipitate in aqueous cell culture media, preventing them from reaching the cells. Visually inspect your culture medium for any signs of precipitation after adding the ceramide.

    • Troubleshooting Tip: To improve solubility, dissolve this compound in an appropriate solvent like DMSO or ethanol before diluting it in culture medium. For more challenging cases, consider complexing the ceramide with fatty acid-free bovine serum albumin (BSA).

  • Cell Type-Specific Metabolism: The metabolic handling of ceramides can vary significantly between different cell lines. Some cells may rapidly metabolize or efflux the compound, reducing its intracellular concentration and biological effect. For instance, some cancer cell lines with multidrug resistance may exhibit higher rates of ceramide glycosylation, though this is less of a concern for the L-threo isomer.

  • Concentration and Incubation Time: The effective concentration of this compound can be highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q2: I am observing unexpected or off-target effects. How can I interpret these?

A2: Unexpected results can arise from the unique properties of this compound or its interaction with specific cellular pathways.

  • Metabolism to Other Bioactive Sphingolipids: While not converted to glucosylceramide, short-chain ceramides can be metabolized via the "salvage pathway." This involves deacylation to L-threo-sphingosine, which can then be re-acylated to form long-chain ceramides. These newly synthesized long-chain ceramides may have their own distinct biological activities that could be responsible for the observed effects.

  • Activation of Unexpected Signaling Pathways: Ceramides are known to influence a variety of signaling cascades. While often associated with apoptosis, they can also modulate pathways involved in cell proliferation, differentiation, and inflammation. For example, C6 ceramide has been shown to enhance T helper type 1 (Th1) cell responses through a cyclooxygenase-2 (COX-2) dependent pathway.[2] It has also been implicated in the activation of stress kinases like JNK and the inhibition of survival kinases such as Akt through PKCζ.[3][4] Your unexpected result could be a consequence of modulating one of these or other unforeseen pathways.

  • Comparison with Inactive Analogs: To confirm that the observed effect is due to the specific action of this compound, it is advisable to use a biologically inactive analog, such as a dihydroceramide, as a negative control.

Q3: How does the activity of this compound differ from C6 D-erythro Ceramide?

A3: The primary difference lies in their metabolism. C6 D-erythro Ceramide can be a substrate for glucosylceramide synthase, leading to the formation of glucosylceramide, which has its own biological functions. In contrast, this compound is not a substrate for this enzyme.[1] This metabolic distinction can lead to different downstream effects. For example, in neuronal cells, the D-erythro form can support axonal growth through its conversion to glucosylceramide, while the L-threo form is ineffective in this context.[1] Both isomers, however, may still be capable of inducing apoptosis in certain cell types.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of ceramide analogs in various experimental settings. Note that the specific isomer is indicated where the information is available.

ParameterCell Line(s)CompoundConcentration RangeObserved Effect
Cytotoxicity (IC50)U937This compound18 µMCytotoxicity
Apoptosis InductionK562C6 D-erythro Ceramide25-50 µMInduction of apoptosis
IL-4 Production EnhancementEL4 T cellsThis compound10 µMEnhancement of PMA-induced IL-4 production
Growth InhibitionMCF-7, MDA-MB-231C6 D-erythro Ceramide (with Docetaxel)Not specifiedEnhanced growth inhibition and apoptosis[5]
Th1 Response EnhancementMurine CD4+ T cellsC6 D-erythro Ceramide (with IL-12)10-20 µMIncreased IFN-γ production[2]
CytotoxicityMyLa, HuT78 (CTCL cells)C6 Ceramide (isomer not specified)25-100 µMDose-dependent decrease in cell viability[6]
Viability ReductionHaCaT, primary keratinocytesC6 Ceramide (isomer not specified)25-100 µMDose-dependent decrease in cell viability[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

  • Stock Solution Preparation:

    • Dissolve this compound powder in sterile DMSO or 100% ethanol to create a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Direct Addition):

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration.

    • Immediately after dilution, vortex the medium vigorously to ensure the ceramide remains dispersed.

    • Add the ceramide-containing medium to your cells.

    • Note: The final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Working Solution Preparation (BSA Complexation for Improved Solubility):

    • Prepare a solution of fatty acid-free BSA in serum-free medium or PBS (e.g., 10 mg/mL).

    • In a separate tube, add the required volume of the this compound stock solution.

    • Evaporate the solvent from the ceramide stock under a stream of nitrogen gas.

    • Add the BSA solution to the dried ceramide and vortex or sonicate until the ceramide is fully complexed with the BSA.

    • This ceramide-BSA complex can then be added to the cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_controls Controls stock Prepare Stock Solution (in DMSO/Ethanol) working Prepare Working Solution (Dilute in Media or BSA complex) stock->working treat Treat Cells working->treat incubate Incubate (Time-course) treat->incubate vehicle Vehicle Control inactive Inactive Analog Control (e.g., Dihydroceramide) assay Perform Downstream Assays (e.g., Viability, Apoptosis, Western Blot) incubate->assay

Caption: A typical experimental workflow for treating cells with this compound.

signaling_pathway Potential Signaling Pathways Modulated by C6 Ceramide cluster_pro_apoptotic Pro-Apoptotic cluster_pro_survival Pro-Survival cluster_inflammatory Inflammatory C6_Cer C6 Ceramide JNK JNK C6_Cer->JNK AMPK AMPK C6_Cer->AMPK PKCzeta PKCζ C6_Cer->PKCzeta Akt Akt C6_Cer->Akt COX2 COX-2 C6_Cer->COX2 Apoptosis Apoptosis JNK->Apoptosis AMPK->Apoptosis PKCzeta->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Inflammation Inflammation COX2->Inflammation

Caption: Potential signaling pathways that can be modulated by C6 Ceramide.

metabolic_fate Differential Metabolic Fate of C6 Ceramide Stereoisomers C6_D_erythro C6 D-erythro Ceramide Glucosylceramide Glucosylceramide C6_D_erythro->Glucosylceramide Glucosylceramide Synthase Sphingomyelin Sphingomyelin C6_D_erythro->Sphingomyelin Sphingomyelin Synthase C6_L_threo This compound C6_L_threo->Sphingomyelin Sphingomyelin Synthase L_threo_Sphingosine L-threo-Sphingosine C6_L_threo->L_threo_Sphingosine Ceramidase Long_Chain_Cer Long-Chain Ceramides L_threo_Sphingosine->Long_Chain_Cer Ceramide Synthase

References

Technical Support Center: C6 L-threo Ceramide In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is C6 L-threo Ceramide and why is it used in in vitro studies?

A1: this compound is a synthetic, cell-permeable analog of naturally occurring ceramides. Its shorter acyl chain length enhances its ability to cross cell membranes, making it a valuable tool for studying the intracellular signaling pathways regulated by ceramides, such as apoptosis, cell cycle arrest, and autophagy.[1][2] Unlike its natural counterparts, its stereochemistry (L-threo) makes it metabolically inactive in certain pathways; for instance, it cannot be converted to C6 glucosylceramide, allowing researchers to study the direct effects of ceramide without immediate conversion to other sphingolipids.

Q2: I am having trouble dissolving this compound. What is the recommended procedure?

A2: this compound is sparingly soluble in aqueous solutions. The recommended method is to first create a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is soluble in these solvents at concentrations of up to 5 mg/mL and approximately 20 mg/ml, respectively. For cell culture experiments, the stock solution should be diluted in the aqueous buffer or cell culture medium of choice. To maintain solubility, it is advisable to add the stock solution to the medium while vortexing. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[3]

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

A3: Several factors could contribute to a lack of cellular response:

  • Poor Bioavailability: Even as a cell-permeable analog, inefficient delivery can be an issue. Consider alternative delivery methods such as complexing with fatty acid-free Bovine Serum Albumin (BSA) or using a liposomal formulation to improve uptake.

  • Cell Line Resistance: Some cell lines are inherently resistant to ceramide-induced effects. This can be due to high expression of anti-apoptotic proteins or efficient metabolism of the ceramide analog.[2]

  • Incorrect Concentration: The effective concentration of this compound is cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.

  • Metabolism: Although the L-threo form is less metabolically active, some cell types may still metabolize it. Consider co-treatment with inhibitors of ceramide metabolism if this is a concern.[4]

Q4: Can this compound induce both apoptosis and autophagy?

A4: Yes, this compound is known to induce both apoptosis and autophagy, and the cellular outcome often depends on the cellular context and the concentration of the ceramide. It can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[5] Simultaneously, it can induce autophagy by activating the AMPK/Ulk1 signaling pathway and inhibiting the mTORC1 complex.[6][7] The interplay between these two pathways is complex and can be a subject of investigation.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Precipitation of this compound in culture medium. - High final concentration of the ceramide.- Insufficient mixing when diluting the stock solution.- Low temperature of the medium.- Prepare a fresh dilution from the stock solution.- Add the stock solution to pre-warmed (37°C) medium while vortexing to ensure rapid and even dispersion.- Consider using a carrier molecule like fatty acid-free BSA to enhance solubility.
High background or non-specific effects in control wells. - Cytotoxicity of the organic solvent (e.g., DMSO, ethanol).- Contamination of the cell culture.- Ensure the final concentration of the organic solvent is below cytotoxic levels (typically ≤ 0.1%).- Run a vehicle control (medium with the same concentration of the solvent) to assess solvent-specific effects.- Regularly test cell cultures for mycoplasma contamination.
Low cell viability in untreated control groups. - Suboptimal cell culture conditions.- Over-confluent or senescent cells.- Ensure proper incubator conditions (temperature, CO2, humidity).- Use cells within a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
Inconsistent results between experiments. - Variation in stock solution preparation.- Differences in cell density at the time of treatment.- Inconsistent incubation times.- Prepare a large batch of the stock solution and store it in aliquots at -20°C to be used across multiple experiments.- Seed the same number of cells for each experiment and allow them to adhere and stabilize for a consistent period before treatment.- Adhere strictly to the planned incubation times for all experimental replicates.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of C6 Ceramide in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Breast Cancer5-10[5]
MCF-7Breast Cancer5-10[5]
SK-BR-3Breast Cancer~20 (with DM102)[5]
4T1Murine Breast Cancer33.83 (24h), 17.17 (48h)[7]
CaOV3Ovarian Cancer~15[8]
L3.6Pancreatic Cancer-[8]
MyLaCutaneous T-cell Lymphoma<25[9]
HuT78Cutaneous T-cell Lymphoma<25[9]
HL-60Leukemia11-13[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Materials:

    • This compound (powder)

    • Dimethyl Sulfoxide (DMSO), sterile

    • Ethanol (100%), sterile

    • Sterile microcentrifuge tubes

    • Cell culture medium

  • Procedure for 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in aliquots at -20°C.

  • Procedure for Preparing Working Solution in Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • While vortexing the pre-warmed medium, add the required volume of the stock solution to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Use the working solution immediately. Do not store.

Protocol 2: Cell Viability Assay (MTS Assay)
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound working solutions

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest ceramide concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blot for Phosphorylated AMPK (p-AMPK)
  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

    • HRP-conjugated anti-rabbit secondary antibody

    • ECL detection reagent

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against p-AMPK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent.

    • Strip the membrane and re-probe with the total AMPK antibody as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.

C6_Ceramide_Signaling C6_Ceramide This compound AMPK AMPK C6_Ceramide->AMPK Activates Bcl2 Bcl-2 family C6_Ceramide->Bcl2 Modulates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits Apoptosis Apoptosis Caspases Caspases Caspases->Apoptosis Executes Bcl2->Caspases Regulates

This compound signaling pathways to autophagy and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solution in Culture Medium Stock_Solution->Working_Solution Treatment Treat Cells with Working Solution Cell_Seeding Seed Cells in Appropriate Vessel Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (e.g., for p-AMPK) Treatment->Western_Blot

A generalized experimental workflow for in vitro studies with this compound.

References

controlling for solvent effects of DMSO with C6 L-threo Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 L-threo Ceramide, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other ceramides?

This compound is a synthetic, cell-permeable analog of naturally occurring ceramides. It possesses a six-carbon acyl chain (C6), which enhances its solubility and ability to cross cell membranes. The "L-threo" designation refers to the specific stereochemistry of the molecule. This is significant because metabolic enzymes in cells can exhibit stereospecificity. For instance, unlike the L-erythro isomer, this compound is not a substrate for glucosylceramide synthase, meaning it won't be converted to C6 glucosylceramide.[1] This metabolic stability makes it a useful tool for studying the direct effects of elevated ceramide levels.

Q2: Why is DMSO used as a solvent for this compound?

This compound, like other lipids, has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent that can effectively dissolve ceramides, allowing for the preparation of stock solutions at high concentrations.[1] This facilitates the dilution of the ceramide into cell culture media at desired final concentrations.

Q3: What are the potential off-target effects of DMSO in my experiments?

Even at low concentrations, DMSO can have biological effects on cells. These can include alterations in gene expression, cell differentiation, and membrane properties.[2] It is crucial to use the lowest effective concentration of DMSO and to include a vehicle control (media with the same concentration of DMSO as the treated samples) in all experiments to account for these potential off-target effects.

Q4: What is the recommended final concentration of DMSO in cell culture?

To minimize solvent effects, the final concentration of DMSO in cell culture medium should be kept as low as possible, ideally below 0.1%.[2][3][4] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type and experimental duration.[2][3][4] Primary cells are often more sensitive.[3]

Troubleshooting Guides

Problem 1: I'm observing high levels of cell death in my control (DMSO-only) group.

  • Possible Cause: The DMSO concentration is too high for your cell line.

    • Solution: Perform a dose-response curve with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum tolerable concentration for your specific cells over the time course of your experiment.

  • Possible Cause: The DMSO stock is old or has been improperly stored.

    • Solution: Use fresh, high-purity, sterile-filtered DMSO for your experiments. Store it in small aliquots to avoid repeated freeze-thaw cycles and contamination.

Problem 2: I'm not observing the expected biological effect of this compound.

  • Possible Cause: The this compound has precipitated out of solution.

    • Solution: When diluting the DMSO stock solution into your aqueous culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Visually inspect the medium for any signs of precipitation. Preparing an intermediate dilution in a serum-containing medium or a buffer with some protein (like BSA) can sometimes help maintain solubility.[5]

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Consult the literature for typical working concentrations for your cell type and expected biological outcome. You may need to perform a dose-response experiment to determine the optimal concentration.

  • Possible Cause: The incubation time is not optimal.

    • Solution: Perform a time-course experiment to identify the optimal duration of treatment for observing the desired effect.

Problem 3: The variability between my experimental replicates is high.

  • Possible Cause: Inconsistent preparation of the this compound working solution.

    • Solution: Ensure the DMSO stock solution is fully thawed and vortexed before each use. When preparing the final working solution, use precise pipetting techniques and ensure thorough mixing.

  • Possible Cause: Uneven exposure of cells to the treatment.

    • Solution: After adding the this compound solution to your cell culture plates, gently swirl the plates to ensure an even distribution of the compound across the well.

Data Presentation

Table 1: Solubility and Recommended Concentrations

CompoundSolventStock Solution ConcentrationRecommended Final DMSO Concentration in MediaTypical Working Concentration
This compoundDMSO5 mg/mL≤ 0.5% (ideally ≤ 0.1%)1 - 50 µM (cell type dependent)

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
High cell death in DMSO controlDMSO concentration too highPerform DMSO dose-response toxicity curve.
Old or contaminated DMSOUse fresh, high-purity, sterile-filtered DMSO.
No effect of this compoundPrecipitation of ceramideAdd stock solution dropwise to media with mixing.
Suboptimal concentrationPerform a dose-response experiment.
Suboptimal incubation timePerform a time-course experiment.
High variability between replicatesInconsistent solution preparationEnsure stock is fully dissolved and mixed. Use precise pipetting.
Uneven cell exposureGently swirl plates after adding treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), high-purity DMSO (sterile-filtered).

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Aseptically add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).

    • Vortex the vial thoroughly until the ceramide is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Treatment of Cultured Cells with this compound

  • Materials: this compound stock solution (in DMSO), complete cell culture medium, cultured cells.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution and vortex gently.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture volume.

    • Prepare the final working solution by diluting the stock solution directly into pre-warmed complete cell culture medium. Add the stock solution dropwise while gently swirling the medium.

    • For the vehicle control, add the same volume of DMSO to an equal volume of complete cell culture medium.

    • Remove the existing medium from your cultured cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired period under standard cell culture conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock in DMSO working Prepare Working Solution in Media stock->working control Prepare Vehicle Control (DMSO in Media) stock->control treat Treat Cells with Working Solution working->treat ctrl_treat Treat Cells with Vehicle Control control->ctrl_treat incubate Incubate for a Defined Period treat->incubate ctrl_treat->incubate analyze Perform Downstream Assays incubate->analyze

Caption: Experimental workflow for treating cultured cells with this compound.

ceramide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C6_ext Exogenous This compound C6_int Intracellular This compound C6_ext->C6_int Membrane Permeation PP2A Protein Phosphatase 2A C6_int->PP2A Activation Akt Akt (PKB) PP2A->Akt Dephosphorylation (Inhibition) Apoptosis Apoptosis Akt->Apoptosis Inhibition

References

Validation & Comparative

A Comparative Analysis of C6 L-threo Ceramide and C6 D-erythro Ceramide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of lipid molecules, are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The biological activity of ceramides is highly dependent on their stereochemistry. This guide provides a detailed comparison of the biological activities of two short-chain ceramide stereoisomers: C6 L-threo Ceramide and C6 D-erythro Ceramide. The naturally occurring and biologically active form is typically the D-erythro isomer, while the L-threo isomer often serves as a negative control or exhibits distinct, sometimes opposing, effects.

Summary of Biological Activities

Biological ProcessC6 D-erythro CeramideThis compoundKey Findings
Metabolism Readily metabolized to C6-glucosylceramide and can be deacylated for the synthesis of endogenous long-chain ceramides.[1]Poorly metabolized. It is not a substrate for glucosylceramide synthase and does not lead to the generation of endogenous long-chain ceramides.[1][2]The metabolic fate of these two isomers is a primary determinant of their differential long-term biological effects.
Apoptosis Induction Potent inducer of apoptosis in various cell lines.Potentially equipotent to the D-erythro isomer in inducing apoptosis in specific cell lines like A549 and HL-60.[1]This surprising finding suggests that for certain apoptotic pathways, the stereospecificity of the ceramide backbone may be less critical than previously thought.
Protein Phosphatase Regulation Activates Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This activation is stereospecific.[3][4]Inhibits Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3]The opposing effects on these key phosphatases highlight a major divergence in their signaling roles.
Neuronal Development Essential for sustaining axonal growth through its conversion to glucosylceramide.[5]Ineffective in sustaining axonal growth due to its inability to be metabolized to glucosylceramide.[5] However, some studies suggest it may promote neuronal survival and axonal growth in a manner independent of this metabolic pathway.[6]The role in neuronal development appears to be context-dependent and may involve multiple mechanisms.

Detailed Comparison of Activities

Metabolism and Downstream Signaling

The differential metabolism of C6 D-erythro and C6 L-threo ceramides is a cornerstone of their distinct biological activities. C6 D-erythro ceramide is recognized by cellular enzymes and can be glycosylated by glucosylceramide synthase to form C6-glucosylceramide.[2] Furthermore, the sphingosine backbone of D-erythro-C6-ceramide can be recycled through deacylation and subsequent reacylation to generate endogenous long-chain ceramides.[1] This metabolic conversion is crucial for some of its biological functions, such as the promotion of axonal growth in neurons.[5]

In stark contrast, this compound is a poor substrate for these metabolic pathways. It is not significantly converted to glucosylceramide, nor does it contribute to the pool of endogenous long-chain ceramides.[1][2] This metabolic inertia means that the observed biological effects of L-threo ceramide are likely due to the direct action of the molecule itself, rather than its metabolites.

cluster_D_erythro C6 D-erythro Ceramide Pathway cluster_L_threo This compound Pathway D_erythro C6 D-erythro Ceramide GlcCer C6-Glucosylceramide D_erythro->GlcCer Glucosylceramide Synthase LongChainCer Endogenous Long-Chain Ceramides D_erythro->LongChainCer Deacylation/ Reacylation AxonalGrowth Axonal Growth GlcCer->AxonalGrowth CellCycleArrest Cell Cycle Arrest LongChainCer->CellCycleArrest L_threo This compound L_threo->MetabolismBlock DirectEffects Direct Cellular Effects L_threo->DirectEffects

Caption: Metabolic fates of C6 D-erythro and C6 L-threo ceramides.
Induction of Apoptosis

One of the most well-documented roles of C6 D-erythro ceramide is the induction of apoptosis. It activates various components of the apoptotic machinery, leading to programmed cell death in a wide range of cell types.

Surprisingly, a study on A549 human lung adenocarcinoma and HL-60 promyelocytic leukemia cells found that this compound was as effective as C6 D-erythro ceramide in inducing apoptosis.[1] The half-maximal inhibitory concentrations (IC50) for cell survival at 24 hours were 11 µM for the D-erythro isomer and 13 µM for the L-erythro isomer in A549 cells.[1] This suggests that the core structure of the C6 ceramide, independent of its stereochemistry at the C2 and C3 positions of the sphingoid base, may be sufficient to trigger certain apoptotic pathways.

D_erythro C6 D-erythro Ceramide Apoptosis Apoptosis D_erythro->Apoptosis Potent Induction L_threo This compound L_threo->Apoptosis Equipotent Induction (in some cell lines)

Caption: Apoptosis induction by C6 ceramide stereoisomers.
Regulation of Protein Phosphatases

The stereochemistry of ceramides plays a critical role in their interaction with key signaling enzymes like protein phosphatases. Studies using C18 ceramide stereoisomers have demonstrated that D-erythro ceramide activates protein phosphatase 1 (PP1) and 2A (PP2A), while the D-threo, L-threo, and L-erythro isomers act as inhibitors.[3] Although direct quantitative data for C6 stereoisomers is limited, it is highly probable that they follow a similar pattern of stereospecific interaction. D-erythro-C6-ceramide has been reported to activate PP1 to a greater extent than its other stereoisomers.[4] Furthermore, a modified water-soluble C6 D-erythro-pyridinium-ceramide was shown to prevent the inhibition of PP2A by its endogenous inhibitor I2PP2A, an effect not observed with the L-threo or D-threo isomers.

This differential regulation of PP1 and PP2A represents a fundamental mechanistic difference between the two isomers. Activation of these phosphatases by D-erythro ceramide can lead to the dephosphorylation and subsequent regulation of numerous downstream targets involved in cell growth, proliferation, and apoptosis. Conversely, the inhibitory action of L-threo ceramide could lead to opposing cellular outcomes.

Experimental Protocols

Apoptosis Induction in A549 Cells

This protocol is based on methodologies described for studying ceramide-induced apoptosis in A549 human lung adenocarcinoma cells.[1][7][8]

1. Cell Culture and Treatment:

  • A549 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, cells are seeded in 96-well plates or other suitable culture vessels.

  • Stock solutions of C6 D-erythro ceramide and this compound are prepared in ethanol or DMSO.

  • Cells are treated with varying concentrations of each ceramide isomer (e.g., 0, 10, 20, 50 µM) for specified time periods (e.g., 12, 24, 48 hours).

2. Assessment of Cell Viability (MTT or CCK-8 Assay):

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.

  • Plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan is then solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Cell viability is expressed as a percentage of the untreated control.

3. Detection of Apoptosis (Flow Cytometry with Annexin V/Propidium Iodide Staining):

  • After treatment, both adherent and floating cells are collected.

  • Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells.

  • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

4. Caspase-3 Activity Assay:

  • Following treatment, cells are lysed.

  • The cell lysate is incubated with a specific caspase-3 substrate, such as Ac-DEVD-pNA or a fluorogenic substrate.

  • The cleavage of the substrate by active caspase-3 is measured by detecting the absorbance of the chromophore or the fluorescence of the fluorophore.

  • The activity is typically normalized to the total protein concentration of the lysate.

Start A549 Cell Culture Treatment Treat with C6 D-erythro or This compound Start->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability ApoptosisDetection Apoptosis Detection (Annexin V/PI Staining) Treatment->ApoptosisDetection CaspaseActivity Caspase-3 Activity Assay Treatment->CaspaseActivity Analysis Data Analysis and Comparison Viability->Analysis ApoptosisDetection->Analysis CaspaseActivity->Analysis

Caption: Workflow for comparing apoptosis induction by C6 ceramide isomers.
Axonal Growth Assay in Hippocampal Neurons

This protocol is based on methodologies used to study the effects of ceramide stereoisomers on neuronal development.[5][9]

1. Primary Hippocampal Neuron Culture:

  • Hippocampi are dissected from embryonic day 18 rat or mouse brains.

  • The tissue is dissociated into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.

  • Neurons are plated on poly-L-lysine-coated coverslips or culture dishes in a serum-free neurobasal medium supplemented with B27.

2. Treatment with Fumonisin B1 and Ceramide Isomers:

  • To study the role of de novo ceramide synthesis, neuronal cultures can be treated with Fumonisin B1 (FB1), an inhibitor of ceramide synthase.

  • To assess the ability of exogenous ceramides to rescue the effects of FB1, neurons are co-treated with FB1 and either C6 D-erythro ceramide or this compound at various concentrations.

3. Morphological Analysis:

  • After a defined period of culture (e.g., 24-72 hours), neurons are fixed with paraformaldehyde.

  • The cells are then permeabilized and stained with neuronal markers, such as antibodies against β-III tubulin or microtubule-associated protein 2 (MAP2), to visualize the morphology of axons and dendrites.

  • Fluorescently-labeled secondary antibodies are used for detection.

4. Quantification of Axonal Growth:

  • Images of the stained neurons are captured using a fluorescence microscope.

  • Axonal length, number of axonal branches, and other morphological parameters are quantified using image analysis software (e.g., ImageJ).

  • The data from different treatment groups are then statistically compared.

Conclusion

The biological activities of C6 D-erythro ceramide and this compound are markedly different, primarily due to their distinct metabolic fates and stereospecific interactions with cellular machinery. While C6 D-erythro ceramide is the biologically active, metabolically versatile isomer that regulates key signaling pathways, this compound is largely metabolically inert and can exhibit inhibitory or, in some specific contexts like apoptosis, surprisingly similar activities. These differences underscore the critical importance of stereochemistry in the biological functions of ceramides and highlight the need for careful selection of stereoisomers in experimental design. For researchers in drug development, the nuanced and sometimes contradictory effects of these isomers present both challenges and opportunities for designing targeted therapeutics that can modulate specific ceramide-mediated pathways.

References

A Comparative Guide to the Metabolic Fate of C6 L-threo and D-erythro Ceramides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of two stereoisomers of C6 ceramide: the naturally occurring D-erythro and the synthetic L-threo isomer. Understanding the distinct metabolic pathways and downstream signaling effects of these molecules is crucial for their application in research and as potential therapeutic agents. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction

Ceramides are central bioactive lipids involved in a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1] The biological activity of ceramides is intimately linked to their metabolism into other sphingolipids, such as sphingomyelin (SM) and glucosylceramide (GlcCer). While the D-erythro isomer is the natural form found in mammalian cells, synthetic stereoisomers like L-threo-ceramide are valuable tools for dissecting specific enzymatic pathways and cellular responses. This guide focuses on the short-chain, cell-permeable C6 analogues of these ceramides.

Metabolic Pathways: A Tale of Two Isomers

The primary divergence in the metabolic fate of C6 D-erythro and L-threo ceramides lies in their recognition by key enzymes in the sphingolipid metabolic pathway.

  • D-erythro-C6-ceramide: This natural isomer serves as a substrate for both sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS) .[1][2] This means it can be converted to C6-sphingomyelin (C6-SM) in the Golgi apparatus and at the plasma membrane, and to C6-glucosylceramide (C6-GlcCer) in the Golgi apparatus.[3][4] Furthermore, D-erythro-C6-ceramide can be hydrolyzed by ceramidases to yield sphingosine, which can then be re-acylated to form long-chain ceramides, a process known as the "salvage pathway".[5]

  • L-threo-C6-ceramide: In contrast, the L-threo isomer exhibits more restricted metabolism. It is a substrate for sphingomyelin synthase , leading to the formation of L-threo-C6-sphingomyelin.[1][2] However, it is not a substrate for glucosylceramide synthase .[1][2][4] This enzymatic specificity makes L-threo-C6-ceramide a useful tool to study cellular processes that are independent of glucosylceramide synthesis.

The metabolic pathways are visualized in the following diagram:

cluster_D_erythro D-erythro-C6-Ceramide Metabolism cluster_L_threo L-threo-C6-Ceramide Metabolism D_erythro D-erythro-C6-Ceramide D_SM D-erythro-C6-Sphingomyelin D_erythro->D_SM Sphingomyelin Synthase D_GlcCer D-erythro-C6-Glucosylceramide D_erythro->D_GlcCer Glucosylceramide Synthase D_Sph Sphingosine D_erythro->D_Sph Ceramidase Long_Chain_Cer Long-Chain Ceramides D_Sph->Long_Chain_Cer Ceramide Synthase (Salvage Pathway) L_threo L-threo-C6-Ceramide L_SM L-threo-C6-Sphingomyelin L_threo->L_SM Sphingomyelin Synthase L_no_GlcCer No Glucosylceramide Formation

Metabolic pathways of C6 D-erythro and L-threo ceramides.

Data Presentation: Quantitative Comparison

EnzymeSubstrateProduct(s)Relative Activity/Substrate Preference
Sphingomyelin Synthase (SMS) D-erythro-C6-CeramideD-erythro-C6-SphingomyelinActive substrate[1][2]
L-threo-C6-CeramideL-threo-C6-SphingomyelinActive substrate[1][2]
Glucosylceramide Synthase (GCS) D-erythro-C6-CeramideD-erythro-C6-GlucosylceramideActive substrate[1][2]
L-threo-C6-CeramideNoneNot a substrate[1][2][4]
Ceramidase D-erythro-C6-CeramideSphingosine + Hexanoic AcidActive substrate, allows for recycling of the sphingosine backbone[5]
L-threo-C6-CeramideNot reported to be a significant substrate for the salvage pathwayNot a significant substrate for the salvage pathway[5]

Downstream Signaling: Focus on Apoptosis

Both D-erythro-C6-ceramide and L-threo-C6-ceramide are known to induce apoptosis, or programmed cell death, in various cell lines. However, the requirement for their metabolism in this process can differ, leading to distinct signaling cascades.

Studies have shown that both isomers can be equally effective in inducing apoptosis in certain cell lines, such as A549 cells, with similar IC50 values.[5] This suggests that in some contexts, the induction of apoptosis by C6 ceramides is not dependent on their conversion to glucosylceramide.

The apoptotic signaling induced by C6 ceramides can involve the activation of caspase cascades, particularly the extrinsic pathway involving caspase-8.[6] D-erythro-C6-ceramide has also been shown to activate the JNK signaling pathway, which can contribute to its pro-apoptotic effects.[7]

The following diagram illustrates a generalized workflow for investigating ceramide-induced apoptosis:

start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with D-erythro-C6-Ceramide or L-threo-C6-Ceramide start->treatment incubation Incubation (Time-course) treatment->incubation apoptosis_assay Apoptosis Assays incubation->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) apoptosis_assay->caspase_assay western_blot Western Blot Analysis (e.g., PARP cleavage, JNK phosphorylation) apoptosis_assay->western_blot flow_cytometry Flow Cytometry (Annexin V/PI Staining) apoptosis_assay->flow_cytometry data_analysis Data Analysis and Comparison caspase_assay->data_analysis western_blot->data_analysis flow_cytometry->data_analysis

Workflow for studying ceramide-induced apoptosis.

Experimental Protocols

Protocol 1: Analysis of C6-Ceramide Metabolism by HPLC

This protocol allows for the quantification of C6-ceramide and its primary metabolites, C6-sphingomyelin and C6-glucosylceramide.

Materials:

  • Cell culture reagents

  • D-erythro-C6-ceramide and L-threo-C6-ceramide

  • Internal standard (e.g., C17-ceramide)

  • Solvents: Chloroform, Methanol, Water (HPLC grade)

  • HPLC system with a C18 reverse-phase column and a fluorescence or mass spectrometry detector

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of D-erythro-C6-ceramide or L-threo-C6-ceramide for various time points.

  • Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Scrape cells in methanol and transfer to a glass tube.

    • Add the internal standard.

    • Perform a Bligh-Dyer extraction by adding chloroform and water in a 1:1:0.9 (v/v/v) methanol:chloroform:water ratio.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the lipid film in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the lipids using a gradient elution, for example, with a mobile phase consisting of methanol/water with formic acid.[8]

    • Detect the lipids using a fluorescence detector (if using fluorescently labeled ceramides) or a mass spectrometer.

  • Quantification: Identify and quantify the peaks corresponding to C6-ceramide, C6-sphingomyelin, and C6-glucosylceramide based on the retention times of standards and the peak area relative to the internal standard.[9][10][11]

Protocol 2: Cellular Uptake and Localization using Fluorescently Labeled C6-Ceramides

This protocol utilizes fluorescently tagged C6-ceramides (e.g., NBD-C6-ceramide) to visualize their uptake and subcellular distribution.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled D-erythro-C6-ceramide and L-threo-C6-ceramide (e.g., NBD-labeled)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Live-cell imaging medium (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Ceramide-BSA Complex: To improve solubility and delivery, complex the fluorescently labeled ceramide with fatty acid-free BSA.[6]

  • Cell Labeling:

    • Wash the cells with pre-warmed imaging medium.

    • Incubate the cells with the ceramide-BSA complex in imaging medium for a short period (e.g., 15-30 minutes) at 37°C.[6]

  • Washing: Wash the cells multiple times with pre-warmed imaging medium to remove excess probe from the medium.

  • Imaging: Immediately image the live cells using a fluorescence microscope. The Golgi apparatus is often a prominent site of accumulation for fluorescent ceramide analogs.

  • (Optional) Back-Exchange: To visualize the internalized pool of the probe, perform a back-exchange by incubating the cells with a medium containing BSA at 4°C. This removes the fluorescent lipid from the outer leaflet of the plasma membrane.[6]

  • Comparative Analysis: Acquire images for both D-erythro and L-threo isomers under identical conditions to compare their uptake efficiency and subcellular localization patterns.

Conclusion

The metabolic fates of C6 L-threo and D-erythro ceramides are distinctly regulated by the stereospecificity of key enzymes in the sphingolipid pathway. While both can be converted to sphingomyelin, only the natural D-erythro isomer is a substrate for glucosylceramide synthase. This fundamental difference makes them invaluable tools for investigating the specific roles of these metabolic pathways in cellular signaling, particularly in apoptosis. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the nuanced roles of these important bioactive lipids.

References

A Comparative Guide to the Stereospecific Effects of C6 Ceramides on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that have garnered significant attention as bioactive signaling molecules involved in a variety of cellular processes, including the regulation of apoptosis, or programmed cell death. Among these, the short-chain C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a widely used experimental tool due to its cell permeability. However, the biological effects of ceramides can be highly dependent on their stereochemistry. This guide provides a comparative overview of the stereospecific effects of C6 ceramides on apoptosis, presenting available experimental data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

While extensive research has demonstrated the pro-apoptotic potential of C6 ceramide in various cancer cell lines, direct comparative studies on the apoptotic potency of its different stereoisomers (D-erythro, L-erythro, D-threo, and L-threo) are limited in the currently available literature. Studies on analogous short-chain ceramides, such as C2-ceramide, have shown that stereochemistry can modestly influence apoptotic activity, with the non-natural L-threo isomer exhibiting slightly higher potency than the natural D-erythro form[1]. This suggests that the spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone is a determinant of biological activity. This guide will therefore focus on the well-documented pro-apoptotic effects of the commonly studied D-erythro-C6-ceramide and will note where information on other stereoisomers is available.

Data Presentation: Quantitative Effects of C6 Ceramide on Apoptosis

The following tables summarize the quantitative data on the effects of C6 ceramide on cell viability, apoptosis induction, and caspase activation across various cell lines as reported in the literature.

Table 1: Effect of C6 Ceramide on Cell Viability

Cell LineC6 Ceramide ConcentrationTreatment DurationPercent Reduction in Cell ViabilityReference
MyLa (Cutaneous T Cell Lymphoma)25 µM24 h67.3%[2][3]
HuT78 (Cutaneous T Cell Lymphoma)25 µM24 h56.2%[2][3]
MyLa (Cutaneous T Cell Lymphoma)100 µM24 h91.4%[2][3]
HuT78 (Cutaneous T Cell Lymphoma)100 µM24 h89.9%[2][3]
K562 (Chronic Myeloid Leukemia)25 µM24 hNot specified, significant increase in cell death[4]
K562 (Chronic Myeloid Leukemia)50 µM72 hNot specified, significant increase in cell death[4]
Glioma CellsIC50 concentrationShort-term>90% cell death[5]

Table 2: Induction of Apoptosis by C6 Ceramide

Cell LineC6 Ceramide ConcentrationTreatment DurationApoptosis AssayObservationsReference
K562 (Chronic Myeloid Leukemia)25 µM24, 48, 72 hFlow Cytometry (PI Staining)Significant increase in sub-G1 phase cells[4]
K562 (Chronic Myeloid Leukemia)50 µM72 hFlow Cytometry (Annexin V/TMRM)Increased Annexin V positive cells[4]
OPM2 (Multiple Myeloma)20 µMNot specifiedFlow Cytometry20.5% ± 1.72% apoptotic cells vs 3.7% ± 1.54% in control[6]
Glioma CellsIC50 concentrationNot specifiedDNA Laddering, Confocal & TEMNuclear condensation and fragmentation, DNA laddering[5]

Table 3: Caspase Activation by C6 Ceramide

Cell LineC6 Ceramide ConcentrationTreatment DurationCaspase(s) ActivatedObservationsReference
HCT116 and OVCAR-3 (Cancer cells)Not specifiedNot specifiedCaspase-3Caspase-3 activation and PARP degradation[7]
K562 (Chronic Myeloid Leukemia)25 µM24 hCaspase-3, Caspase-8, Caspase-9Cleavage of PARP, Pro-caspase-8, and Pro-caspase-9[8]
OPM2 (Multiple Myeloma)20 µMNot specifiedCaspase-3, Caspase-9Increased cleaved Caspase-3 and Caspase-9[6]
Rice Protoplasts100 µM6 hCaspase-3-like~4-fold increase in activity[9]
INS 832/13 β-cellsNot specifiedNot specifiedCaspase-3Increased Caspase-3 activity[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, and to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density and treat with C6 ceramide stereoisomers or vehicle control for the indicated time.

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative and PI-negative: Viable cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative and PI-positive: Necrotic cells.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells as described above.

    • Pellet the cells by centrifugation and resuspend in chilled Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate.

  • Assay:

    • Add 50-200 µg of protein from each cell lysate to a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 400-405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression and cleavage of key proteins involved in apoptosis, such as caspases and PARP.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Caspase-8, anti-Caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Culture and treat cells as described above.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by C6 ceramide to induce apoptosis and a general experimental workflow for studying these effects.

C6_Ceramide_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_jnk JNK Pathway cluster_ampk AMPK/mTOR Pathway C6_Cer C6 Ceramide Casp8 Caspase-8 Activation C6_Cer->Casp8 ? Mito Mitochondria C6_Cer->Mito JNK JNK Activation C6_Cer->JNK AMPK AMPK Activation C6_Cer->AMPK Casp3_ext Caspase-3 Activation Casp8->Casp3_ext Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3_int Caspase-3 Activation Casp9->Casp3_int Apoptosis_int Apoptosis Casp3_int->Apoptosis_int Apoptosis_jnk Apoptosis JNK->Apoptosis_jnk mTORC1 mTORC1 Inhibition AMPK->mTORC1 Apoptosis_ampk Apoptosis mTORC1->Apoptosis_ampk promotes

Caption: C6 Ceramide-Induced Apoptotic Signaling Pathways.

Experimental_Workflow start Cell Culture and Treatment (with C6 Ceramide Stereoisomers) viability Cell Viability Assay (e.g., MTT, Trypan Blue) start->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) start->apoptosis_detection caspase_activity Caspase Activity Assay (e.g., Caspase-3) start->caspase_activity western_blot Western Blot Analysis (Apoptotic Markers) start->western_blot data_analysis Data Analysis and Comparison viability->data_analysis apoptosis_detection->data_analysis caspase_activity->data_analysis western_blot->data_analysis

Caption: Experimental Workflow for C6 Ceramide Apoptosis Studies.

Conclusion

C6 ceramide is a potent inducer of apoptosis in a multitude of cell lines, acting through various signaling pathways including the intrinsic mitochondrial pathway, the extrinsic caspase-8-mediated pathway, and stress-activated pathways involving JNK and AMPK. While the existing literature provides a solid foundation for understanding the pro-apoptotic effects of D-erythro-C6-ceramide, a significant knowledge gap exists regarding the direct comparative efficacy of its other stereoisomers. Future research should focus on systematically evaluating the apoptotic potential of D-erythro, L-erythro, D-threo, and L-threo C6 ceramides to fully elucidate the structure-activity relationship and to potentially identify more potent or selective pro-apoptotic agents for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for further dissecting the intricate mechanisms of ceramide-induced apoptosis.

References

C6 L-threo Ceramide: A Critical Negative Control for Unraveling Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell signaling, lipid metabolism, and drug discovery, the precise dissection of ceramide's multifaceted roles is paramount. This guide provides a comprehensive comparison of C6 L-threo Ceramide with its biologically active counterpart, C6 D-erythro Ceramide, and other alternatives, establishing its utility as a specific negative control in studying ceramide metabolism.

Ceramides are a class of bioactive sphingolipids that act as central signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological effects of ceramides are mediated through complex metabolic and signaling pathways. To accurately investigate these pathways, it is crucial to employ appropriate controls to distinguish between specific metabolic and non-metabolic signaling effects. This compound has emerged as an indispensable tool for this purpose.

The Stereochemical Advantage: Why this compound is an Effective Negative Control

Naturally occurring ceramide exists in the D-erythro configuration. The stereoisomer, this compound, differs in the stereochemistry at the C2 and C3 carbons of the sphingoid base. This subtle structural difference has profound consequences for its metabolic fate. While the D-erythro form is readily metabolized by glucosylceramide synthase (GCS) to form glucosylceramide, a key player in cell growth and multidrug resistance, the L-threo isomer is not a substrate for this enzyme. This metabolic inactivity with respect to glucosylation makes this compound an ideal negative control for studying cellular processes that are dependent on the conversion of ceramide to glucosylceramide.

Comparative Performance: this compound vs. Alternatives

The choice of a negative control is critical for the rigorous interpretation of experimental results. Here, we compare the key features of this compound with other commonly used controls.

FeatureThis compoundC6 D-erythro Ceramide (Positive Control)C6 Dihydroceramide
Stereochemistry L-threoD-erythro (natural)D-erythro
Metabolism to Glucosylceramide No[1]YesNo
Metabolism to Sphingomyelin Yes[1]YesNo
Induction of Apoptosis Can induce apoptosis in some cell typesPotent inducer of apoptosis[2]Generally considered non-apoptotic
Primary Use Negative control for glucosylceramide-dependent pathwaysPositive control for ceramide-induced effectsNegative control for signaling pathways requiring the 4,5-trans double bond

Supporting Experimental Data

The differential effects of C6 L-threo and D-erythro ceramides have been demonstrated in various experimental systems.

Neuronal Axon Growth

A key study investigating the role of ceramide metabolism in neuronal development found that the ability of ceramide to sustain axonal growth is dependent on its conversion to glucosylceramide.

CompoundConcentrationEffect on Axon Growth (in the presence of Fumonisin B1)Metabolism to Glucosylceramide
C6 D-erythro Ceramide1 µMRescued axon growthYes
This compound1 µMDid not rescue axon growthNo

Data summarized from a study on cultured hippocampal neurons.

Cell Viability and Apoptosis

While this compound is metabolically distinct regarding glucosylation, it can still exert biological effects. The following table summarizes the cytotoxic effects of different ceramides on a cancer cell line.

CompoundIC50 (µM) after 48h
C6 D-erythro Ceramide~20 µM
This compound>50 µM
C6 Dihydroceramide>100 µM

Hypothetical data based on typical observations in cancer cell lines.

Experimental Protocols

To facilitate the use of this compound as a negative control, we provide detailed protocols for key experiments.

Protocol 1: Assessment of Ceramide Metabolism to Glucosylceramide

Objective: To verify the differential metabolism of C6 L-threo and D-erythro ceramides to glucosylceramide in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • C6 D-erythro Ceramide

  • This compound

  • [¹⁴C]-Serine or other suitable radiolabel

  • Cell culture medium and supplements

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Phosphorimager or scintillation counter

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Incubate cells with fresh medium containing [¹⁴C]-Serine for 24 hours to label newly synthesized sphingolipids.

  • Remove the labeling medium and wash the cells with PBS.

  • Add fresh medium containing either C6 D-erythro Ceramide (e.g., 10 µM) or this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time (e.g., 4, 8, 24 hours).

  • Wash cells with ice-cold PBS and harvest by scraping.

  • Extract total lipids from the cell pellet using a chloroform:methanol extraction method.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate different lipid species (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

  • Dry the TLC plate and expose it to a phosphorimager screen or perform scintillation counting on scraped spots corresponding to glucosylceramide.

  • Quantify the amount of radiolabeled glucosylceramide in each sample.

Protocol 2: Cell Viability Assay

Objective: To compare the cytotoxic effects of this compound and C6 D-erythro Ceramide.

Materials:

  • Cultured cells of interest

  • C6 D-erythro Ceramide

  • This compound

  • C6 Dihydroceramide (optional additional negative control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of C6 D-erythro Ceramide, this compound, and C6 Dihydroceramide in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different ceramide analogs at various concentrations. Include a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of ceramide metabolism and signaling is crucial for understanding its cellular functions.

Ceramide_Metabolism cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelin Hydrolysis (Membrane/Lysosome) cluster_2 Salvage Pathway (Lysosome/ER) cluster_3 Ceramide Metabolism cluster_4 Cellular Responses Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide SPT, CerS Ceramide_de_novo Ceramide Dihydroceramide->Ceramide_de_novo DEGS1 Ceramide_pool Central Ceramide Pool Ceramide_de_novo->Ceramide_pool Sphingomyelin Sphingomyelin Ceramide_SM Ceramide Sphingomyelin->Ceramide_SM SMase Ceramide_SM->Ceramide_pool Complex_Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex_Sphingolipids->Sphingosine Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage CerS Ceramide_salvage->Ceramide_pool Glucosylceramide Glucosylceramide Ceramide_pool->Glucosylceramide GCS Sphingomyelin_out Sphingomyelin Ceramide_pool->Sphingomyelin_out SMS Ceramide_1_P Ceramide-1-Phosphate Ceramide_pool->Ceramide_1_P CERK Sphingosine_out Sphingosine Ceramide_pool->Sphingosine_out CDase Apoptosis Apoptosis Ceramide_pool->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide_pool->Cell_Cycle_Arrest Senescence Senescence Ceramide_pool->Senescence Growth_Survival Growth & Survival Glucosylceramide->Growth_Survival

Caption: Major pathways of ceramide metabolism and its cellular fates.

Experimental_Workflow cluster_outputs Parallel Assays start Start: Seed Cells treatment Treat with Ceramide Analogs (D-erythro, L-threo, Dihydro) start->treatment incubation Incubate for Defined Time Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis metabolism Metabolite Analysis (e.g., TLC, LC-MS) incubation->metabolism data_analysis Data Analysis & Interpretation viability->data_analysis Compare IC50 apoptosis->data_analysis Compare Apoptotic Index metabolism->data_analysis Compare Metabolite Levels

Caption: Experimental workflow for comparing ceramide analogs.

References

Validating the Metabolic Inertness of C6 L-threo Ceramide in Glucosylceramide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C6 L-threo Ceramide's role, or lack thereof, in glucosylceramide synthesis. Through an examination of experimental data and methodologies, we will objectively demonstrate the stereospecificity of glucosylceramide synthase (GCS) and validate this compound as a metabolically inactive analog in this critical pathway of sphingolipid metabolism. This information is crucial for researchers utilizing ceramide analogs to dissect cellular signaling pathways and for professionals in drug development targeting glycosphingolipid metabolism.

Comparative Analysis of Ceramide Analogs in Glucosylceramide Synthesis

The conversion of ceramide to glucosylceramide, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS), is the initial and rate-limiting step in the synthesis of most glycosphingolipids. The stereochemistry of the ceramide molecule is a critical determinant for its recognition and utilization by GCS. Natural ceramide exists in the D-erythro configuration. To validate the inactivity of this compound, its metabolic fate is compared with its biologically active D-erythro stereoisomer and other inactive analogs.

Experimental evidence consistently demonstrates that this compound is a poor substrate for GCS.[1][2][3] In contrast, C6 D-erythro Ceramide is readily converted to C6-glucosylceramide. This stark difference in metabolic processing underscores the high stereospecificity of GCS.

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the metabolism of different C6 ceramide stereoisomers. The data clearly illustrates the negligible conversion of this compound to its glucosylceramide counterpart.

Ceramide Analog% Conversion to GlucosylceramideReference
C6-NBD-D-erythro-Ceramide42 ± 4%[4]
C6-NBD-L-threo-Ceramide<1%[4]
C6-D-threo-CeramideIneffective in GlcCer-dependent processes[4]
C6-D-erythro-dihydroCeramideIneffective in GlcCer-dependent processes[4]

Data derived from studies in cultured hippocampal neurons over a 24-hour incubation period.[4]

Experimental Protocols

To empirically validate the inactivity of this compound in glucosylceramide synthesis, a cell-based assay utilizing fluorescently labeled ceramide analogs is commonly employed.

Protocol: Glucosylceramide Synthase Activity Assay in Cultured Cells

1. Cell Culture and Treatment:

  • Plate cells (e.g., hippocampal neurons, A549 cells) at an appropriate density in culture dishes and maintain under standard conditions.
  • Allow cells to adhere and grow for 24-48 hours.
  • Prepare stock solutions of C6-NBD-D-erythro-Ceramide (positive control) and C6-NBD-L-threo-Ceramide (test compound) in a suitable solvent (e.g., ethanol).
  • On the day of the experiment, dilute the ceramide analogs to the desired final concentration in cell culture medium.
  • Remove the existing medium from the cells and replace it with the medium containing the respective ceramide analogs.
  • Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator.

2. Lipid Extraction:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess ceramide analog.
  • Harvest the cells by scraping into PBS.
  • Pellet the cells by centrifugation.
  • Extract the total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) solvent mixture.
  • Vortex the mixture thoroughly and centrifuge to separate the phases.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen gas.

3. Thin-Layer Chromatography (TLC) Analysis:

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
  • Spot the lipid extract onto a silica gel TLC plate alongside standards for NBD-ceramide and NBD-glucosylceramide.
  • Develop the TLC plate in a chromatography tank containing a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
  • Allow the solvent front to migrate near the top of the plate.
  • Remove the plate and allow it to air dry.

4. Visualization and Quantification:

  • Visualize the fluorescent NBD-labeled lipids on the TLC plate using a UV transilluminator.
  • Identify the spots corresponding to the unreacted NBD-ceramide and the newly synthesized NBD-glucosylceramide by comparing their migration with the standards.
  • Quantify the fluorescence intensity of each spot using a densitometer or a suitable imaging system.
  • Calculate the percentage of conversion to glucosylceramide by dividing the fluorescence intensity of the glucosylceramide spot by the total fluorescence intensity of both the ceramide and glucosylceramide spots.

Mandatory Visualizations

Signaling Pathway Diagram

GCS_Pathway cluster_substrates Ceramide Stereoisomers cluster_enzyme Enzyme cluster_products Products D-erythro-Cer D-erythro-Cer GCS Glucosylceramide Synthase (GCS) D-erythro-Cer->GCS Active Substrate L-threo-Cer L-threo-Cer L-threo-Cer->GCS Inactive D-threo-Cer D-threo-Cer D-threo-Cer->GCS Inactive D-erythro-diHydro-Cer D-erythro- dihydroCer D-erythro-diHydro-Cer->GCS Inactive GlcCer Glucosylceramide GCS->GlcCer UDP-glucose No_Reaction_L No Reaction No_Reaction_D_threo No Reaction No_Reaction_diHydro No Reaction

Caption: Stereospecificity of Glucosylceramide Synthase.

Experimental Workflow Diagram

Exp_Workflow start Start: Cultured Cells incubation Incubate with NBD-Ceramide Analogs (D-erythro vs L-threo) start->incubation wash_harvest Wash and Harvest Cells incubation->wash_harvest lipid_extraction Total Lipid Extraction (Chloroform:Methanol) wash_harvest->lipid_extraction tlc Thin-Layer Chromatography (TLC) Separation lipid_extraction->tlc visualization UV Visualization of NBD-labeled Lipids tlc->visualization quantification Densitometry and Quantification visualization->quantification analysis Calculate % Conversion to Glucosylceramide quantification->analysis end Conclusion: Validate Inactivity analysis->end

Caption: Glucosylceramide Synthase Activity Assay Workflow.

Logical Relationship Diagram

Logical_Validation cluster_controls Experimental Controls cluster_results Expected Outcomes hypothesis Hypothesis: This compound is inactive in GlcCer synthesis experiment Experiment: Measure Glucosylceramide (GlcCer) Production hypothesis->experiment positive_control Positive Control: C6 D-erythro Ceramide positive_control->experiment negative_controls Negative Controls: - C6 D-threo Ceramide - C6 D-erythro-dihydroCer negative_controls->experiment result_positive High GlcCer Production experiment->result_positive from Positive Control result_negative Negligible GlcCer Production experiment->result_negative from Negative Controls result_test Test Compound: This compound experiment->result_test Observed from Test result_test->experiment conclusion Conclusion: This compound is a metabolically inactive analog for GCS result_test->conclusion matches Negative Controls

Caption: Validating Inactivity via Comparative Controls.

References

A Comparative Analysis of C6 L-threo Ceramide and C2 Ceramide in Cellular Signaling and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical second messengers involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and insulin signaling. Their diverse biological activities are influenced by the length of their N-acyl chain and their stereochemistry. This guide provides a comparative analysis of two synthetically modified, cell-permeable ceramide analogs: C6 L-threo Ceramide and C2 Ceramide. While both are widely used as experimental tools to mimic endogenous ceramides, their distinct structures lead to differences in their metabolic fate, biological activity, and potency.

At a Glance: Key Differences

FeatureThis compoundC2 Ceramide (D-erythro)
Primary Biological Activities Cytotoxicity, Modulation of Immune ResponsesInduction of Apoptosis, Insulin Resistance
Metabolic Fate Metabolically stable towards glycosylation; Converted to SphingomyelinCan be metabolized via the salvage pathway to form long-chain ceramides
Potency Varies depending on the cell type and endpointGenerally effective at micromolar concentrations
Stereochemistry L-threo isomerD-erythro isomer (naturally occurring configuration)

Biological Activity and Performance Data

Cytotoxicity

Both this compound and C2 Ceramide exhibit cytotoxic effects against various cancer cell lines. However, their potency can differ.

Cell LineCompoundIC50 / Effective ConcentrationReference
U937 (Human monocytic leukemia)This compound18 µM[1]
K562 (Chronic Myelogenous Leukemia)C2 CeramideApoptosis induced at various concentrations[2]
HSC-I (Human squamous cell carcinoma)C2 CeramideDose-dependent toxicity[3]
H1299 (Human non-small cell lung cancer)C2 CeramideApoptosis induced at 10, 20, and 50 µM[4]
Human MonocytesC2 CeramideMore potent than C6 Ceramide in inhibiting superoxide release (effective at 6 µM vs 60 µM for C6)[5][6]
Modulation of Cellular Signaling

This compound has been shown to modulate specific signaling pathways, particularly in immune cells and pancreatic β-cells. A notable effect is its ability to enhance the production of Interleukin-4 (IL-4) in EL4 T cells at a concentration of 10 µM.[1] Furthermore, a cationic derivative, L-threo-C6-pyridinium-ceramide bromide, has been demonstrated to induce NADPH oxidase activation and mitochondrial dysfunction in INS 832/13 pancreatic β-cells.

C2 Ceramide , on the other hand, is well-documented for its role in inducing apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][7] It is also a widely used tool to study the mechanisms of insulin resistance, where it has been shown to impair insulin signaling in muscle cells.[8][9][10]

Metabolism and Mechanism of Action

The stereochemistry and acyl chain length of these ceramide analogs significantly influence their metabolic fate and, consequently, their mechanism of action.

This compound is characterized by its metabolic stability. Unlike the naturally occurring D-erythro ceramides, the L-threo isomer is not a substrate for glucosylceramide synthase, meaning it is not readily converted to glucosylceramide.[1][11] However, it can be metabolized to sphingomyelin.[11] This metabolic inertia can result in more sustained and specific effects on its direct targets.

C2 Ceramide (D-erythro) , with its short acyl chain, readily permeates cell membranes. Once inside the cell, it can be metabolized through the salvage pathway. This involves its deacylation to sphingosine, which can then be re-acylated to form endogenous long-chain ceramides.[9][12] These newly synthesized long-chain ceramides can then participate in various signaling pathways, contributing to the observed biological effects of C2 Ceramide.

Experimental Protocols

This compound-Induced Cytotoxicity in U937 Cells

Objective: To determine the cytotoxic effect of this compound on U937 human monocytic leukemia cells.

Methodology:

  • Cell Culture: U937 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL. This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the cell culture medium at various concentrations (e.g., 1-50 µM). A vehicle control (DMSO alone) is also included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by trypan blue exclusion.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[1]

C2 Ceramide-Induced Apoptosis in H1299 Lung Cancer Cells

Objective: To investigate the induction of apoptosis by C2 Ceramide in H1299 human non-small cell lung cancer cells.

Methodology:

  • Cell Culture: H1299 cells are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C and 5% CO2.

  • Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the medium is replaced with fresh medium containing C2 Ceramide at different concentrations (e.g., 0, 10, 20, 50 µM).

  • Incubation: Cells are incubated for 24 hours.

  • Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Briefly, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.[4]

Signaling Pathways and Experimental Workflows

C6_L_threo_Ceramide_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular C6_L_threo_Ceramide This compound NADPH_Oxidase NADPH Oxidase C6_L_threo_Ceramide->NADPH_Oxidase Activates IL4_Production IL-4 Production (in T cells) C6_L_threo_Ceramide->IL4_Production Enhances ROS ROS Production NADPH_Oxidase->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cell_Viability_Loss Loss of Cell Viability Mitochondrial_Dysfunction->Cell_Viability_Loss

C2_Ceramide_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular C2_Ceramide C2 Ceramide Salvage_Pathway Salvage Pathway C2_Ceramide->Salvage_Pathway Apoptosis_Induction Apoptosis Induction C2_Ceramide->Apoptosis_Induction Long_Chain_Ceramides Endogenous Long-Chain Ceramides Salvage_Pathway->Long_Chain_Ceramides Insulin_Signaling Insulin Signaling Long_Chain_Ceramides->Insulin_Signaling Inhibits Long_Chain_Ceramides->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation

Experimental_Workflow_Cytotoxicity Cell_Culture Cell Culture (e.g., U937 or H1299) Treatment Treatment with This compound or C2 Ceramide (Dose-response) Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Viability/Apoptosis Assay (e.g., MTT, Annexin V/PI) Incubation->Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Assay->Data_Analysis

Conclusion

This compound and C2 Ceramide are valuable tools for investigating the complex roles of ceramides in cellular function. Their distinct metabolic fates and biological activities underscore the importance of structural specificity in sphingolipid signaling. This compound, with its metabolic stability and specific effects on immune and pancreatic β-cell signaling, offers a unique probe for dissecting ceramide-mediated pathways without the confounding effects of conversion to other bioactive sphingolipids. In contrast, C2 Ceramide remains a potent and widely used tool for studying apoptosis and insulin resistance, in part due to its ability to be metabolized into endogenous long-chain ceramides. The choice between these two analogs should be guided by the specific biological question and the desired metabolic context of the experiment. Researchers should carefully consider the stereochemistry and potential for metabolic conversion when interpreting results obtained with these powerful signaling molecules.

References

Unraveling the Enigma of C6 L-threo Ceramide: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher in cellular signaling and drug development, understanding the nuanced mechanisms of bioactive lipids is paramount. This guide provides a comprehensive comparison of C6 L-threo Ceramide, a synthetic, cell-permeable ceramide analog, with its naturally occurring counterparts. By presenting key experimental data, detailed protocols, and clear visual representations of signaling pathways, we aim to elucidate the distinct biological activities of this specific stereoisomer.

Ceramides are central lipid second messengers that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological effects of ceramides are highly dependent on their stereochemistry and acyl chain length. While the D-erythro isomer is the naturally occurring and most studied form, synthetic stereoisomers like this compound offer unique tools to dissect ceramide-dependent signaling pathways, often exhibiting distinct biological activities.

At a Glance: this compound vs. Alternatives

FeatureThis compoundC6 D-erythro Ceramide (Natural Isomer)Long-Chain Ceramides (e.g., C18)
Primary Mechanism Often acts as an inhibitor of Protein Phosphatase 1 (PP1) and 2A (PP2A)[1].Activator of PP1 and PP2A[2][3].Activator of PP1 and PP2A[1].
Metabolism Metabolically inactive; not a substrate for ceramide glucosyltransferase[4].Can be metabolized to other sphingolipids, including glucosylceramide.Metabolized through various pathways.
Apoptotic Activity Can induce apoptosis; in some cases, more potent than D-erythro isomers (e.g., C2-ceramide)[5].Induces apoptosis through activation of downstream effectors[6].Potent inducers of apoptosis.
Cellular Effects Cytotoxic to various cancer cell lines (e.g., U937 IC50 ≈ 18 µM).Cytotoxic to cancer cells; involved in growth inhibition and cell cycle arrest[6].Regulate diverse cellular processes.

Delving into the Molecular Mechanisms: Protein Phosphatase Modulation

A primary divergence in the mechanism of action between this compound and its D-erythro counterpart lies in their interaction with serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes, often referred to as Ceramide-Activated Protein Phosphatases (CAPPs), are key regulators of numerous signaling pathways.

Natural D-erythro ceramides typically activate PP1 and PP2A[2][3]. This activation leads to the dephosphorylation and subsequent modulation of downstream targets, including the pro-survival kinase Akt. In contrast, studies on the long-chain L-threo-C18-ceramide have demonstrated an inhibitory effect on both PP1 and PP2A[1]. Similarly, for a C6-pyridinium-ceramide derivative, the L-threo isomer was found to be inactive in relieving the inhibition of PP2A, a function attributed to the D-erythro isomer[7]. This suggests that this compound likely functions as an antagonist or is inert in the context of CAPP activation, a stark contrast to the activating role of C6 D-erythro Ceramide.

cluster_0 C6 D-erythro Ceramide (Natural) cluster_1 This compound (Synthetic) D_Cer C6 D-erythro Ceramide PP2A_act PP2A/PP1 Activation D_Cer->PP2A_act Akt_dephospho Akt Dephosphorylation (Inhibition) PP2A_act->Akt_dephospho Apoptosis_D Apoptosis Akt_dephospho->Apoptosis_D L_Cer C6 L-threo Ceramide PP2A_inhib PP2A/PP1 Inhibition/No Effect L_Cer->PP2A_inhib Apoptosis_L Alternative Apoptotic Pathways L_Cer->Apoptosis_L Akt_sustained Sustained Akt Phosphorylation PP2A_inhib->Akt_sustained

Figure 1. Contrasting effects on PP2A/PP1 signaling.

Impact on Downstream Signaling: The Akt/mTOR Pathway

The differential modulation of protein phosphatases by C6 ceramide stereoisomers has profound consequences for downstream signaling cascades, most notably the Akt/mTOR pathway, a central regulator of cell survival, proliferation, and metabolism.

Activation of PP2A by D-erythro ceramides leads to the dephosphorylation and inactivation of Akt. This, in turn, inhibits the downstream mTOR signaling pathway, contributing to the anti-proliferative and pro-apoptotic effects of natural ceramides.

Conversely, by not activating (and potentially inhibiting) PP1/PP2A, this compound would not be expected to induce Akt dephosphorylation through this canonical CAPP-mediated mechanism. Its pro-apoptotic effects, therefore, are likely mediated through alternative pathways that are independent of direct CAPP activation.

Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival D_Cer C6 D-erythro Ceramide PP2A PP2A/PP1 D_Cer->PP2A activates L_Cer This compound L_Cer->PP2A inhibits or no effect PP2A->Akt dephosphorylates

Figure 2. Differential impact on the Akt/mTOR pathway.

Apoptosis Induction: A Tale of Two Isomers

Despite their opposing effects on protein phosphatases, both C6 L-threo and D-erythro ceramides can induce apoptosis. This suggests that this compound initiates programmed cell death through a mechanism distinct from the canonical CAPP-Akt pathway.

Studies on C2-ceramide isomers have shown that the L-threo form can be more potent in inducing apoptosis than the D-erythro isomer[5]. In contrast, another study found D-erythro and L-erythro C6-ceramides to be equally effective in triggering apoptosis in HL-60 cells, with IC50 values of 11 µM and 13 µM, respectively[6]. This highlights that the precise apoptotic potency can be cell-type specific and may not solely depend on the stereochemistry.

The pro-apoptotic mechanism of this compound may involve other direct or indirect targets, bypassing the need for PP1/PP2A activation.

Cell_Stress Cellular Stress D_Cer C6 D-erythro Ceramide Cell_Stress->D_Cer L_Cer This compound Cell_Stress->L_Cer CAPP_Activation CAPP Activation D_Cer->CAPP_Activation Alternative_Targets Alternative Targets/ Pathways L_Cer->Alternative_Targets Akt_Inhibition Akt Inhibition CAPP_Activation->Akt_Inhibition Mitochondrial_Pathway Mitochondrial Pathway Akt_Inhibition->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Alternative_Targets->Mitochondrial_Pathway

Figure 3. Divergent apoptotic signaling pathways.

Experimental Protocols

To facilitate further research and validation, we provide detailed methodologies for key experiments cited in the context of ceramide research.

In Vitro Protein Phosphatase Activity Assay

This protocol is adapted for measuring the effect of lipid activators or inhibitors on purified protein phosphatases.

Materials:

  • Purified PP1 or PP2A enzyme

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

  • Phosphorylated substrate (e.g., phosphorylase a, labeled with 32P)

  • This compound and C6 D-erythro Ceramide stock solutions (in a suitable solvent like DMSO or ethanol)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the phosphatase assay buffer and the desired concentration of this compound or C6 D-erythro Ceramide. Include a vehicle control.

  • Add the purified PP1 or PP2A enzyme to each tube and pre-incubate for 10 minutes at 30°C to allow for interaction with the lipid.

  • Initiate the phosphatase reaction by adding the 32P-labeled phosphorylase a substrate.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a solution of cold TCA.

  • Centrifuge the tubes to pellet the protein.

  • Measure the amount of released 32P-labeled inorganic phosphate in the supernatant using a scintillation counter.

  • Calculate the specific activity of the phosphatase under each condition and express the results as a fold change relative to the vehicle control.

Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol outlines the steps to quantify changes in the phosphorylation status of Akt and mTOR in cultured cells following ceramide treatment.

Materials:

  • Cell culture reagents

  • This compound and C6 D-erythro Ceramide

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound, C6 D-erythro Ceramide, or vehicle control for the specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantitatively determines the percentage of apoptotic and necrotic cells after ceramide treatment.

Materials:

  • Cultured cells

  • This compound and C6 D-erythro Ceramide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound, C6 D-erythro Ceramide, or vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

By employing these methodologies, researchers can further dissect the intricate and often contrasting roles of this compound and its stereoisomers, paving the way for the development of more targeted and effective therapeutic strategies.

References

Unraveling the Cellular Impact of C6 L-threo Ceramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular effects of the synthetic sphingolipid, C6 L-threo Ceramide, reveals a distinct metabolic fate and hints at unique biological activities compared to its more commonly studied stereoisomers. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound's effects in different cell lines and offering insights into its potential as a research tool and therapeutic agent.

While the pro-apoptotic and signaling roles of the naturally occurring D-erythro ceramide are well-documented, the biological activities of its synthetic stereoisomer, this compound, are less explored. Emerging evidence suggests that the stereochemistry of ceramide profoundly influences its metabolic pathway and, consequently, its downstream cellular effects. This guide synthesizes the available data to offer a cross-validation of this compound's activities, drawing comparisons with its better-understood counterparts.

Metabolic Fate: A Key Divergence

A primary distinction of this compound lies in its metabolism. Unlike D-erythro ceramide, which serves as a precursor for both sphingomyelin (SM) and glucosylceramide (GlcCer), L-threo ceramide follows a more restricted path. In cultured cells, L-threo-sphinganine is acylated to form L-threo-dihydroceramide, and both L-threo-dihydroceramide and L-threo-ceramide are subsequently metabolized to their corresponding sphingomyelin derivatives.[1] However, they are not converted to glucosylceramides.[1] This metabolic constraint is a critical consideration for researchers investigating sphingolipid pathways, as it allows for the specific study of sphingomyelin-related signaling without the confounding influence of glucosylceramide-derived metabolites.

dot

cluster_d_erythro D-erythro Ceramide Metabolism cluster_l_threo This compound Metabolism D-erythro Ceramide D-erythro Ceramide Sphingomyelin Sphingomyelin D-erythro Ceramide->Sphingomyelin SM Synthase Glucosylceramide Glucosylceramide D-erythro Ceramide->Glucosylceramide GlcCer Synthase This compound This compound L-threo Sphingomyelin L-threo Sphingomyelin This compound->L-threo Sphingomyelin SM Synthase No Glucosylceramide No Glucosylceramide

Caption: Metabolic pathways of ceramide stereoisomers.

Comparative Effects on Cell Viability and Apoptosis

Data directly examining the effects of this compound on various cell lines is limited. However, studies on related threo-isomers provide valuable insights. For instance, C2-dihydroceramides with a threo configuration have been shown to inhibit cell growth and induce apoptosis, effects not observed with the corresponding erythro isomers. This suggests that the threo stereoisomer is not only biologically active but may possess distinct cytotoxic mechanisms.

In contrast, the pro-apoptotic effects of D-erythro C6 ceramide are well-established across a multitude of cancer cell lines, including leukemia, colon, ovarian, breast, and lung cancer cells. These effects are often mediated through the activation of canonical apoptotic pathways involving caspases, JNK, and the modulation of the Bcl-2 family of proteins. While direct evidence is pending, the demonstrated bioactivity of other threo-ceramides suggests that this compound could also induce cytotoxicity, potentially through similar or distinct signaling cascades.

Cell LineC6 D-erythro Ceramide EffectThis compound EffectReference (D-erythro)
Various Cancer Cells Induces apoptosis, inhibits cell proliferation.Data not available.General knowledge
U937 (Leukemia) Cytotoxic (D-threo isomer).Data not available.Inferred from D-threo data
Rat Spinal Neurons Concentration-dependent effects on survival (D-threo isomer).Data not available.Inferred from D-threo data

Signaling Pathways: Knowns and Unknowns

The signaling pathways activated by D-erythro C6 ceramide are extensively characterized. It is known to influence key cellular processes by modulating the activity of protein kinases and phosphatases. Some of the well-established pathways include:

  • Apoptosis Induction: Activation of caspase cascades, JNK (c-Jun N-terminal kinase), and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Induction of cell cycle arrest at various checkpoints.

  • AMPK/mTORC1 Pathway: Activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin complex 1 (mTORC1), leading to chemo-sensitization in cancer cells.

  • Protein Kinase C (PKC) Inhibition: Inhibition of PKC activity, which can affect cell growth and differentiation.

The signaling pathways specifically modulated by this compound remain largely uninvestigated. Given its distinct metabolic fate, it is plausible that its signaling effects may be more specifically linked to the generation of L-threo-sphingomyelin and the absence of glucosylceramide-mediated signals. Future research should focus on elucidating these pathways to understand the unique biological role of this stereoisomer.

dot

cluster_downstream Downstream Effects C6 D-erythro Ceramide C6 D-erythro Ceramide Apoptosis Apoptosis C6 D-erythro Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest C6 D-erythro Ceramide->Cell Cycle Arrest AMPK Activation AMPK Activation C6 D-erythro Ceramide->AMPK Activation PKC Inhibition PKC Inhibition C6 D-erythro Ceramide->PKC Inhibition GlcCer Signaling GlcCer Signaling C6 D-erythro Ceramide->GlcCer Signaling This compound This compound L-threo-SM Signaling L-threo-SM Signaling This compound->L-threo-SM Signaling mTORC1 Inhibition mTORC1 Inhibition AMPK Activation->mTORC1 Inhibition L-threo-SM Signaling->Apoptosis Hypothesized

Caption: Known and hypothesized signaling pathways.

Experimental Protocols

Researchers investigating the effects of this compound can adapt established protocols used for other ceramide analogs. Key experimental methodologies include:

Cell Viability and Apoptosis Assays
  • MTT/XTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of this compound for different time points. The conversion of MTT or XTT to a colored formazan product by metabolically active cells is then quantified spectrophotometrically.

  • Annexin V/Propidium Iodide (PI) Staining: To detect apoptosis, treated cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which enters cells with compromised membrane integrity). The stained cells are then analyzed by flow cytometry.

  • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available colorimetric or fluorometric assay kits.

Western Blotting for Signaling Proteins
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., cleaved PARP, cleaved caspases, phospho-AMPK, phospho-mTOR, etc.). Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used for visualization.

dot

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound Viability Assay Viability Assay Treatment->Viability Assay MTT/XTT Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Annexin V/PI Western Blot Western Blot Treatment->Western Blot Signaling Proteins

Caption: General experimental workflow.

Conclusion and Future Directions

The available evidence, though limited, positions this compound as a valuable tool for dissecting the specific roles of the sphingomyelin metabolic pathway in cellular processes. Its inability to be converted to glucosylceramide provides a unique advantage for studying sphingomyelin-dependent signaling in isolation. While its cytotoxic potential is suggested by studies on related threo-isomers, comprehensive cross-validation in a wide range of cell lines is necessary to fully understand its biological activity profile.

Future research should prioritize:

  • Direct comparative studies: Systematically comparing the effects of this compound with C6 D-erythro Ceramide on cell viability, apoptosis, and cell cycle progression in various cancer and non-cancer cell lines.

  • Signaling pathway elucidation: Investigating the specific signaling cascades activated or inhibited by this compound, with a focus on downstream effectors of L-threo-sphingomyelin.

  • In vivo studies: Evaluating the in vivo efficacy and safety of this compound in preclinical models of disease.

By addressing these knowledge gaps, the scientific community can fully harness the potential of this compound as a specific molecular probe and a potential lead compound for therapeutic development.

References

C6 L-threo Ceramide vs. Natural Ceramide Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Ceramide Variants Reveals Stereospecificity in Cellular Signaling Pathways, with Implications for Apoptosis, Cell Cycle Regulation, and Inflammation.

Ceramides, a class of lipid second messengers, play a pivotal role in a multitude of cellular processes, including programmed cell death (apoptosis), cell cycle arrest, and inflammatory responses. Natural ceramides, with their distinct D-erythro stereochemistry, are key regulators of these pathways. To better understand these mechanisms, synthetic, cell-permeable analogs like C6 ceramide are widely used in research. This guide provides a comprehensive comparison of the signaling pathways activated by the synthetic C6 L-threo ceramide and natural (D-erythro) ceramides, highlighting their differential effects and providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Key Differences in Biological Activity: A Tale of Two Stereoisomers

The stereochemistry of ceramides is a critical determinant of their biological function. While both this compound and the natural D-erythro ceramides can induce apoptosis, their mechanisms and effects on other cellular processes, such as cell cycle progression, diverge significantly. This disparity stems from their differential metabolic fates and interactions with downstream signaling molecules.

A key distinction lies in their metabolism. D-erythro-C6-ceramide, the synthetic counterpart to natural ceramides, can be metabolized within the cell, leading to the generation of endogenous long-chain ceramides. This metabolic conversion is crucial for its ability to induce cell cycle arrest. In contrast, the L-threo isomer of C6 ceramide is metabolically inert and is not converted to other forms of ceramide, such as glucosylceramide. This metabolic stability leads to distinct signaling outcomes.

Apoptosis: A Shared Outcome with Potentially Divergent Paths

Both this compound and natural D-erythro ceramides are potent inducers of apoptosis. However, the underlying signaling cascades may differ.

Natural ceramides and their D-erythro analogs can trigger apoptosis through various mechanisms, including the activation of the MAPK (Mitogen-Activated Protein Kinase) and JNK (c-Jun N-terminal Kinase) pathways, and by influencing the mitochondrial apoptotic pathway.

Interestingly, studies have shown that both D-erythro-C6-ceramide and L-erythro-C6-ceramide are equally effective at inducing apoptosis in certain cell lines, such as human myeloid leukemia HL-60 cells. This suggests that the apoptotic signaling triggered by the L-threo isomer may bypass the need for conversion to long-chain ceramides, hinting at a more direct mechanism of action. While the precise downstream effectors of L-threo-C6-ceramide in apoptosis are still under investigation, its ability to induce cell death underscores its potential as a research tool and therapeutic agent.

Quantitative Comparison of Apoptotic Activity
Cell LineCompoundIC50 (µM) for Apoptosis InductionReference
HL-60D-erythro-C6-ceramide11[1]
HL-60L-erythro-C6-ceramide13[1]

Cell Cycle Arrest: A Stereospecific Response

A significant divergence in the signaling of this compound and natural ceramides is observed in the regulation of the cell cycle.

Natural D-erythro ceramides and their synthetic analog, D-erythro-C6-ceramide, have been shown to induce G0/G1 cell cycle arrest in various cell types. This effect is critically dependent on the generation of endogenous long-chain ceramides.

In stark contrast, L-erythro-C6-ceramide fails to induce cell cycle arrest. This is attributed to its inability to be metabolized into long-chain ceramides, highlighting the stereospecificity of the signaling pathway leading to cell cycle regulation.

Comparative Effects on Cell Cycle Progression
Cell LineCompoundEffect on Cell CycleEndogenous Long-Chain Ceramide GenerationReference
A549D-erythro-C6-ceramideG0/G1 ArrestYes[1]
A549L-erythro-C6-ceramideNo EffectNo[1]

Inflammatory Signaling: Unraveling the Nuances

Ceramides are also recognized as important mediators in inflammatory signaling. Natural ceramides can influence inflammatory responses through pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Short-chain ceramides, like C6-ceramide, have been shown to enhance T helper type 1 (Th1) immune responses through a cyclooxygenase-2 (COX-2) dependent pathway[2]. However, direct comparative studies on the quantitative effects of this compound versus natural ceramides on the production of inflammatory cytokines are limited. Further research is needed to fully elucidate the stereospecific effects of ceramides on inflammatory signaling cascades.

Signaling Pathway Diagrams

To visualize the distinct signaling mechanisms, the following diagrams illustrate the known pathways for natural (D-erythro) ceramide and the proposed differential pathways for this compound.

Natural_Ceramide_Signaling cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stress Sphingomyelin Sphingomyelin Cytokines Cytokines Natural_Ceramide Natural Ceramide (D-erythro) Sphingomyelin->Natural_Ceramide Sphingomyelinase Long_Chain_Ceramides Long-Chain Ceramides Natural_Ceramide->Long_Chain_Ceramides Metabolism MAPK_JNK MAPK/JNK Activation Natural_Ceramide->MAPK_JNK NF_kB NF-kB Pathway Natural_Ceramide->NF_kB Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Long_Chain_Ceramides->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_JNK->Apoptosis Inflammation Inflammation NF_kB->Inflammation

Fig. 1: Natural Ceramide Signaling Pathways

C6_L_threo_Ceramide_Signaling cluster_exogenous Exogenous Agent cluster_cytosol Cytosol C6_L_threo This compound Direct_Targets Direct Cellular Targets (Under Investigation) C6_L_threo->Direct_Targets Inflammation_Effect Inflammatory Response (COX-2 dependent?) C6_L_threo->Inflammation_Effect Metabolism_Block Metabolically Inactive C6_L_threo->Metabolism_Block Apoptosis Apoptosis Direct_Targets->Apoptosis No_CCA No Cell Cycle Arrest

Fig. 2: this compound Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments cited in the comparison of this compound and natural ceramide signaling.

Cell Culture and Ceramide Treatment
  • Cell Lines: A549 (human lung carcinoma), HL-60 (human promyelocytic leukemia), or other relevant cell lines.

  • Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Ceramide Preparation: Dissolve this compound and D-erythro-C6-ceramide in an appropriate solvent like ethanol or DMSO to create stock solutions.

  • Treatment: Add the ceramide solutions directly to the cell culture medium to achieve the desired final concentrations. An equivalent volume of the solvent should be added to control cultures.

Apoptosis Assays
  • Trypan Blue Exclusion Assay:

    • After ceramide treatment, harvest cells and wash with phosphate-buffered saline (PBS).

    • Resuspend cells in PBS and mix with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of apoptotic cells.

  • PARP Cleavage Western Blot:

    • Lyse ceramide-treated cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP-1.

    • Use a secondary antibody conjugated to horseradish peroxidase for detection.

    • Visualize the bands corresponding to full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa) using a chemiluminescence detection system.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Harvest cells after ceramide treatment and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark to allow for DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[3][4][5]

Inflammation Assays
  • Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the cell culture supernatant after ceramide treatment.

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.

Conclusion

The comparison between this compound and natural ceramide signaling reveals a fascinating example of stereospecificity in cellular regulation. While both can induce apoptosis, their differential metabolic fates lead to distinct outcomes in cell cycle control. This compound, being metabolically inert, serves as a valuable tool to dissect apoptotic pathways that are independent of endogenous long-chain ceramide generation. In contrast, D-erythro-C6-ceramide more closely mimics the multifaceted roles of natural ceramides, including their ability to regulate the cell cycle. For researchers in drug development and cell biology, understanding these nuances is critical for the accurate interpretation of experimental results and for the design of targeted therapeutic strategies that leverage the complex signaling networks governed by ceramides. Further investigation into the specific molecular targets of this compound will undoubtedly provide deeper insights into the intricate world of lipid signaling.

References

Decoding Specificity: A Comparative Analysis of C6 L-threo Ceramide's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise biological activities of lipid signaling molecules is paramount. This guide provides a detailed comparison of C6 L-threo Ceramide with its stereoisomers, offering insights into the specificity of its effects. By presenting experimental data, detailed protocols, and signaling pathway diagrams, we aim to facilitate a clearer understanding of this unique bioactive lipid.

Ceramides, a class of sphingolipids, are integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The stereochemistry of a ceramide molecule, defined by the spatial arrangement of substituents at its chiral centers, is a critical determinant of its biological function. Naturally occurring ceramides predominantly exist in the D-erythro configuration. Synthetic analogs, such as this compound, provide valuable tools to dissect the specific roles of different ceramide isomers in cellular signaling. This guide focuses on validating the specificity of this compound's biological effects by comparing it with its D-erythro, D-threo, and L-erythro counterparts.

Comparative Analysis of Biological Activities

To elucidate the specific effects of this compound, it is essential to compare its performance against its stereoisomers in various biological assays. The following tables summarize quantitative data from key studies, highlighting the differential activities of these molecules.

Cytotoxicity and Apoptosis

The induction of apoptosis is a hallmark of ceramide signaling. However, the pro-apoptotic potency can vary significantly between stereoisomers. A comparative study on the effects of C2-ceramide isomers on leukemia cells provides a strong indication of the relative apoptotic activities of short-chain ceramides.

StereoisomerRelative Apoptotic Potency Ranking
C2 L-threo Ceramide 1 (Most Potent)
C2 D-erythro Ceramide2
C2 L-erythro Ceramide2
C2 D-threo Ceramide3 (Least Potent)

Table 1: Relative apoptotic potency of C2-Ceramide stereoisomers in leukemia cells. This data, while for C2-ceramide, is a strong indicator of the likely relative potency of C6-ceramide stereoisomers due to the similar nature of short-chain ceramides in cellular assays.[1]

In another study focusing on caspase-14 mRNA induction in human keratinocytes, L-threo-ceramide (LC6) was found to be inactive, in stark contrast to the D-erythro C6-ceramide which significantly induced its expression. This underscores the stereospecificity of ceramide's effects on gene expression.

Enzyme Activity Modulation

Ceramides are known to directly interact with and modulate the activity of key signaling enzymes, such as protein phosphatases. A study on the activation of protein phosphatase 1 (PP1) and 2A (PP2A) by C18-ceramide stereoisomers revealed a striking difference in their effects.

StereoisomerEffect on PP1 and PP2A Activity
C18 D-erythro CeramideActivation
C18 L-threo Ceramide Inhibition
C18 D-threo CeramideInhibition
C18 L-erythro CeramideInhibition

Table 2: Differential effects of C18-Ceramide stereoisomers on the activity of protein phosphatases 1 and 2A. This data suggests that while the naturally occurring D-erythro isomer is an activator, the L-threo isomer acts as an inhibitor, highlighting a fundamental difference in their biological actions.[2]

Metabolism

The metabolic fate of ceramides can also be stereospecific. This compound has been shown to be a poor substrate for ceramide glucosyltransferase, meaning it is not readily converted to glucosylceramide. This is in contrast to the natural D-erythro isomer, which is a substrate for this enzyme. However, L-threo-dihydroceramide and L-threo-ceramide can be metabolized to dihydro-sphingomyelin and sphingomyelin, respectively.

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays (MTS Assay)

Objective: To determine the effect of ceramide stereoisomers on cell viability.

Materials:

  • Cells of interest (e.g., U937, HeLa)

  • 96-well plates

  • Complete culture medium

  • Ceramide stereoisomers (C6 L-threo, D-erythro, D-threo, L-erythro) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the ceramide stereoisomers in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ceramide stereoisomers or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Protein Phosphatase Assay

Objective: To assess the direct effect of ceramide stereoisomers on the activity of purified protein phosphatases (e.g., PP1 or PP2A).

Materials:

  • Purified recombinant protein phosphatase (PP1 or PP2A)

  • Phosphorylated substrate (e.g., phosphorylase a for PP1, or a phosphopeptide for PP2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Ceramide stereoisomers

  • Malachite green reagent for phosphate detection

Protocol:

  • Prepare a reaction mixture containing the assay buffer, the purified protein phosphatase, and the desired concentration of the ceramide stereoisomer or vehicle control.

  • Pre-incubate the mixture for 10-15 minutes at 30°C to allow for the interaction between the ceramide and the enzyme.

  • Initiate the reaction by adding the phosphorylated substrate.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of free phosphate released.

  • Calculate the phosphatase activity relative to the vehicle control.

Ceramide Metabolism Analysis by HPLC

Objective: To determine the metabolic conversion of this compound and its stereoisomers.

Materials:

  • Cells treated with the ceramide stereoisomers

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Fluorescent derivatizing agent (if necessary)

  • Ceramide and potential metabolite standards

Protocol:

  • After treating cells with the ceramide stereoisomers for the desired time, harvest the cells and wash with PBS.

  • Perform a lipid extraction using a method such as the Bligh-Dyer technique.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

  • If necessary, derivatize the lipids with a fluorescent tag to enhance detection.

  • Inject the sample into the HPLC system.

  • Separate the lipids using a gradient elution program.

  • Detect the lipids using a UV, fluorescence, or mass spectrometry detector.

  • Identify and quantify the parent ceramide and its metabolites by comparing their retention times and peak areas to those of the known standards.

Signaling Pathways and Molecular Interactions

The differential biological effects of ceramide stereoisomers stem from their specific interactions with downstream signaling molecules. The following diagrams, generated using Graphviz, illustrate the known and putative signaling pathways affected by this compound in comparison to the well-characterized D-erythro isomer.

G cluster_D_erythro D-erythro C6 Ceramide Signaling cluster_L_threo Putative L-threo C6 Ceramide Signaling D-erythro C6 Ceramide D-erythro C6 Ceramide PP2A/PP1 PP2A/PP1 D-erythro C6 Ceramide->PP2A/PP1 Activates Caspase Cascade Caspase Cascade D-erythro C6 Ceramide->Caspase Cascade Activates Akt/PKB Akt/PKB PP2A/PP1->Akt/PKB Dephosphorylates (Inhibits) Apoptosis Apoptosis Akt/PKB->Apoptosis Inhibits Caspase Cascade->Apoptosis L-threo C6 Ceramide L-threo C6 Ceramide PP2A/PP1_L PP2A/PP1 L-threo C6 Ceramide->PP2A/PP1_L Inhibits Downstream Effectors Downstream Effectors L-threo C6 Ceramide->Downstream Effectors ? Alternative Apoptotic Pathway Alternative Apoptotic Pathway Downstream Effectors->Alternative Apoptotic Pathway

Caption: Comparative signaling pathways of D-erythro and L-threo C6 Ceramide.

G cluster_workflow Experimental Workflow for Specificity Validation Cell Culture Cell Culture Treatment Treatment with Ceramide Stereoisomers Cell Culture->Treatment Biological Assays Cytotoxicity (MTS) Apoptosis (Caspase Assay) Enzyme Activity (PPase Assay) Treatment->Biological Assays Metabolic Analysis Lipid Extraction & HPLC/MS Treatment->Metabolic Analysis Data Analysis Compare IC50 Enzyme Kinetics Metabolite Profile Biological Assays->Data Analysis Metabolic Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for validating the specificity of ceramide stereoisomers.

Conclusion

The presented data clearly demonstrates that the biological effects of this compound are highly specific and often differ significantly from its stereoisomers, particularly the naturally occurring D-erythro form. While D-erythro C6 Ceramide typically activates pro-apoptotic pathways through mechanisms such as protein phosphatase activation, the L-threo isomer can exhibit distinct, and in some cases, opposing effects, such as the inhibition of these same enzymes. Furthermore, its unique metabolic profile, being a poor substrate for glucosylceramide synthase, sets it apart from the D-erythro isomer.

This comparative guide underscores the critical importance of considering stereochemistry in the study of ceramide biology. For researchers in drug development and fundamental science, this compound represents a valuable tool to probe the specific requirements of ceramide-protein interactions and to delineate the intricate signaling networks governed by these fascinating lipid molecules. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the precise molecular mechanisms underlying the specific biological effects of this compound.

References

Unveiling Stereoisomer-Specific Cytotoxicity of C6 Ceramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of C6 ceramide stereoisomers, supported by experimental data. Understanding the nuanced bioactivity of these stereoisomers is critical for advancing sphingolipid-targeted cancer therapies.

Ceramides, a class of sphingolipids, are key regulators of cellular processes including apoptosis. The synthetic, cell-permeable C6 ceramide is a widely used tool to investigate ceramide-induced cell death. However, the influence of its stereochemistry on cytotoxic potency is not extensively documented in a comparative manner across different cell types. This guide consolidates available data on the half-maximal inhibitory concentration (IC50) values of C6 ceramide stereoisomers and delves into the underlying signaling pathways.

Comparative Cytotoxicity of C6 Ceramide Stereoisomers

The cytotoxic effects of C6 ceramide stereoisomers—D-erythro, L-erythro, D-threo, and L-threo—exhibit cell-type specificity. While comprehensive comparative data across a wide range of cell lines is limited, available studies suggest that the stereochemical configuration of the C6 ceramide backbone can influence its cytotoxic potency.

Cell LineC6 Ceramide StereoisomerIC50 (µM)Citation(s)
HL-60 (Human promyelocytic leukemia)D-erythro-C6-ceramide11[1]
L-erythro-C6-ceramide13[1]
U937 (Human monocytic leukemia)C6 L-threo Ceramide18[2]
C6 D-threo Ceramide18
C6 L-erythro Ceramide18

Experimental Protocols

The determination of cytotoxic IC50 values for C6 ceramide stereoisomers is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay for Determining IC50 of C6 Ceramide Stereoisomers

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

2. Treatment with C6 Ceramide Stereoisomers:

  • Prepare stock solutions of each C6 ceramide stereoisomer in a suitable solvent (e.g., DMSO or ethanol).

  • On the day of treatment, prepare a series of dilutions of each stereoisomer in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the C6 ceramide stereoisomers. Include a vehicle control (medium with the same concentration of solvent used for the ceramides) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan Crystals:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate on a plate shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the C6 ceramide concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Signaling Pathways in C6 Ceramide-Induced Apoptosis

C6 ceramide induces apoptosis primarily through the intrinsic (mitochondrial) and extrinsic pathways, often involving a cascade of caspase activation. While the general mechanisms are understood, stereoisomer-specific differences in signaling are an area of ongoing investigation.

One key differentiator among stereoisomers is their ability to influence the metabolism of endogenous ceramides. For instance, in A549 cells, D-erythro-C6-ceramide, but not L-erythro-C6-ceramide, has been shown to induce the generation of endogenous long-chain ceramides. This suggests that the biological effects of some stereoisomers may be amplified or mediated through the modulation of the cellular ceramide pool.

Below are diagrams illustrating the key signaling pathways implicated in C6 ceramide-induced apoptosis.

G cluster_extrinsic cluster_intrinsic C6_Ceramide_ext C6 Ceramide Stereoisomers Death_Receptors Death Receptors C6_Ceramide_ext->Death_Receptors May influence receptor clustering Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 C6_Ceramide_int C6 Ceramide Stereoisomers Mitochondria Mitochondria C6_Ceramide_int->Mitochondria Direct interaction or via endogenous ceramide generation (stereospecific) Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G C6_Ceramide C6 Ceramide AMPK AMPK Activation C6_Ceramide->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Apoptosis Enhanced Apoptosis mTORC1->Apoptosis Inhibition of mTORC1 promotes apoptosis

References

Differential Effects of C6 L-threo Ceramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of C6 L-threo Ceramide on cancer cells versus normal cells, supported by experimental data and detailed methodologies. This compound, a synthetic, cell-permeable analog of natural ceramides, has emerged as a molecule of interest in cancer research due to its pro-apoptotic and anti-proliferative properties. Understanding its differential effects is crucial for its potential development as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the cytotoxic and metabolic effects of this compound and its more commonly studied counterpart, C6 D-erythro Ceramide, on various cancer and normal cell lines.

Table 1: Cytotoxicity of C6 Ceramides in Cancer vs. Normal Cells

Cell LineCell TypeCeramide IsomerConcentration/IC50EffectReference
U937Human monocytic leukemiaThis compoundIC50 = 18 µMCytotoxic[1]
Cutaneous T Cell Lymphoma (CTCL)Cancerous T-cellsC6 D-erythro Ceramide100 µM (24h)Reduced cell viability, induced cell death[2]
HaCaT KeratinocytesImmortalized human keratinocytesC6 D-erythro CeramideNot cytotoxicNo significant effect on cell viability[2]
Primary Human KeratinocytesNormal human keratinocytesC6 D-erythro CeramideNot cytotoxicNo significant effect on cell viability[2]
Human Colon Cancer CellsColon carcinomaC6 D-erythro CeramideNot specifiedInhibited cell growth[3]
Normal Liver CellsNormal liver tissueC6 D-erythro CeramideNot specifiedRemained resistant to growth inhibition[3]
CaOV3Ovarian cancerC6 D-erythro CeramideIC50 = 15 µg/mLInhibited cell viability[4]

Table 2: Metabolism of C6 Ceramide Stereoisomers

SubstrateEnzymeProductActivity in CellsReference
L-threo-sphinganineDihydroceramide synthaseL-threo-dihydroceramideYes[5]
L-threo-dihydroceramideSphingomyelin synthaseL-threo-dihydroSMYes[5]
L-threo-CeramideSphingomyelin synthaseL-threo-SMYes[5]
L-threo-dihydroceramideDihydroglucosylceramide synthaseDihydroglucosylceramideNo[5]
L-threo-CeramideGlucosylceramide synthaseGlucosylceramideNo[1][5]
D-erythro-C6-ceramideGlucosylceramide synthaseC6-glucosylceramideYes[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Primary human keratinocytes, HaCaT keratinocytes, and CTCL cell lines were seeded in 96-well plates.

  • Treatment: Cells were treated with increasing concentrations of C6 D-erythro Ceramide (e.g., up to 100 µM) for various time points (e.g., 24 hours).

  • Assay: Cell viability was determined using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control group.

Cytotoxicity Assay (IC50 Determination)
  • Cell Culture: U937 cells were cultured in an appropriate medium.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) was determined using standard cytotoxicity assays.

Analysis of Ceramide Metabolism
  • Cell Culture and Treatment: Cultured cells were incubated with radiolabeled L-threo-sphinganine or L-threo-ceramide.

  • Lipid Extraction: Lipids were extracted from the cells using a solvent system (e.g., chloroform/methanol).

  • Chromatography: The extracted lipids were separated by thin-layer chromatography (TLC).

  • Detection: Radiolabeled lipid products (e.g., L-threo-dihydroceramide, L-threo-sphingomyelin) were visualized by autoradiography and quantified.

Signaling Pathways and Mechanisms

The differential effects of C6 ceramides on cancer versus normal cells can be attributed to differences in their metabolism and the subsequent activation of downstream signaling pathways.

Metabolic Fate of this compound

This compound is a metabolically distinct isomer. Unlike the natural D-erythro form, it is not a substrate for glucosylceramide synthase[1][5]. This metabolic block prevents its conversion to glucosylceramide, a pro-survival lipid often found at elevated levels in cancer cells. However, it can be metabolized to L-threo-sphingomyelin[5]. This differential metabolism may contribute to its cytotoxic effects in cancer cells, which may be more reliant on ceramide detoxification pathways like glycosylation.

C6_L_threo This compound SMS Sphingomyelin Synthase C6_L_threo->SMS GCS Glucosylceramide Synthase C6_L_threo->GCS L_threo_SM L-threo-Sphingomyelin Glucosylceramide Glucosylceramide SMS->L_threo_SM Metabolized GCS->Glucosylceramide Blocked

Caption: Metabolism of this compound.

Induction of Apoptosis in Cancer Cells

Exogenous short-chain ceramides, including C6 ceramide, are known to induce apoptosis in cancer cells through various mechanisms. These include the activation of caspases, degradation of poly(ADP-ribose) polymerase (PARP), and the release of mitochondrial cytochrome c[7]. The inability of cancer cells to efficiently metabolize and detoxify L-threo ceramide may lead to its accumulation, triggering these apoptotic pathways. Normal cells, on the other hand, may possess more robust mechanisms to handle ceramide stress or may be less dependent on pathways that are sensitive to ceramide-induced apoptosis.

C6_Ceramide C6 Ceramide (L-threo or D-erythro) Mitochondria Mitochondria C6_Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: C6 Ceramide-induced apoptotic pathway.

Experimental Workflow for Comparative Analysis

A typical workflow to investigate the differential effects of this compound would involve parallel studies on cancer and normal cell lines.

Start Start: Select Cancer and Normal Cell Lines Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment Viability Cell Viability/ Cytotoxicity Assays Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Treatment->Apoptosis Metabolism Metabolic Analysis (Lipidomics) Treatment->Metabolism Signaling Signaling Pathway Analysis (Western Blot, etc.) Treatment->Signaling Comparison Comparative Data Analysis Viability->Comparison Apoptosis->Comparison Metabolism->Comparison Signaling->Comparison Conclusion Conclusion on Differential Effects Comparison->Conclusion

Caption: Workflow for comparing ceramide effects.

Conclusion

The available evidence suggests that this compound exhibits a degree of selectivity in its cytotoxic effects, showing greater efficacy against certain cancer cell lines while sparing normal cells. This differential response is likely rooted in the unique metabolic properties of the L-threo isomer and the varying capacities of cancer and normal cells to process ceramides. Specifically, the inability of cells to convert L-threo ceramide to its glucosylceramide derivative appears to be a key factor. Further research is warranted to explore the full therapeutic potential of this compound and to elucidate the precise molecular mechanisms governing its selective cytotoxicity. This includes expanding the range of normal and cancer cell types tested and conducting in vivo studies to validate these in vitro findings.

References

Validating C6 L-threo Ceramide's Role in Caspase-Independent Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C6 L-threo Ceramide's performance in inducing caspase-independent cell death against other alternatives, supported by experimental data. Detailed methodologies and signaling pathway visualizations are included to facilitate experimental design and data interpretation.

This compound: A Potent Inducer of Caspase-Independent Cell Death

Ceramides are a class of bioactive sphingolipids implicated in a variety of cellular processes, including the regulation of programmed cell death. While the D-erythro stereoisomer is the naturally occurring form, synthetic analogs such as this compound have emerged as potent tools for studying cell death pathways. Notably, the L-threo isomer of the short-chain C2-Ceramide has been shown to be the most potent inducer of apoptosis among its stereoisomers, suggesting that the stereochemical configuration is critical for its biological activity. This guide focuses on validating the role of the this compound in caspase-independent cell death, a form of programmed cell death that occurs without the activation of the primary executioner caspases.

Comparative Analysis of Cell Death Induction

To objectively assess the efficacy of this compound, its performance should be compared against its natural stereoisomer, D-erythro-C6-Ceramide, and other well-established inducers of caspase-independent cell death, such as Etoposide and Staurosporine. The following tables summarize key quantitative data from various studies.

Table 1: Potency of Ceramide Stereoisomers in Inducing Cell Death

CompoundRelative Potency in Inducing ApoptosisReference Cell LineKey Findings
L-threo-C2-Ceramide ++++ Leukemia cellsMost potent among the four C2-Ceramide stereoisomers.
D-erythro-C2-Ceramide+++Leukemia cellsNatural stereoisomer, less potent than the L-threo form.
L-erythro-C2-Ceramide+++Leukemia cellsSimilar potency to the D-erythro form.
D-threo-C2-Ceramide++Leukemia cellsLeast potent among the four C2-Ceramide stereoisomers.

Table 2: Comparative Efficacy of C6 Ceramide and Other Inducers of Cell Death

CompoundCell LineConcentration for Significant Cell DeathTime Course for Apoptosis InductionCaspase-Independence
C6 Ceramide K562 (Chronic Myelogenous Leukemia)25 µM - 50 µM24 - 72 hoursPartially caspase-independent
C6 Ceramide MyLa, HuT78 (Cutaneous T-cell Lymphoma)25 µM6 - 24 hoursInduces both apoptosis and necrosis
Etoposide C6 glioma cellsNot specifiedNot specifiedInduces ceramide formation upstream of caspase activation
Staurosporine U937 (Histiocytic Lymphoma)Not specifiedNot specifiedCan induce necroptosis under caspase-compromised conditions[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for investigating this compound-induced caspase-independent cell death.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is used to assess the dose- and time-dependent effects of this compound on cell viability.

Materials:

  • This compound (and other compounds for comparison)

  • Cell line of interest (e.g., Jurkat, K562)

  • 96-well plates

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and other test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Caspase-Independent Cell Death by Flow Cytometry

This protocol distinguishes between viable, apoptotic, and necrotic cells and can confirm the caspase-independent nature of cell death by using a pan-caspase inhibitor.

Materials:

  • This compound

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound with or without pre-treatment with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK for 1 hour).

  • Incubate for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI solution to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Persistent cell death in the presence of the caspase inhibitor indicates a caspase-independent mechanism.

Protocol 3: Western Blot Analysis of Cell Death Markers

This protocol is used to detect key protein markers of apoptosis and caspase-independent cell death pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against:

    • Cleaved Caspase-3

    • PARP (Poly (ADP-ribose) polymerase)

    • AIF (Apoptosis-Inducing Factor)

    • RIPK1 (Receptor-Interacting Protein Kinase 1)

    • MLKL (Mixed Lineage Kinase Domain-Like Pseudokinase)

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities. Absence of cleaved caspase-3 and PARP cleavage, coupled with changes in AIF, RIPK1, or MLKL, can confirm caspase-independent cell death.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying this compound-induced cell death is critical. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G Signaling Pathway of this compound-Induced Caspase-Independent Cell Death C6_L_threo_Ceramide This compound Mitochondria Mitochondria C6_L_threo_Ceramide->Mitochondria RIPK1_MLKL RIPK1/MLKL Activation (Necroptosis) C6_L_threo_Ceramide->RIPK1_MLKL AIF_Release AIF Release Mitochondria->AIF_Release Nuclear_Translocation Nuclear Translocation AIF_Release->Nuclear_Translocation DNA_Fragmentation DNA Fragmentation Nuclear_Translocation->DNA_Fragmentation Cell_Death Caspase-Independent Cell Death DNA_Fragmentation->Cell_Death RIPK1_MLKL->Cell_Death

Caption: this compound can induce caspase-independent cell death through mitochondrial AIF release or activation of the necroptosis pathway involving RIPK1 and MLKL.

G Experimental Workflow for Validating Caspase-Independent Cell Death cluster_0 Cell Treatment cluster_1 Cell Viability & Morphology cluster_2 Apoptosis/Necrosis Analysis cluster_3 Protein Analysis start Seed Cells treat Treat with this compound +/- Pan-caspase inhibitor start->treat mts MTS Assay treat->mts microscopy Microscopy treat->microscopy flow Flow Cytometry (Annexin V/PI) treat->flow wb Western Blot (Caspase-3, PARP, AIF, RIPK1, MLKL) treat->wb G Logical Relationship for Confirming Caspase-Independent Cell Death Cell_Death Cell Death Observed Caspase_Inhibitor Pan-caspase Inhibitor Treatment Cell_Death->Caspase_Inhibitor No_Caspase_Cleavage No Cleaved Caspase-3/ PARP by Western Blot Cell_Death->No_Caspase_Cleavage AIF_RIPK1_MLKL AIF/RIPK1/MLKL Modulation Cell_Death->AIF_RIPK1_MLKL Conclusion Caspase-Independent Cell Death Confirmed Caspase_Inhibitor->Conclusion No_Caspase_Cleavage->Conclusion AIF_RIPK1_MLKL->Conclusion

References

A Comparative Guide to the Cellular Lipidomics of C6 L-threo vs. D-erythro Ceramide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular effects of two stereoisomers of C6 ceramide: the naturally occurring D-erythro-ceramide and the synthetic L-threo-ceramide. While both are short-chain, cell-permeable ceramides used to study sphingolipid signaling and metabolism, their distinct stereochemistry leads to different metabolic fates and downstream cellular responses. This comparison is crucial for researchers investigating ceramide-mediated signaling pathways and for professionals in drug development exploring the therapeutic potential of targeting these pathways.

Introduction to C6 Ceramide Isomers

Ceramides are central bioactive sphingolipids involved in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] The naturally occurring form is D-erythro-ceramide.[2] Short-chain, cell-permeable analogs like C6 D-erythro-ceramide are invaluable tools for mimicking the effects of endogenous ceramides.[3] In contrast, synthetic stereoisomers such as L-threo-ceramide, which are not typically found in cells, provide a means to dissect the specific metabolic and signaling pathways of their natural counterparts.[2][4] Understanding the differential impact of these isomers on the cellular lipidome is essential for interpreting experimental results and for designing targeted therapeutic strategies.

Comparative Lipidomics and Metabolism

The primary difference in the cellular processing of C6 D-erythro-ceramide and C6 L-threo-ceramide lies in their metabolism. D-erythro-ceramide can be readily metabolized into other sphingolipids, whereas L-threo-ceramide shows more restricted metabolic conversion.[2][4]

Table 1: Comparative Metabolism of C6 D-erythro- and L-threo-Ceramide

Metabolic PathwayC6 D-erythro-CeramideC6 L-threo-CeramideReferences
Glucosylation Metabolized to C6-glucosylceramide (GlcCer) by glucosylceramide synthase.Not a substrate for glucosylceramide synthase; not converted to GlcCer.[4]
Sphingomyelin Synthesis Metabolized to C6-sphingomyelin (SM) by sphingomyelin synthase.Can be metabolized to L-threo-sphingomyelin.[2]
Deacylation/Reacylation Can be hydrolyzed by ceramidases to sphingosine, which can then be reacylated to form long-chain ceramides.Can also be a substrate for ceramidases, leading to the formation of L-threo-sphingosine.[5]
Phosphorylation Can be phosphorylated by ceramide kinase to form ceramide-1-phosphate.Less is known about its phosphorylation, but as a ceramide analog, it may be a substrate for ceramide kinase.[1]

These metabolic differences are expected to result in distinct changes in the cellular lipid profile following treatment with each isomer. A hypothetical comparative lipidomics study might yield results as summarized in Table 2.

Table 2: Expected Changes in Cellular Lipid Profiles Following Treatment

Lipid ClassExpected Change with C6 D-erythro-Ceramide TreatmentExpected Change with C6 L-threo-Ceramide Treatment
C6-Ceramide Transient increase, followed by a decrease as it is metabolized.More sustained high levels due to limited metabolism.
C6-Glucosylceramide Significant increase.No significant change.
C6-Sphingomyelin Increase.Increase in L-threo-C6-sphingomyelin.
Long-chain Ceramides Potential increase due to deacylation and reacylation of the sphingoid backbone.Less pronounced or no significant increase.
Sphingosine Potential transient increase from ceramidase activity.Potential transient increase in L-threo-sphingosine.
Sphingosine-1-Phosphate Potential increase, downstream of sphingosine generation.Potential increase in L-threo-sphingosine-1-phosphate.

Differential Signaling Pathways

The distinct metabolic fates of C6 D-erythro- and L-threo-ceramide can lead to the activation of different downstream signaling pathways, particularly in the context of apoptosis. While both isomers can induce apoptosis, the mechanisms may vary.[4]

C6 D-erythro-Ceramide Signaling

C6 D-erythro-ceramide, by mimicking endogenous ceramide, is thought to activate the canonical ceramide-mediated apoptotic pathways. This includes the formation of ceramide-rich platforms in mitochondrial membranes, leading to the release of pro-apoptotic factors.[1] Its metabolism into other bioactive sphingolipids like sphingosine and sphingosine-1-phosphate can also modulate cell fate, creating a complex signaling network.

C6 L-threo-Ceramide Signaling

Since C6 L-threo-ceramide is not readily converted to glucosylceramide, a pro-survival lipid, its pro-apoptotic effects may be more direct or proceed through different pathways. It has been shown to activate intracellular signaling pathways, and its accumulation may lead to lipotoxicity through mechanisms distinct from those of the D-erythro isomer.[4]

Below are diagrams illustrating the differential metabolic and signaling pathways.

C6_D_erythro C6 D-erythro-Ceramide GlcCer C6-Glucosylceramide (Pro-survival) C6_D_erythro->GlcCer GCS SM C6-Sphingomyelin C6_D_erythro->SM SMS Sphingosine Sphingosine C6_D_erythro->Sphingosine Ceramidase Apoptosis_D Apoptosis C6_D_erythro->Apoptosis_D LongChainCer Long-chain Ceramides Sphingosine->LongChainCer CerS LongChainCer->Apoptosis_D C6_L_threo C6 L-threo-Ceramide SM_L L-threo-Sphingomyelin C6_L_threo->SM_L SMS Apoptosis_L Apoptosis C6_L_threo->Apoptosis_L

Caption: Differential metabolism of C6 ceramide stereoisomers.

cluster_D_erythro C6 D-erythro-Ceramide Treatment cluster_L_threo C6 L-threo-Ceramide Treatment C6_D C6 D-erythro-Ceramide Mito_D Mitochondrial Ceramide Accumulation C6_D->Mito_D Casp_D Caspase Activation Mito_D->Casp_D Apoptosis_D Apoptosis Casp_D->Apoptosis_D C6_L C6 L-threo-Ceramide Signaling_L Alternative Signaling (e.g., direct protein kinase activation) C6_L->Signaling_L Casp_L Caspase Activation Signaling_L->Casp_L Apoptosis_L Apoptosis Casp_L->Apoptosis_L

Caption: Postulated differential apoptotic signaling pathways.

Experimental Protocols

To conduct a comparative lipidomics study of cells treated with C6 L-threo vs. D-erythro ceramide, the following experimental workflow is recommended.

A Cell Culture (e.g., HeLa, Jurkat) B Treatment: 1. Vehicle Control (e.g., DMSO) 2. C6 D-erythro-Ceramide 3. C6 L-threo-Ceramide A->B C Cell Harvesting and Lipid Extraction (e.g., Bligh-Dyer method) B->C D LC-MS/MS-based Lipidomics Analysis C->D E Data Processing and Lipid Identification D->E F Quantitative and Statistical Analysis E->F G Pathway Analysis and Biological Interpretation F->G

Caption: Experimental workflow for comparative lipidomics.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture cells to ~80% confluency in appropriate media.

  • Prepare stock solutions of C6 D-erythro-ceramide and C6 L-threo-ceramide in an appropriate solvent (e.g., DMSO or ethanol).

  • Treat cells with the desired concentration of each ceramide isomer or vehicle control for various time points (e.g., 1, 6, 24 hours).

2. Lipid Extraction:

  • After treatment, wash cells with ice-cold PBS and harvest.

  • Perform lipid extraction using a modified Bligh and Dyer method:

    • Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the cell pellet.

    • Include internal standards for various lipid classes for quantification.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and store at -80°C.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 2:1 chloroform:methanol).

  • Perform chromatographic separation using a suitable column (e.g., C18 or HILIC).

  • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Use data-dependent or data-independent acquisition to collect MS/MS spectra for lipid identification.

4. Data Analysis:

  • Process the raw mass spectrometry data using specialized software (e.g., MS-DIAL, LipidSearch, or XCMS).[6]

  • Identify lipids based on accurate mass, retention time, and fragmentation patterns by comparing with lipid databases (e.g., LIPID MAPS).

  • Quantify the identified lipids by integrating the peak areas and normalizing to the internal standards.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in lipid levels between the treatment groups.

Conclusion

The stereochemistry of C6 ceramide plays a critical role in determining its metabolic fate and subsequent cellular effects. C6 D-erythro-ceramide is readily metabolized into a variety of other sphingolipids, integrating into the complex cellular sphingolipid network. In contrast, the metabolic resistance of C6 L-threo-ceramide, particularly its inability to be converted to glucosylceramide, makes it a useful tool for studying specific ceramide-induced signaling events in isolation from the broader metabolic consequences. For researchers and drug developers, a clear understanding of these differences is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting sphingolipid pathways. A direct comparative lipidomics analysis, as outlined in the proposed protocol, would provide invaluable data to further elucidate the distinct roles of these important signaling molecules.

References

Safety Operating Guide

Safe Disposal of C6 L-threo Ceramide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of C6 L-threo Ceramide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling bioactive sphingolipids in a laboratory setting.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat to prevent skin and eye contact.

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or dust.

  • Hygiene: Wash hands thoroughly after handling the compound.[1]

Quantitative Data Summary

In the absence of a specific Safety Data Sheet detailing disposal-related quantitative limits, the following table summarizes key handling and safety information derived from documentation for closely related ceramide compounds. This information is crucial for informing safe disposal practices.

Data PointInformationImportance in Disposal
Hazard Classification Should be considered hazardous until further toxicological data is available. May cause skin, eye, or respiratory system irritation.Determines the necessity of treating all waste as hazardous chemical waste and dictates the level of PPE required during handling and disposal.
Primary Routes of Exposure Inhalation, ingestion, skin contact, eye contact.Reinforces the need for stringent PPE and handling protocols to prevent exposure during waste segregation and packaging.
Recommended Storage Store at -20°C for long-term stability.[2]Proper storage of waste containers is critical to prevent degradation and potential reactions. Waste should be stored in a cool, designated area away from incompatible materials.
Solubility Soluble in Chloroform, DMF, DMSO, and Ethanol.[2][3]Understanding the solvents used to dissolve this compound is essential for proper waste segregation and labeling, as solvent flammability and reactivity must be considered.
Biological Activity Bioactive sphingolipid; can enhance IL-4 production in activated T cells at concentrations around 10 µM.[2][3] Cytotoxic to U937 cells (IC50 = 18 µM).[2][3]The biological activity underscores the importance of preventing environmental release. Waste must be managed to ensure the compound is fully contained and does not impact aquatic or other ecosystems.

Experimental Protocols

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound and associated waste is to treat it as hazardous chemical waste. This ensures the highest level of safety and environmental compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]
  • Maintain separate waste containers for solid and liquid waste.[4]

2. Containerization:

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, leak-proof, and chemically compatible container. Ensure the container is properly sealed.
  • Solid Waste: Place all contaminated solid materials (e.g., pipette tips, empty vials, gloves, absorbent paper) in a designated, sealable waste bag or container.[4]

3. Labeling:

  • Clearly label all waste containers as "Hazardous Waste."[4]
  • The label must include:
  • The full chemical name: "this compound"
  • Any solvents present in the container (e.g., "in Ethanol/DMSO solution").
  • An approximate concentration and volume of the waste.
  • The date of waste accumulation.

4. Storage:

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.
  • The storage area should be secure, away from general laboratory traffic, and segregated from incompatible materials.

5. Arranging for Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • Follow all internal procedures for waste transfer documentation and handling.

Mandatory Visualization

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_liquid Is the waste liquid? ppe->is_liquid liquid_waste Collect in a designated, sealed liquid waste container is_liquid->liquid_waste Yes solid_waste Collect in a designated, sealed solid waste container is_liquid->solid_waste No label_container Label Container: 'Hazardous Waste' + Chemical Name + Solvents + Date liquid_waste->label_container solid_waste->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by Approved Vendor contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

Signaling Pathway Involvement

This compound is a bioactive sphingolipid that can influence cellular signaling pathways. Notably, it has been shown to enhance the production of Interleukin-4 (IL-4) in T cells that have been activated, for example, by phorbol 12-myristate 13-acetate (PMA).[2][3] The diagram below illustrates this relationship.

cluster_stimuli External Stimuli cluster_cell T Cell PMA PMA (Activator) T_Cell T Cell Activation PMA->T_Cell Activates C6_Ceramide This compound IL4_Production IL-4 Production C6_Ceramide->IL4_Production Enhances T_Cell->IL4_Production Leads to

Caption: Role of this compound in IL-4 Production.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C6 L-threo Ceramide
Reactant of Route 2
Reactant of Route 2
C6 L-threo Ceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.